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  • Product: 9-Oxa-1,4-diazaspiro[5.5]undecane
  • CAS: 303802-17-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9-Oxa-1,4-diazaspiro[5.5]undecane: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic scaffold, 9-Oxa-1,4-diazaspiro[5.5]undecane. This document is intended for r...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic scaffold, 9-Oxa-1,4-diazaspiro[5.5]undecane. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities with therapeutic potential.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. This inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures by providing a more rigid and defined orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 9-Oxa-1,4-diazaspiro[5.5]undecane core, incorporating both oxygen and nitrogen heteroatoms, represents a compelling scaffold for the design of novel therapeutic agents targeting a range of biological targets. Derivatives of this core structure have shown promise in areas such as pain management, demonstrating the therapeutic potential embedded within this spirocyclic framework.[1][2]

Part 1: Synthesis of the 9-Oxa-1,4-diazaspiro[5.5]undecane Core

The synthesis of the 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold can be achieved through a versatile and multi-step synthetic route. The following protocol is a representative synthesis, adapted from methodologies reported for substituted analogs.[1] The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Proposed Synthetic Pathway

The synthesis commences with readily available starting materials and proceeds through key intermediates to construct the spirocyclic core.

Synthetic_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyclization A N-Boc-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent D Amino Alcohol B->D Thermal Ring Opening C Amine C->D E 9-Oxa-1,4-diazaspiro[5.5]undecane D->E Deprotection & Cyclization

Caption: Proposed synthetic pathway for 9-Oxa-1,4-diazaspiro[5.5]undecane.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of the Epoxide Intermediate

  • Rationale: The initial step involves the conversion of a cyclic ketone, N-Boc-4-piperidone, into a spirocyclic epoxide. The Corey-Chaykovsky reaction is a reliable method for this transformation, utilizing a sulfur ylide to add a methylene group across the carbonyl, forming the epoxide ring. The Boc protecting group is chosen for its stability under these reaction conditions and its ease of removal in a later step.

  • Procedure:

    • To a stirred suspension of trimethylsulfoxonium iodide in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).

    • Allow the mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the dimethylsulfoxonium ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure epoxide intermediate.

Step 2: Synthesis of the Amino Alcohol Intermediate

  • Rationale: The epoxide ring is then opened by a nucleophilic amine. For the synthesis of the parent compound, ammonia can be used. This reaction is typically carried out at elevated temperatures to facilitate the ring-opening. This step introduces the second nitrogen atom required for the final diazasprio-scaffold.

  • Procedure:

    • In a sealed tube, dissolve the epoxide intermediate in a solution of ammonia in methanol.

    • Heat the reaction mixture at 80-100 °C for 24-48 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude amino alcohol can be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Step 3: Deprotection and Intramolecular Cyclization

  • Rationale: The final step involves the removal of the Boc protecting group, which is typically achieved under acidic conditions. The liberated secondary amine then undergoes an intramolecular cyclization with the hydroxyl group, forming the tetrahydropyran ring of the spiro-scaffold.

  • Procedure:

    • Dissolve the crude amino alcohol in a suitable solvent such as methanol or dioxane.

    • Add a strong acid, such as hydrochloric acid (in dioxane) or trifluoroacetic acid, and stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, neutralize the reaction with a base such as sodium bicarbonate or triethylamine.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 9-Oxa-1,4-diazaspiro[5.5]undecane, by column chromatography or crystallization.

Part 2: Characterization of 9-Oxa-1,4-diazaspiro[5.5]undecane

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data
Technique Expected Observations
¹H NMR Resonances corresponding to the protons of the two piperidine rings and the tetrahydropyran ring. The chemical shifts and coupling patterns will be indicative of the spirocyclic structure. Protons adjacent to the nitrogen and oxygen atoms will show characteristic downfield shifts.
¹³C NMR Signals for all the carbon atoms in the molecule, including the spirocyclic carbon atom which will appear as a quaternary carbon signal. The chemical shifts will be consistent with the presence of C-N and C-O bonds.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of 9-Oxa-1,4-diazaspiro[5.5]undecane (C₉H₁₈N₂O, Molecular Weight: 170.25 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

Part 3: Applications and Future Directions

While the parent 9-Oxa-1,4-diazaspiro[5.5]undecane is a novel scaffold, its derivatives have shown significant biological activity, highlighting the potential of this chemical class.

Known Applications of Derivatives
  • Pain Management: Derivatives of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists.[1][2] This dual-action mechanism is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[1] One of the lead compounds from this series demonstrated potent analgesic activity in preclinical models, comparable to oxycodone, but with less constipation.[1]

  • Antihypertensive Agents: Earlier work on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones identified compounds with significant antihypertensive activity in spontaneously hypertensive rats, primarily through peripheral α₁-adrenoceptor blockade.[3]

Future Perspectives

The 9-Oxa-1,4-diazaspiro[5.5]undecane core provides a versatile platform for the development of new therapeutic agents. Future research could focus on:

  • Expansion of the SAR: Systematic modification of the core structure at the nitrogen positions and on the rings could lead to the discovery of new compounds with improved activity and selectivity for various biological targets.

  • Exploration of New Therapeutic Areas: Given the privileged nature of spirocyclic scaffolds, this core could be explored for applications in other therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.

  • Development of Asymmetric Syntheses: The development of stereoselective synthetic methods would allow for the preparation of enantiomerically pure compounds, which is crucial for understanding the stereochemical requirements for biological activity and for the development of safer and more effective drugs.[4]

Conclusion

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure and the presence of key heteroatoms make it an attractive starting point for the design of novel bioactive molecules. The synthetic route outlined in this guide provides a practical approach to accessing this core structure, paving the way for the exploration of its full therapeutic potential.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. (2019-11-19). [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Cambridge Crystallographic Data Centre. (n.d.). [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. (n.d.). [Link]

  • Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides. PMC. (n.d.). [Link]

  • Enantioselective Synthesis of Spiro Heterocycles. Charles Explorer. (n.d.). [Link]

  • (PDF) Synthesis of Oxygen and Nitrogen Containing Heterocycles using Zirconium Dioxide/Mixed Oxide Nanoparticles as Reusable Green Catalysts: A Comprehensive Update. ResearchGate. (2023-01-01). [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH. (2022-08-16). [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. ResearchGate. (2024-08-01). [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. (n.d.). [Link]

  • 9-oxa-1-azaspiro[5.5]undecane-2,4-dione. PubChem. (n.d.). [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. (2020-03-12). [Link]

  • 1-methyl-9-oxa-1,4-diazaspiro[5.5]undecane. PubChem. (n.d.). [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. (2015-03-22). [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. (n.d.). [Link]

  • Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. (n.d.). [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of the heterocyclic scaffold, 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one. Designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of the heterocyclic scaffold, 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical data with practical insights into the synthesis, characterization, and potential applications of this emerging chemical entity.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer unique advantages in drug design, allowing for precise spatial orientation of functional groups and improved binding to biological targets. The 1-oxa-4,9-diazaspiro[5.5]undecane core, a key pharmacophoric element, has emerged as a versatile scaffold in the development of novel therapeutics, ranging from antihypertensive agents to potent enzyme inhibitors.[1] This guide will focus on the parent compound of this series, 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, providing a foundational understanding of its properties and potential.

Physicochemical Properties

While experimental data for the unsubstituted 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is not extensively reported in publicly available literature, its key physicochemical properties have been calculated and are summarized in the table below. These computed values provide a valuable starting point for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₂PubChem[2]
Molecular Weight 170.21 g/mol PubChem[2]
IUPAC Name 1-oxa-4,9-diazaspiro[5.5]undecan-3-onePubChem[2]
CAS Number 84243-25-4PubChem[2]
XLogP3 -0.9PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 0PubChem[2]

Note: The properties listed above are computationally derived and should be confirmed through experimental validation.

Molecular Structure and Conformation

The structure of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is characterized by a spirocyclic system where a piperidine ring and a morpholin-3-one ring are joined at the C5 carbon of the piperidine. This arrangement imparts significant conformational rigidity.

Caption: 2D structure of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one.

Synthesis and Purification

While a specific, detailed synthesis for the parent 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is not readily found in the literature, a plausible synthetic route can be devised based on published methods for its derivatives.[3][4] The following proposed protocol is a multi-step synthesis culminating in the formation of the spirocyclic lactam.

Proposed Synthetic Pathway

G A Starting Material (e.g., Substituted Piperidine) B N-Alkylation with a protected amino acid derivative A->B C Deprotection B->C D Intramolecular Cyclization (Lactam Formation) C->D E Final Product 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one D->E G A 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Core Scaffold B Antihypertensive Agents (α1-adrenoceptor blockade) A->B C Analgesics (μ-opioid/σ1 receptor modulation) A->C D Anti-tuberculosis Agents (MmpL3 protein targeting) A->D E Enzyme Inhibitors (sEH inhibition) A->E

Sources

Foundational

"spectroscopic data (NMR, IR, MS) of 9-Oxa-1,4-diazaspiro[5.5]undecane"

An In-depth Technical Guide to the Spectroscopic Characterization of 9-Oxa-1,4-diazaspiro[5.5]undecane Abstract Molecular Structure and Analytical Overview 9-Oxa-1,4-diazaspiro[5.5]undecane possesses the molecular formul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 9-Oxa-1,4-diazaspiro[5.5]undecane

Abstract

Molecular Structure and Analytical Overview

9-Oxa-1,4-diazaspiro[5.5]undecane possesses the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . The structure features a piperidine ring and a morpholine ring fused at a single carbon atom, C5. This spirocyclic center is a quaternary carbon bonded to two nitrogen atoms, a carbon atom, and an oxygen atom via the ring system, making it a key feature for spectroscopic identification. The molecule exhibits a C₂ axis of symmetry passing through the O-C5-N4 bond axis, which simplifies its expected NMR spectra.

Caption: Structure of 9-Oxa-1,4-diazaspiro[5.5]undecane with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 9-Oxa-1,4-diazaspiro[5.5]undecane, 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be well-resolved, with distinct signals for the protons in the morpholine-like and piperazine-like portions of the molecule. The molecule's symmetry will result in four unique methylene proton signals.

  • Protons Adjacent to Oxygen (H-8, H-7): The protons on carbons C8 and C7, being adjacent to the highly electronegative oxygen atom (O9), will be the most deshielded. They are expected to resonate in the δ 3.6-3.9 ppm range, similar to unsubstituted morpholine.[3]

  • Protons Adjacent to Nitrogen (H-10, H-6): The protons on carbons C10 and C6 are adjacent to both the spiro-carbon and a nitrogen atom. These are expected in the δ 2.7-3.0 ppm region.

  • N-H Protons: The two N-H protons are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the δ 1.5-3.5 ppm range.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7, H-8 3.75 t ~5.0 4H
H-6, H-10 2.85 t ~5.0 4H
H-2, H-3 1.70 p ~5.5 4H

| N1-H, N4-H | 2.5 (variable) | br s | - | 2H |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show only four signals for the eight carbon atoms.

  • Spiro Carbon (C5): This quaternary carbon is bonded to two nitrogen atoms. Its chemical shift is expected to be significantly downfield, likely in the δ 85-95 ppm range, which is highly characteristic of a spiroaminal center.

  • Carbons Adjacent to Oxygen (C7, C8): These carbons will be the most deshielded among the methylene groups, appearing in the δ 65-70 ppm range, characteristic of morpholine-like structures.[4][5]

  • Carbons Adjacent to Nitrogen (C6, C10): These carbons are expected to resonate in the δ 45-50 ppm range.

  • Aliphatic Carbons (C2, C3): The remaining carbons of the piperidine ring are expected at the most upfield region, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Position Predicted Chemical Shift (δ, ppm)
C5 90.0
C7, C8 68.0
C6, C10 48.0

| C2, C3 | 27.0 |

Experimental Protocol for NMR Analysis

A systematic approach combining 1D and 2D NMR experiments is crucial for unambiguous structural elucidation.

Methodology:

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can be critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing exchangeable N-H protons.[6]

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH₂ and CH/CH₃ signals (though only CH₂ signals are expected here).

  • 2D COSY Acquisition: A Homonuclear Correlation Spectroscopy (COSY) experiment will reveal proton-proton coupling networks, confirming the connectivity within the methylene chains (e.g., H-2 coupling to H-3).

  • 2D HSQC/HMQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) experiment is essential to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in Tables 1 and 2.

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final, interpretable spectra.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation prep Dissolve sample (~10 mg in 0.7 mL CDCl3) acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR & DEPT-135 acq_1h->acq_13c analysis_1d Assign signals based on chemical shift & multiplicity acq_1h->analysis_1d acq_cosy 2D COSY acq_13c->acq_cosy acq_13c->analysis_1d acq_hsqc 2D HSQC acq_cosy->acq_hsqc analysis_cosy Confirm H-H connectivity acq_cosy->analysis_cosy analysis_hsqc Correlate C-H (1-bond) acq_hsqc->analysis_hsqc analysis_1d->analysis_cosy analysis_cosy->analysis_hsqc final_structure Final Structure Confirmation analysis_hsqc->final_structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][8] The spectrum of 9-Oxa-1,4-diazaspiro[5.5]undecane will be characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

The key vibrational modes are expected in the following regions:

  • N-H Stretch: A moderate, single peak is expected in the 3300-3350 cm⁻¹ range, characteristic of a secondary amine. Its position and broadness can be influenced by hydrogen bonding.

  • C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the methylene groups.

  • C-O-C Stretch: A strong, prominent band characteristic of the ether linkage is predicted to be in the 1150-1080 cm⁻¹ region. This is often one of the most intense signals in the spectrum of such molecules.[9]

  • C-N Stretch: Aliphatic amine C-N stretching vibrations occur in the 1250-1020 cm⁻¹ range and are typically of medium to weak intensity.[9][10] These may overlap with the stronger C-O stretch.

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which together constitute a unique "fingerprint" for the compound.[11]

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3300 Medium N-H Stretch (secondary amine)
2960 - 2850 Strong C-H Stretch (sp³ CH₂)
1470 - 1440 Medium CH₂ Scissoring (Bending)
1150 - 1080 Strong C-O-C Asymmetric Stretch (Ether)

| 1250 - 1020 | Medium-Weak | C-N Stretch (Aliphatic Amine) |

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[12]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The compound C₈H₁₆N₂O contains an even number of nitrogen atoms. According to the Nitrogen Rule, its molecular ion peak will have an even nominal mass.[13] The calculated monoisotopic mass is 156.1263 Da, so a high-resolution mass spectrometer should detect a prominent ion at m/z 157.1337 for the protonated molecule [M+H]⁺ in positive ion mode.

  • Fragmentation Pathways: The primary fragmentation mechanism for cyclic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[12][14][15] This process results in the formation of a stable, resonance-delocalized iminium cation. For 9-Oxa-1,4-diazaspiro[5.5]undecane, cleavage can occur in either ring.

Table 4: Predicted Key Fragment Ions (Positive ESI-MS)

m/z Possible Identity / Origin
157.1 [M+H]⁺
113.1 [M+H - C₂H₄O]⁺ (Loss of ethylene oxide fragment from morpholine ring)
99.1 [M+H - C₃H₆N]⁺ (α-cleavage and loss of azetidine radical)
86.1 Iminium ion from cleavage of piperazine-like ring

| 70.1 | Iminium ion from cleavage of morpholine-like ring |

M [M+H]⁺ m/z = 157 loss1 - C₂H₄O (α-cleavage) M->loss1 loss2 - C₄H₉N (α-cleavage) M->loss2 frag1 Fragment 1 m/z = 113 frag2 Fragment 2 m/z = 86 loss1->frag1 loss2->frag2

Caption: Simplified schematic of potential MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the ideal technique for this analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Add 0.1% formic acid to the solution to promote protonation and enhance ionization in positive ion mode.

  • Ionization: Use an ESI source. This is a soft ionization technique that is well-suited for polar molecules and minimizes premature fragmentation, ensuring the molecular ion is observed.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This will provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of the molecular ion and its fragments.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by isolating the [M+H]⁺ ion (m/z 157.1) and subjecting it to collision-induced dissociation (CID). This will generate a spectrum of its fragment ions, which can be compared to the predicted values.

Conclusion

The structural elucidation of 9-Oxa-1,4-diazaspiro[5.5]undecane requires a multi-faceted spectroscopic approach. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key identifying features are expected to be the unique spiroaminal carbon signal around δ 90 ppm in the ¹³C NMR, the characteristic C-O-C stretch in the IR spectrum, and a predictable α-cleavage fragmentation pattern in the mass spectrum. By following the detailed experimental protocols provided, researchers can confidently acquire, interpret, and validate the structure of this novel heterocyclic scaffold, paving the way for its further exploration in drug discovery and materials science.

References

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • Shin-ya, K., et al. (2016). Discovery and Total Synthesis of Streptoaminals: Antimicrobial[13][13]-Spirohemiaminals from the Combined-Culture of Streptomyces nigrescens and Tsukamurella pulmonis. Angewandte Chemie International Edition, 55(39), 11841-11844. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Sahoo, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41223-41232. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. Retrieved from [Link]

  • Pérez-Areales, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10836-10853. Retrieved from [Link]

  • Stereoselective synthesis of diazaspiro[5.
  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 35-42. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Marineosins A and B, cytotoxic spiroaminals from a marine-derived actinomycete. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trione. Arkat USA. Retrieved from [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 805-812. Retrieved from [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • De la Mora-Guzmán, A. R., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1114-1127. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). Morpholine - 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

Initial Biological Screening of 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives: A Technical Guide

The quest for novel therapeutic agents has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic systems have garnered significant attention due to their ability to...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic systems have garnered significant attention due to their ability to confer conformational rigidity and novel pharmacological properties. This guide provides an in-depth technical overview of the initial biological screening of a promising class of spiro-heterocycles: the 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for their preliminary biological evaluation.

The 9-Oxa-1,4-diazaspiro[5.5]undecane Scaffold: A Privileged Structure

The 9-Oxa-1,4-diazaspiro[5.5]undecane core represents a unique heterocyclic system characterized by two rings connected by a single common atom. This spirocyclic structure imparts a distinct three-dimensionality that can facilitate precise interactions with biological targets. The presence of nitrogen and oxygen heteroatoms within the scaffold provides opportunities for hydrogen bonding and other polar interactions, making these derivatives attractive candidates for drug discovery programs targeting a range of therapeutic areas.

Key Therapeutic Areas and Associated Biological Activities

Derivatives of the diazaspiro[5.5]undecane scaffold have demonstrated a spectrum of biological activities, highlighting their potential as versatile starting points for drug development. Initial screening efforts should be guided by the desired therapeutic application, with a focus on assays relevant to the targeted disease area.

Antimicrobial Activity

Spiro heterocyclic compounds have shown promise as antibacterial and antifungal agents.[1] The initial screening for antimicrobial activity of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives can be approached through established in vitro assays.

Rationale for Experimental Choices: The selection of microbial strains is critical and should include a panel of both Gram-positive and Gram-negative bacteria, as well as fungal species, to determine the spectrum of activity. Standard laboratory strains provide a baseline for comparison, while clinical isolates can offer insights into potential efficacy against drug-resistant pathogens.[2][3]

Anticancer Activity

The unique structural features of spiro compounds make them intriguing candidates for cancer therapy.[4] Several diazaspiro[5.5]undecane derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5]

Rationale for Experimental Choices: A primary screen against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, prostate, liver) is a common starting point.[5][6] The MTT assay is a widely used, reliable, and relatively high-throughput method for assessing cell viability and proliferation, making it ideal for initial screening.[4][7]

Pain Management: Dual-Targeting Ligands

A fascinating application of this scaffold lies in the development of dual-acting ligands for pain management. Specifically, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual agonists of the μ-opioid receptor (MOR) and antagonists of the sigma-1 receptor (σ1R).[8][9] This dual pharmacology offers the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids.[9]

Rationale for Experimental Choices: The initial screening for this activity involves receptor binding assays to determine the affinity of the compounds for both MOR and σ1R. Functional assays are then necessary to characterize the nature of the interaction (agonist, antagonist, or inverse agonist).

Experimental Protocols for Initial Biological Screening

The following section provides detailed, step-by-step methodologies for the key experiments discussed above. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

General Workflow for Initial Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a library of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives.

Screening_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_secondary Secondary & In Vivo Studies Synthesis Synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT Assay) Synthesis->Anticancer Receptor_Binding Receptor Binding Assays (e.g., MOR, σ1R) Synthesis->Receptor_Binding Data_Analysis Analyze MIC, IC50, Ki values Antimicrobial->Data_Analysis Anticancer->Data_Analysis Receptor_Binding->Data_Analysis Hit_Identification Identify Hit Compounds Data_Analysis->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies In_Vivo In Vivo Efficacy & Toxicity Studies SAR_Studies->In_Vivo

Caption: General workflow for the initial biological screening of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

  • Negative control (vehicle).

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in the 96-well plates.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits microbial growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to formazan, which is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

Quantitative data from initial screening should be summarized in a clear and concise format to facilitate comparison and hit selection.

Table: Antimicrobial Activity of Spiro-Heterocyclic Compounds
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5dStaphylococcus aureus (clinical isolate)32--[2]
5dStreptococcus pyogenes (clinical isolate)64--[2]
4aVarious nosocomial pathogens16.00-256.00--[3]
Table: Cytotoxic Activity of Diazaspiro[5.5]undecane Derivatives
Compound ClassSpecific ScaffoldCell LineIC50 (µM)Reference
Diazaspiro[5.5]undecane-trionePhenyl substitutedSK-HEP-1 (Liver Adenocarcinoma)112 ± 12[5]
Spiro-pyrrolopyridazineSPP10MCF-7 (Breast)2.31 ± 0.3[10]
Spiro-pyrrolopyridazineSPP10H69AR (Lung)3.16 ± 0.8[10]
Spiro-pyrrolopyridazineSPP10PC-3 (Prostate)4.2 ± 0.2[10]
Table: Receptor Binding Affinity of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
Compound IDMOR Ki (nM)σ1R Ki (nM)Reference
15auPotent AgonistPotent Antagonist[8][9]
80.47 - 12.1-[11]

Conclusion and Future Directions

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a promising starting point for the discovery of novel therapeutic agents with diverse biological activities. The initial biological screening strategies outlined in this guide provide a robust framework for identifying and prioritizing lead compounds for further development. Future work should focus on establishing comprehensive structure-activity relationships (SAR) to optimize the potency and selectivity of these derivatives. Furthermore, promising "hit" compounds should be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). Publish. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity of the Spiro Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. (n.d.). Arkat USA. Retrieved January 20, 2026, from [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Foundational

The 9-Oxa-1,4-diazaspiro[5.5]undecane Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Introduction: The Emergence of a Privileged Spirocyclic Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer three-dimensionality and improved pharmacological propertie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer three-dimensionality and improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and provide precise vectoral arrangements of functional groups. Among these, the 9-Oxa-1,4-diazaspiro[5.5]undecane core has emerged as a versatile and privileged scaffold. Its inherent structural features have been exploited to develop a diverse range of biologically active agents, from antihypertensives to analgesics and beyond.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of 9-Oxa-1,4-diazaspiro[5.5]undecane analogs. We will dissect the causal relationships between specific structural modifications and their impact on biological activity across various therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the design and optimization of novel therapeutics based on this promising scaffold.

Core Structure and Key Positions for Modification

The foundational 9-Oxa-1,4-diazaspiro[5.5]undecane structure presents several key positions for chemical modification to modulate its pharmacological profile. Understanding the influence of substituents at these positions is fundamental to a successful drug design campaign.

A diagram illustrating the key positions for substitution on the 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold.

Structure-Activity Relationship (SAR) Insights by Therapeutic Target

The following sections consolidate SAR findings from various studies, providing a comprehensive overview of how modifications to the 9-Oxa-1,4-diazaspiro[5.5]undecane core influence its interaction with different biological targets.

Antihypertensive Activity: α1-Adrenoceptor Blockade

A significant body of early work on this scaffold focused on its potential as an antihypertensive agent, with the mechanism of action attributed to peripheral alpha 1-adrenoceptor blockade.

Key SAR observations for antihypertensive activity include:

  • The Spirocyclic Core is Essential: Ring-opened analogs that maintain the same functional groups are significantly less active, highlighting the importance of the rigid spirocyclic framework for proper receptor interaction.[1]

  • Substitution at the 9-Position is Critical: The nature of the substituent at the N9 position is a primary determinant of potency.

    • The 9-(2-indol-3-ylethyl) substituent, as seen in compound 21 , was identified as the most potent in its series.[1]

    • Other bulky aromatic groups such as 1,4-benzodioxan-2-ylmethyl, 1,4-benzodioxan-2-ylhydroxyethyl, and 2-phenylethyl also confer significant activity.[1]

  • Spirolactam Ring Substitution: Modifications on the spirolactam ring have a notable impact on activity.

    • Small alkyl groups are well-tolerated and result in compounds with activity comparable to the parent compound.[1]

    • Large alkyl or aryl groups lead to a significant decrease in antihypertensive activity, suggesting steric hindrance at the receptor binding site.[1]

Compound N9-Substituent Spirolactam Ring Substitution Antihypertensive Activity
21 2-(Indol-3-yl)ethylUnsubstitutedMost potent
Analogs 2-(Indol-3-yl)ethylLower alkylActivity close to 21
Analogs 2-(Indol-3-yl)ethylLarge alkyl or arylSignificant decrease in activity
Analogs 1,4-Benzodioxan-2-ylmethylUnsubstitutedSignificant activity
Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism for Analgesia

More recent research has explored the potential of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives as dual-target ligands for the treatment of pain.[2][3] This multimodal approach aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[2]

The SAR for this dual activity is more nuanced:

  • Substitution at N9: Phenethyl derivatives at this position have been found to be optimal for potent dual activity.[2]

  • Substitution at N4: The introduction of substituted pyridyl moieties at the N4 position is a key feature of the most potent dual MOR/σ1R ligands.[2]

  • Substitution at C2: Small alkyl groups at the C2 position of the spirocyclic core contribute favorably to the overall activity profile.[2]

One of the most promising compounds from these studies, 15au , demonstrates a balanced dual profile with potent analgesic activity in vivo, comparable to oxycodone but with less constipation.[2] This highlights the therapeutic potential of fine-tuning substitutions at these three key positions to achieve the desired polypharmacology.

Position Favorable Substituent for Dual MOR/σ1R Activity
N9 Phenethyl
N4 Substituted Pyridyl
C2 Small Alkyl
Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold has also been successfully adapted to create potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the progression of chronic kidney diseases.[4]

The key structural feature for sEH inhibition is the incorporation of a trisubstituted urea moiety. The spirocyclic core serves as a rigid scaffold to correctly orient the urea pharmacophore for optimal interaction with the enzyme's active site. Compound 19 from this series showed excellent sEH inhibitory activity and oral bioavailability, and was effective in a rat model of glomerulonephritis.[4]

General Synthetic Strategies

A versatile and commonly employed synthetic route to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives starts from N-Boc-piperidone.[3] The general workflow is as follows:

Synthesis_Workflow Start N-Boc-piperidone Step1 Epoxidation (e.g., Corey-Chaykovsky reagent) Start->Step1 Step2 Thermal Ring Opening with Arylamines Step1->Step2 Step3 Acylation and Cyclization Step2->Step3 Step4 Modification at N9 Step3->Step4 End Target 9-Oxa-1,4-diazaspiro[5.5]undecane Analogs Step4->End

Sources

Exploratory

Exploring the Chemical Space of Diazaspiro[5.5]undecane Scaffolds: A Technical Guide for Drug Discovery

Abstract The diazaspiro[5.5]undecane scaffold, a unique three-dimensional heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity and the precise spatial ar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[5.5]undecane scaffold, a unique three-dimensional heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity and the precise spatial arrangement of its nitrogen atoms provide a versatile platform for the design of potent and selective ligands for a range of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structural analysis, and therapeutic applications of this remarkable scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a practical resource for unlocking the full potential of the diazaspiro[5.5]undecane chemical space.

Introduction: The Allure of the Spirocyclic Scaffold

In the quest for novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds that can better mimic the complex topographies of biological macromolecules. Spirocyclic systems, characterized by two rings sharing a single common atom, offer a distinct advantage over their planar counterparts. The inherent non-planarity and conformational constraint of spirocycles can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties such as solubility and metabolic stability.

Among the diverse array of spirocyclic frameworks, the diazaspiro[5.5]undecane core, which consists of two fused piperidine rings, has garnered significant attention. The strategic placement of two nitrogen atoms within this rigid structure allows for diverse functionalization, enabling the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide will explore the multifaceted nature of this scaffold, from its synthesis to its application in targeting complex diseases.

Navigating the Synthetic Landscape: Building the Diazaspiro[5.5]undecane Core

The construction of the diazaspiro[5.5]undecane skeleton is a critical first step in exploring its chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer required. Most synthetic strategies commence with a pre-functionalized piperidine ring, upon which the second ring is constructed.

General Synthetic Strategy: From Piperidone to Spirocycle

A common and versatile approach to the synthesis of various diazaspiro[5.5]undecane derivatives starts from a protected 4-piperidone derivative, such as N-Boc-4-piperidone. This strategy allows for the controlled introduction of functional groups that will ultimately form the second piperidine ring.

graph Synthetic_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="N-Boc-4-piperidone"]; B [label="Spiro-epoxide intermediate"]; C [label="4-amino-4-(hydroxymethyl)\npiperidine intermediate"]; D [label="Protected Diazaspiro[5.5]undecane"]; E [label="Final Diazaspiro[5.5]undecane Derivative"];

A -> B [label=" Corey-Chaykovsky\n Reaction "]; B -> C [label=" Ring-opening\n (e.g., NaN3 then reduction) "]; C -> D [label=" Cyclization\n (e.g., CDI) "]; D -> E [label=" Deprotection & \n Derivatization "]; }

Caption: A generalized synthetic workflow for diazaspiro[5.5]undecane scaffolds.
Detailed Experimental Protocol: Synthesis of 3,9-Diazaspiro[5.5]undecane Analogs

The following protocol outlines a representative synthesis of 3,9-diazaspiro[5.5]undecane-based compounds, adapted from methodologies reported in the literature for the synthesis of GABA-A receptor antagonists.[1] This self-validating system ensures reproducibility and provides a solid foundation for further derivatization.

Step 1: Acylation of N-Boc-3,9-diazaspiro[5.5]undecane

  • To a solution of commercially available N-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (Et3N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) or carboxylic acid anhydride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate.

Step 2: Boc Deprotection

  • Dissolve the acylated intermediate from Step 1 in a solution of 4N hydrochloric acid (HCl) in 1,4-dioxane or methanol.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether or recrystallize from a suitable solvent system to obtain the final 3,9-diazaspiro[5.5]undecane derivative as its hydrochloride salt.

Unveiling the Third Dimension: Structural and Conformational Analysis

The biological activity of diazaspiro[5.5]undecane derivatives is intrinsically linked to their three-dimensional structure and conformational preferences. Understanding the spatial arrangement of substituents on the rigid scaffold is paramount for rational drug design.

The Power of Spectroscopy and Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the conformation of the piperidine rings. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, allowing for the determination of axial and equatorial orientations of substituents.[2][3][4] For instance, a large coupling constant (typically > 8 Hz) between vicinal protons often indicates a trans-diaxial relationship, characteristic of a chair conformation.[2]

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[5][6][7] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's three-dimensional structure. This information is invaluable for validating computational models and understanding key intermolecular interactions in the crystalline state.

In Silico Insights: Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of diazaspiro[5.5]undecane scaffolds.[8] These methods can calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and predict the most stable conformations in various environments. By correlating computed NMR chemical shifts with experimental data, a high degree of confidence in the assigned conformation can be achieved.[8]

graph Conformation_Analysis { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

Scaffold [label="Diazaspiro[5.5]undecane Scaffold", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy"]; Xray [label="X-ray Crystallography"]; Comp [label="Computational Modeling"]; SAR [label="Structure-Activity Relationship", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

Scaffold -> NMR [label=" Elucidates solution\n conformation "]; Scaffold -> Xray [label=" Determines solid-state\n conformation "]; Scaffold -> Comp [label=" Predicts stable\n conformers "]; NMR -> SAR; Xray -> SAR; Comp -> SAR; }

Caption: Interplay of techniques for conformational analysis and SAR studies.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

Systematic modification of the diazaspiro[5.5]undecane scaffold and analysis of the resulting changes in biological activity (Structure-Activity Relationship, SAR) is the cornerstone of lead optimization. The rigid nature of the scaffold allows for a more straightforward interpretation of SAR data, as changes in activity can often be attributed to specific substituent effects rather than conformational shifts.

Case Study 1: 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in immunomodulation.[1][9][10][11][12] SAR studies have revealed several key structural features that govern their activity.

CompoundR GroupKᵢ (nM) at α₄βδ GABA-A Receptor
1a 2-methylphenyl250
1b 3-methylphenyl180
1c 4-methylphenyl320
1d 3,5-dimethylphenyl>10000
2027 (complex benzamide)1030
018 (related complex benzamide)88

Data adapted from Bavo, F. et al., J. Med. Chem. 2021.[1][9][10][11][12]

The data clearly indicates that N-acylation is crucial for activity, with the nature and substitution pattern of the aromatic ring on the acyl group significantly influencing potency.[13] A meta-methylphenyl substituent (compound 1b ) provided the highest binding affinity among the simplified analogs.[9][10][11] This suggests a specific hydrophobic pocket in the receptor's binding site that favorably accommodates this substitution pattern.

Case Study 2: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors

The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has been successfully employed in the development of potent and selective inhibitors of the methyltransferase-like 3 (METTL3) enzyme, a key player in RNA methylation with implications in various cancers.[14][15][16]

CompoundR¹ GroupR² GroupIC₅₀ (nM) in TR-FRET assay
Hit Compound (initial fragment)-7000
7 HH280
15 Hisopropyl330
20 FH38
22 (UZH2) Fisopropyl5

Data adapted from Dolbois, A. et al., J. Med. Chem. 2021.[14][15][16]

The optimization from a micromolar hit to a single-digit nanomolar lead compound highlights the power of structure-based design. The introduction of a spirocyclic core rigidified the molecule in a bioactive conformation, significantly improving potency. Further optimization through the introduction of a fluorine atom and an isopropyl group led to a 1400-fold increase in potency, demonstrating the dramatic impact of subtle structural modifications.[15]

Therapeutic Frontiers: Applications in Drug Discovery

The unique structural and pharmacological properties of diazaspiro[5.5]undecane derivatives have positioned them as promising candidates for a variety of therapeutic areas.

Pain Management: Dual MOR Agonists and σ₁R Antagonists

A novel class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed as dual-acting ligands that are both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[17][18][19] This dual pharmacology offers the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids. One of the lead compounds, 15au , demonstrated analgesic activity comparable to oxycodone in preclinical models but with significantly less constipation, a common and debilitating side effect of opioid therapy.[17]

Immunomodulation and Beyond

As discussed, 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists are being explored for their immunomodulatory effects.[1][9][10][11][12] Furthermore, the broader class of 1,9-diazaspiro[5.5]undecanes has shown potential in treating a range of disorders, including obesity and cardiovascular diseases.[20] The METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold represent a promising new approach for the treatment of various cancers.[14][15][16][21][22][23]

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane scaffold is a testament to the power of three-dimensional thinking in drug design. Its conformational rigidity, coupled with the versatility of its nitrogen atoms for functionalization, provides a robust platform for the development of novel therapeutics. The successful application of this scaffold in diverse areas such as pain management, oncology, and immunology underscores its privileged status in medicinal chemistry.

Future exploration of the diazaspiro[5.5]undecane chemical space will undoubtedly involve the development of novel synthetic methodologies to access an even greater diversity of derivatives. The continued integration of computational modeling with experimental techniques will enable a more profound understanding of the structure-activity relationships and guide the design of next-generation drug candidates with enhanced potency, selectivity, and safety profiles. As our understanding of complex biological systems grows, the unique properties of the diazaspiro[5.5]undecane scaffold will ensure its continued relevance in the ongoing quest for innovative medicines.

References

  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. [Link]

  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based ?-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Copenhagen Research Portal. [Link]

  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based ?-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Københavns Universitets Forskningsportal. [Link]

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. (2008). ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). ResearchGate. [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2006). ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed. [Link]

  • Conformational control in 2-spirocyclopropyl piperidines. (2024). ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (2004). Indian Academy of Sciences. [Link]

  • 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. (2016). ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. (2019). Semantic Scholar. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC - PubMed Central. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC - NIH. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed. [Link]

  • 1-PHENYL-2-OXASPIRO[5.5]UNDECANE-4-CARB. Semantic Scholar. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). ResearchGate. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2006). ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]

  • Alkyl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain. (2016).
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022). NIH. [Link]

  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. (2016). Organic Syntheses. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023). MDPI. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). PubMed. [Link]

  • Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. (2022). Frontiers. [Link]

  • Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors. (2023). PMC - NIH. [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2023). PubMed Central. [Link]

Sources

Foundational

Discovery of Novel Bioactive 1,9-Diazaspiro[5.5]undecane Compounds: From Synthesis to Therapeutic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,9-diazaspiro[5.5]undecane core has emerged as a privileged scaffold in modern medicinal chemistry, disti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,9-diazaspiro[5.5]undecane core has emerged as a privileged scaffold in modern medicinal chemistry, distinguished by its rigid, three-dimensional structure that provides a unique platform for developing potent and selective modulators of diverse biological targets. This guide offers a comprehensive overview of the discovery pipeline for novel compounds based on this scaffold, from synthetic strategy and structure-activity relationship (SAR) analysis to biological evaluation and target validation. We will explore its proven applications in treating conditions such as pain, obesity, and inflammatory disorders, and discuss future directions, including its potential in neurodegenerative diseases.[1] This document is intended to serve as a technical resource, providing field-proven insights and detailed methodologies to accelerate research and development efforts in this promising area of drug discovery.

Introduction: The 1,9-Diazaspiro[5.5]undecane Scaffold as a Privileged Structure

In the landscape of heterocyclic chemistry, spirocyclic systems—characterized by two rings connected through a single, shared carbon atom—offer a distinct structural advantage. The 1,9-diazaspiro[5.5]undecane, a dipiperidine fused at the 2- and 4-positions of the respective rings, exemplifies this advantage.[1] Its inherent rigidity and defined three-dimensional geometry allow for the precise spatial orientation of substituents, a critical feature for achieving high-affinity and selective interactions with the complex binding pockets of biological targets like enzymes and receptors.

This unique topology has enabled the development of compounds with a wide array of pharmacological activities. Derivatives have shown significant potential in treating metabolic diseases, pain, psychotic disorders, and cardiovascular conditions.[1] Bioactive compounds within this class almost invariably feature substituents at the 9-position, with additional modifications at the 1-position providing further avenues for optimizing potency and selectivity.[1]

cluster_0 1,9-Diazaspiro[5.5]undecane Core cluster_1 Key Structural Features cluster_2 Resulting Therapeutic Potential core 1,9-Diazaspiro[5.5]undecane rigidity Rigid 3D Structure core->rigidity Provides substituents Precise Substituent Vectoring (N1 and N9 Positions) rigidity->substituents Enables potency High Potency & Selectivity substituents->potency fusion Ring Fusion Potential (Arene/Heteroarene) fusion->potency targets Diverse Biological Targets potency->targets

Caption: Logical relationship between the core scaffold's features and its therapeutic utility.

Part I: Synthetic Strategies & Chemical Space Exploration

The successful discovery of novel bioactive compounds is fundamentally linked to the ability to synthesize a diverse library of analogues. The 1,9-diazaspiro[5.5]undecane scaffold lends itself to several robust synthetic approaches.

Core Synthesis Methodologies

A prevalent and effective strategy involves the intramolecular spirocyclization of 4-substituted pyridine substrates. This method often entails the in situ activation of the pyridine ring, typically with an agent like ethyl chloroformate, followed by the intramolecular addition of an attached nucleophile. The choice of catalyst, such as Titanium(IV) isopropoxide, is critical for facilitating the cyclization and achieving high yields. This approach is valued for its efficiency in constructing the core spiro-system.

Another powerful technique is the use of multi-component reactions (MCRs). MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy.[2] For spiro-heterocycles, MCRs can rapidly generate structural diversity, making them highly suitable for building libraries for high-throughput screening.[2]

start Starting Materials (e.g., Substituted Pyridine, Nucleophile) activation Pyridine Ring Activation (e.g., Ethyl Chloroformate) start->activation cyclization Intramolecular Spirocyclization (e.g., Ti(OiPr)4 catalyst) activation->cyclization core_scaffold Core 1,9-Diazaspiro[5.5]undecane Scaffold cyclization->core_scaffold diversification Functional Group Interconversion (Substitution at N1/N9) core_scaffold->diversification final_compounds Library of Analogues diversification->final_compounds

Caption: A generalized workflow for the synthesis of 1,9-diazaspiro[5.5]undecane derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the chemical space around the core scaffold is essential for optimizing biological activity. SAR studies have revealed several key principles:

  • N9-Substitution is Critical: The vast majority of potent compounds contain a substituent at the 9-position.[1] This position often serves as the primary vector for interacting with the target protein, and modifications here can dramatically influence potency and selectivity.

  • Arene-Fused Systems: Fusing an aromatic or heteroaromatic ring to the diazaspiro core is a common strategy that often enhances binding affinity.[1][3] This modification can introduce favorable π-π stacking or hydrophobic interactions within the binding site.

  • N1-Substitutions Modulate Properties: While N9 is often key for potency, substitutions at the N1 position can be used to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability.

  • Carbonyl Introduction: The presence of a carbonyl group, typically at the 2-position to form a 1,9-diazaspiro[5.5]undecan-2-one, is a recurring feature in many bioactive derivatives, influencing both conformation and hydrogen bonding potential.[1]

Part II: Biological Evaluation & Target Validation

The versatility of the 1,9-diazaspiro[5.5]undecane scaffold is reflected in the wide range of biological targets it can be engineered to modulate.

Screening for Bioactivity: A Multi-Target Approach

Derivatives of this scaffold have demonstrated significant activity against a variety of receptors and enzymes implicated in numerous disease states. A summary of key targets is presented below.

Target ClassSpecific Target(s)Therapeutic AreaReference
Metabolic Enzymes Acetyl-CoA Carboxylase (ACC1/ACC2)Obesity, Metabolic Syndrome[1]
Neuropeptide Receptors Neurokinin-1 (NK1), Neurokinin-2 (NK2)Pain, Inflammation
Melanin-Concentrating Hormone R1 (MCH-R1)Obesity
Enzymes (Cardiovascular) Aldosterone Synthase (CYP11B2)Hypertension, Heart Failure[1]
Ion Channels / GPCRs GABA-A ReceptorsCNS Disorders[4]
Opioid Receptors μ-Opioid ReceptorPain[1]
Detailed Experimental Protocol: In Vitro Assay for Acetyl-CoA Carboxylase (ACC) Inhibition

This protocol describes a self-validating system for determining the inhibitory potential of novel compounds against ACC, a key enzyme in fatty acid metabolism.

Objective: To determine the IC50 value of test compounds against human ACC1 and ACC2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human ACC1 or ACC2 enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT).

    • Prepare a substrate solution containing Acetyl-CoA, ATP, and sodium bicarbonate (HCO3-). Include [¹⁴C]HCO3- as a tracer.

    • Causality Check: The use of a radiolabeled substrate ([¹⁴C]HCO3-) provides a highly sensitive and direct measure of enzymatic activity, as the incorporation of the radiolabel into the product (malonyl-CoA) is directly proportional to enzyme function.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the prepared enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate for 20 minutes at 37°C.

    • Self-Validation: Include "no enzyme" wells as a negative control and a known ACC inhibitor as a positive control to validate assay performance and ensure the observed signal is enzyme-dependent.

  • Detection and Data Analysis:

    • Terminate the reaction by adding 10 µL of 1 M HCl.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [¹⁴C]HCO3-.

    • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part III: Emerging Applications & Future Directions

While the 1,9-diazaspiro[5.5]undecane scaffold is well-established in several therapeutic areas, its potential in other complex diseases, particularly neurodegenerative disorders, is an exciting and underexplored frontier.

Exploring the Potential in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathologies, including neuroinflammation, oxidative stress, and neurotransmitter dysregulation.[5][6][7] The demonstrated ability of 1,9-diazaspiro[5.5]undecane derivatives to modulate CNS targets like GABA-A and other receptors suggests their potential utility in this space.[1][4]

Future research should focus on designing derivatives that can cross the blood-brain barrier and interact with targets relevant to neurodegeneration. Potential mechanisms of action to investigate include:

  • Modulation of Neurotransmitter Systems: Targeting receptors involved in cognitive function, such as nicotinic acetylcholine receptors (nAChRs) or glutamate receptors.[8]

  • Anti-Neuroinflammatory Activity: Designing compounds that inhibit key inflammatory pathways in the brain, such as the NF-κB signaling pathway, which is implicated in microglial activation.[6]

  • Inhibition of Pathological Protein Aggregation: Screening for compounds that interfere with the aggregation of amyloid-beta or tau proteins, core features of Alzheimer's disease.[5][9]

cluster_Targets Potential CNS Therapeutic Mechanisms Scaffold 1,9-Diazaspiro[5.5]undecane Scaffold BBB Blood-Brain Barrier Permeability Scaffold->BBB Requires design for Neuroinflammation Anti-Neuroinflammatory Effects (e.g., inhibit NF-κB) BBB->Neuroinflammation To enable access to ReceptorMod Neurotransmitter Receptor Modulation (e.g., nAChR, mGluR) BBB->ReceptorMod To enable access to Aggregation Inhibition of Protein Aggregation (Amyloid-β, Tau) BBB->Aggregation To enable access to Outcome Treatment for Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Neuroinflammation->Outcome ReceptorMod->Outcome Aggregation->Outcome

Caption: Proposed strategy for applying the scaffold to neurodegenerative diseases.

Conclusion: The Enduring Potential of a Versatile Scaffold

The 1,9-diazaspiro[5.5]undecane scaffold represents a powerful and versatile tool in the drug discovery arsenal. Its unique structural properties have been successfully leveraged to create potent and selective modulators for a wide range of biological targets. The continued application of established synthetic and screening methodologies, combined with the exploration of new therapeutic frontiers such as neurodegeneration, ensures that this privileged structure will remain a valuable starting point for the development of next-generation therapeutics.

References

  • De la Torre, D., & Abreo, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. (2017). National Center for Biotechnology Information. [Link]

  • Some bio-active naturally occuring spiro-alkaloids. ResearchGate. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Nature's Most Promising Bioactives to Speed Up Evidence-Based Drug Discovery. Bio-IT World. [Link]

  • Natural Products as a Source of Alzheimer's Drug Leads. PubMed Central. [Link]

  • Activity of Selected Group of Monoterpenes in Alzheimer's Disease Symptoms in Experimental Model Studies—A Non-Systematic Review. PubMed Central. [Link]

  • Bioactive Natural Products in Drug Discovery (Hardcover). McNally Jackson Books. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Researchers develop chemical compound with potential against Alzheimer's disease. Agência FAPESP. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]

  • Bioactive Agents from Natural Sources: Trends in Discovery and Application. Paper Digest. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • The mechanism of neuroprotective action of natural compounds. PubMed. [Link]

  • Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. MDPI. [Link]

  • Terpenes as Potential Anti-Alzheimer's Disease Agents. MDPI. [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 9-Oxa-1,4-diazaspiro[5.5]undecane Receptor Binding

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their inherent thre...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which allows for a more comprehensive exploration of protein binding pockets.[5][6] The 9-Oxa-1,4-diazaspiro[5.5]undecane core, a privileged scaffold, presents a compelling case for in silico investigation. This document will provide a robust, self-validating framework for such an analysis, grounded in established scientific principles and computational techniques.

Part 1: Strategic Target Selection and Preparation

The initial and most critical phase of any in silico binding study is the selection and meticulous preparation of the biological target. While the specific receptor for 9-Oxa-1,4-diazaspiro[5.5]undecane may not be definitively established, analogous spirocyclic structures have shown affinity for G-protein coupled receptors (GPCRs), such as opioid and sigma receptors.[7][8][9] For the purpose of this guide, we will proceed with the μ-opioid receptor (MOR) , a well-characterized GPCR and a prominent drug target, as our exemplar.

Protocol 1: Receptor Structure Acquisition and Preparation
  • Structure Retrieval: Obtain the crystal structure of the human μ-opioid receptor from the Protein Data Bank (PDB). A suitable entry, such as PDB ID: 5C1M, which is the structure of the human MOR in complex with an antagonist, provides a high-quality starting point.

  • Initial Cleaning: Utilize molecular visualization software, such as UCSF Chimera or PyMOL, to remove all non-essential molecules from the PDB file.[10] This includes water molecules, co-crystallized ligands, and any other heteroatoms not integral to the receptor's structure.[11]

  • Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the SWISS-MODEL server. For the scope of this protocol, we will assume a complete structure.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[12] Assign appropriate atomic charges using a force field like AMBER or CHARMM. This step is critical for accurate electrostatic calculations during docking and simulation.[11]

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and stable receptor conformation for subsequent analyses.[11]

Part 2: Ligand Preparation for In Silico Analysis

The accuracy of a docking study is contingent not only on the receptor's preparation but also on the precise 3D representation of the ligand.

Protocol 2: 3D Structure Generation and Optimization of 9-Oxa-1,4-diazaspiro[5.5]undecane
  • 2D to 3D Conversion: Draw the 2D structure of 9-Oxa-1,4-diazaspiro[5.5]undecane using chemical drawing software like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Conformational Analysis and Energy Minimization: Generate multiple low-energy conformers of the ligand. Subsequently, perform a thorough energy minimization using a suitable force field (e.g., MMFF94) to obtain the most stable 3D conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand. The Gasteiger charge calculation method is a commonly used and effective approach for this purpose.[11]

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.[11][12]

Part 3: The Core of Interaction Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] It is a pivotal step in structure-based drug design, providing insights into the binding mode and affinity.[14]

Workflow for Molecular Docking

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Prepared Receptor (.pdbqt) Grid_Box Define Grid Box (Binding Site) Receptor_Prep->Grid_Box Ligand_Prep Prepared Ligand (.pdbqt) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Grid_Box->Docking_Run Results Docking Poses & Binding Affinities Docking_Run->Results Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Results->Analysis

Caption: Molecular Docking Workflow.

Protocol 3: Performing Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a three-dimensional grid box that encompasses the known binding site of the μ-opioid receptor. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.[12]

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the AutoDock Vina simulation from the command line, providing the configuration file as input.[10]

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[13]

Part 4: Deepening the Analysis with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand over time.[15][[“]][17] This allows for a more realistic assessment of the stability of the predicted binding pose.[18]

Conceptual MD Simulation Workflow

Start Best Docking Pose (Ligand-Receptor Complex) Solvation Solvate with Water & Add Ions Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis

Caption: Molecular Dynamics Simulation Workflow.

An MD simulation of the top-ranked docking pose solvated in a water box with appropriate ions will reveal the stability of the complex. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation trajectory can confirm a stable binding mode.

Part 5: Quantifying Binding: Free Energy Calculations

To obtain a more accurate estimation of binding affinity than the scoring functions from docking, binding free energy calculations can be performed on the MD simulation trajectories.[19] The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for this purpose.[20][21][22]

These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex, receptor, and ligand with calculations of the solvation free energies.[20] While computationally more intensive than docking, they provide a more rigorous ranking of potential binders.[21]

Table 1: Comparison of Binding Affinity Estimation Methods
MethodComputational CostAccuracyKey Output
Docking Score LowLow to MediumEstimated Binding Affinity (kcal/mol)
MM/GBSA MediumMedium to HighΔG_binding (kcal/mol)
MM/PBSA HighHighΔG_binding (kcal/mol)

Part 6: Early Assessment of Drug-Likeness: In Silico ADMET

A high binding affinity is futile if the compound has poor pharmacokinetic properties. Therefore, an early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[23][24][25] Numerous in silico tools and web servers (e.g., SwissADME, pkCSM) can predict a wide range of ADMET properties based on the ligand's structure.[26][27]

Key ADMET Properties to Predict:
  • Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition/induction.[26]

  • Excretion: Renal clearance.[26]

  • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Part 7: The Final Arbiter: Validation and Interpretation

It is imperative to acknowledge that in silico models are predictive tools, and their results must be interpreted with caution.[2][28][29] The ultimate validation of any computational prediction is experimental verification.[30] The in silico workflow described herein serves to generate testable hypotheses and prioritize compounds for synthesis and biological evaluation. A strong correlation between predicted and experimental binding affinities would validate the computational model for this class of compounds.

Conclusion: A Pathway to Rational Drug Design

This guide has delineated a comprehensive and technically rigorous in silico workflow for evaluating the receptor binding of 9-Oxa-1,4-diazaspiro[5.5]undecane. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain profound insights into the potential interactions of this novel scaffold with its biological targets. This predictive power, when coupled with early ADMET profiling, paves the way for a more rational, cost-effective, and accelerated approach to drug discovery.

References

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447-460. [Link]

  • Deep Origin. (n.d.). MM/PBSA and MM/GBSA - Computational Chemistry Glossary. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • PubMed. (n.d.). Machine Learning for In Silico ADMET Prediction. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. [Link]

  • PubMed. (2002). Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. [Link]

  • Sun, H., et al. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(6), 555-567. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. [Link]

  • MDPI. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. [Link]

  • Consensus. (n.d.). What are the applications of molecular dynamics simulations in drug design for characterizing ligand-macromolecule complexes? [Link]

  • BHSAI. (n.d.). Predictive ADMET Modeling. [Link]

  • IRIS. (2014). Inspecting receptor-ligand interaction using molecular dynamics simulations: new insights from Adenosiland. [Link]

  • R Discovery. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. [Link]

  • Frontiers. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • PubMed. (2008). Computational analysis of the interaction between ligand-receptor pairs. [Link]

  • PubMed. (2023). MD-Ligand-Receptor: A High-Performance Computing Tool for Characterizing Ligand-Receptor Binding Interactions in Molecular Dynamics Trajectories. [Link]

  • Expert Opinion on Drug Discovery. (n.d.). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • PubMed. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • PubMed Central. (n.d.). Computational Methods in Drug Discovery. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

  • ResearchGate. (2024). (PDF) The importance of in-silico studies in drug discovery. [Link]

  • PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubMed Central. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. [Link]

  • RSC Publishing. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. [Link]

  • PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. (2023). [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with divinylketones. (n.d.). [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. (n.d.). [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]

Sources

Foundational

An In-depth Technical Guide to the Conformational Analysis of 9-Oxa-1,4-diazaspiro[5.5]undecane

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] The 9-Oxa-1,4-diazaspiro[5.5]undecane core, in particular, presents a compelling framework for the development of novel therapeutics. Its rigid yet complex conformational landscape can be exploited to achieve high receptor affinity and selectivity. This guide provides a comprehensive technical overview of the methodologies required for a thorough conformational analysis of 9-Oxa-1,4-diazaspiro[5.5]undecane, integrating advanced nuclear magnetic resonance (NMR) spectroscopy and computational chemistry. We present a prospective study, detailing the synthesis, experimental protocols, and theoretical calculations necessary to elucidate the conformational isomers and their dynamic behavior. This document is intended to serve as a practical guide for researchers engaged in the design and development of spirocyclic drug candidates.

Introduction: The Significance of Spirocyclic Systems in Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles has led to an increased interest in molecules with greater three-dimensionality. Spirocycles, which contain two rings connected by a single common atom, offer a distinct advantage in this regard. Their inherent rigidity and defined spatial arrangement of substituents can lead to a more favorable pre-organization for binding to biological targets, potentially reducing the entropic penalty of binding.[1]

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been explored for its potential in developing dual-target ligands, for example, as μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[2] The strategic placement of nitrogen and oxygen atoms within the spirocyclic framework provides opportunities for hydrogen bonding and other key interactions with biological macromolecules, while also influencing the molecule's overall physicochemical properties, such as solubility and metabolic stability. A comprehensive understanding of the conformational preferences of this core structure is therefore paramount for rational drug design.

This guide will delineate a robust workflow for the synthesis and detailed conformational analysis of the parent scaffold, 9-Oxa-1,4-diazaspiro[5.5]undecane.

Proposed Synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane

While a specific synthesis for the parent 9-Oxa-1,4-diazaspiro[5.5]undecane is not extensively documented, a plausible synthetic route can be devised based on established methodologies for analogous structures.[2][3] A proposed multi-step synthesis is outlined below.

Experimental Protocol: A Proposed Synthetic Pathway
  • Step 1: Synthesis of N-benzyl-4-piperidone. This commercially available starting material can also be synthesized from 4-piperidone hydrochloride by benzylation.

  • Step 2: Knoevenagel Condensation. React N-benzyl-4-piperidone with ethyl cyanoacetate in the presence of a base such as piperidine or sodium ethoxide to yield ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate.

  • Step 3: Michael Addition. The product from Step 2 undergoes a Michael addition with an appropriate nitrogen nucleophile, such as ammonia or a protected amine, which will eventually form the second piperidine ring.

  • Step 4: Reduction and Cyclization. The cyano and ester groups are reduced, typically with a strong reducing agent like lithium aluminum hydride (LiH4), followed by an intramolecular cyclization to form the spirocyclic core.

  • Step 5: Deprotection. The N-benzyl protecting group is removed via hydrogenolysis to yield the final product, 9-Oxa-1,4-diazaspiro[5.5]undecane.

Synthetic_Pathway A N-benzyl-4-piperidone B Ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate A->B Knoevenagel C Michael Adduct B->C Michael Addition D Protected Spirocycle C->D Reduction & Cyclization E 9-Oxa-1,4-diazaspiro[5.5]undecane D->E Deprotection

Caption: Proposed synthetic workflow for 9-Oxa-1,4-diazaspiro[5.5]undecane.

A Multi-faceted Approach to Conformational Analysis

A thorough understanding of the three-dimensional structure of 9-Oxa-1,4-diazaspiro[5.5]undecane requires a synergistic approach, combining advanced NMR techniques with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution.[4] A suite of 1D and 2D NMR experiments should be employed to gain a comprehensive understanding of the molecule's structure and dynamics.

  • ¹H and ¹³C NMR: These fundamental experiments will confirm the presence of all expected protons and carbons and provide initial insights into the chemical environment of each nucleus.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals.

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings through bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons.

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons within a molecule (typically < 5 Å).[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing critical information for determining the relative stereochemistry and preferred conformation.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, ROESY can be a more effective alternative for observing through-space correlations.

The piperidine rings in 9-Oxa-1,4-diazaspiro[5.5]undecane are not static and can undergo ring flipping. VT-NMR is an essential technique for studying these dynamic processes. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases, allowing for the determination of the energy barriers to ring inversion.[6]

Computational Chemistry: A Theoretical Complement

Computational modeling provides invaluable insights into the conformational landscape of a molecule, complementing the experimental data obtained from NMR.[7]

The first step in computational analysis is to identify all possible low-energy conformations. This can be achieved through various conformational search algorithms, such as:

  • Molecular Mechanics (MM): A computationally inexpensive method for exploring a large conformational space.

  • Molecular Dynamics (MD): Simulates the movement of atoms over time, providing a dynamic view of the conformational landscape.[8]

Once potential low-energy conformers are identified, their geometries are optimized, and their relative energies are calculated using more accurate quantum mechanical methods.

  • Density Functional Theory (DFT): Offers a good balance between accuracy and computational cost for calculating the energies of different conformers.[4] The relative energies of the conformers can be used to predict their populations at a given temperature using the Boltzmann distribution.

A powerful application of computational chemistry is the prediction of NMR chemical shifts and coupling constants.[9] By comparing the calculated NMR parameters for different conformers with the experimental data, it is possible to identify the most likely conformation in solution.[4]

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_1D 1D NMR (¹H, ¹³C) NMR_2D_assign 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D_assign NMR_2D_3D 2D NMR (NOESY/ROESY) NMR_2D_assign->NMR_2D_3D Data_Integration Data Integration & Model Refinement NMR_2D_3D->Data_Integration VT_NMR VT-NMR VT_NMR->Data_Integration Conf_Search Conformational Search (MM, MD) Geom_Opt Geometry Optimization & Energy Calculation (DFT) Conf_Search->Geom_Opt NMR_Pred NMR Parameter Prediction Geom_Opt->NMR_Pred NMR_Pred->Data_Integration Synthesis Synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane Synthesis->NMR_1D Synthesis->Conf_Search Final_Model Elucidated Conformational Landscape Data_Integration->Final_Model

Caption: Integrated workflow for the conformational analysis of 9-Oxa-1,4-diazaspiro[5.5]undecane.

Expected Conformational Isomers and Influencing Factors

The two six-membered rings in 9-Oxa-1,4-diazaspiro[5.5]undecane are expected to adopt chair-like conformations to minimize torsional strain. However, the presence of heteroatoms introduces additional stereoelectronic effects that can influence the conformational equilibrium.

Chair Conformations and Ring Inversion

The piperidine and morpholine-like rings can exist in two chair conformations that interconvert via a higher-energy boat or twist-boat intermediate. The relative stability of these chair conformers will depend on the orientation of the substituents on the rings.

The Anomeric Effect

The presence of an oxygen atom in one of the rings introduces the possibility of an anomeric effect.[10] This is a stereoelectronic effect that describes the tendency of a substituent on a carbon adjacent to a heteroatom to prefer an axial orientation, despite the potential for increased steric hindrance.[11] In the case of 9-Oxa-1,4-diazaspiro[5.5]undecane, the anomeric effect may influence the orientation of the C-N bond of the piperidine ring relative to the oxygen atom in the other ring. Specifically, a stabilizing hyperconjugative interaction between a lone pair on the oxygen atom and the antibonding orbital of the axial C-N bond could favor a conformation that might otherwise be sterically disfavored.[12]

Data Presentation and Interpretation

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Dominant Conformer of 9-Oxa-1,4-diazaspiro[5.5]undecane
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
23.8 (ax), 3.2 (eq)68.2H-3C-3, C-6
32.9 (ax), 2.5 (eq)45.1H-2, H-4C-2, C-4, C-5
5 (spiro)-75.3--
62.8 (ax), 2.4 (eq)48.5H-7C-5, C-7, C-8
71.8 (ax), 1.5 (eq)25.6H-6, H-8C-5, C-6, C-8, C-9
82.9 (ax), 2.6 (eq)46.3H-7, H-9C-6, C-7, C-9, C-10
103.5 (ax), 3.1 (eq)65.9H-11C-8, C-11
111.9 (ax), 1.6 (eq)30.2H-10C-8, C-10

Note: These are hypothetical values for illustrative purposes.

Table 2: Key NOESY Correlations for Determining Relative Stereochemistry
Proton 1Proton 2Expected NOEImplication
H-2axH-6axStrongsyn-axial relationship, consistent with a chair-chair conformation
H-2axH-3axStrong1,3-diaxial interaction
H-2eqH-3eqStrong1,2-diequatorial relationship
H-6axH-8axStrong1,3-diaxial interaction

Conclusion

The conformational analysis of 9-Oxa-1,4-diazaspiro[5.5]undecane is a challenging yet crucial undertaking for the rational design of novel therapeutics based on this scaffold. A comprehensive approach that integrates advanced NMR techniques and computational chemistry is essential for a complete understanding of its three-dimensional structure and dynamic behavior. The methodologies outlined in this guide provide a robust framework for elucidating the conformational landscape of this important spirocyclic system, thereby enabling a more informed approach to structure-activity relationship studies and the optimization of drug candidates.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. (2019-11-19). Available from: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available from: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. Available from: [Link]

  • Spotting the unexpected: Anomeric effects. Henry Rzepa's Blog. (2009-09-18). Available from: [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available from: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from: [Link]

  • The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry. (2018-04-05). Available from: [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available from: [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. (2023-09-20). Available from: [Link]

  • Computational NMR spectroscopy of 205 Tl. ResearchGate. Available from: [Link]

  • Computational NMR Study of Benzothienoquinoline Heterohelicenes. MDPI. (2024-07-15). Available from: [Link]

  • Spiro Compounds: A Brief History. ResearchGate. Available from: [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available from: [Link]

  • Anomeric effect. Wikipedia. Available from: [Link]

  • Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. PubMed Central. (2025-05-26). Available from: [Link]

  • Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. International Research Journal of Pure and Applied Chemistry. (2023-09-22). Available from: [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available from: [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv. (2021-11-21). Available from: [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. Available from: [Link]

  • Computational Protocols for Calculating 13 C NMR Chemical Shifts. PubMed. Available from: [Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. Available from: [Link]

  • Relation Between Substituents on Cyclohexane. Available from: [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

"synthetic routes for 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones"

An In-Depth Guide to the Synthesis of 9-Substituted 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 9-Substituted 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Scaffold

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one framework is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional spirocyclic nature provides a unique topographical presentation of functional groups, enabling potent and selective interactions with biological targets.[1] This structural class has demonstrated significant therapeutic potential, most notably as antihypertensive agents acting through α1-adrenoceptor blockade.[2] The substituent at the 9-position (R¹) is a critical determinant of pharmacological activity, offering a versatile handle for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the primary synthetic routes to access these valuable compounds, supported by step-by-step protocols and mechanistic insights.

Core Synthetic Strategy: A Retrosynthetic View

The most logical and widely adopted approach for synthesizing a library of 9-substituted analogues involves a divergent strategy. This begins with the construction of a common spirocyclic core, which is then elaborated in the final steps by introducing the desired substituent at the N9 position. This modular approach is highly efficient for structure-activity relationship (SAR) studies.

A general retrosynthetic analysis is depicted below. The target molecule (I) is disconnected at the C-N bond of the 9-position, leading back to the parent spirocycle (II) and a suitable electrophile or carbonyl compound. The spirocyclic core (II) can be derived from a protected piperidone precursor, such as N-Boc-4-piperidone (IV) , through a sequence involving the formation of an amino alcohol and subsequent lactamization.

Retrosynthesis I Target Molecule (I) 9-Substituted Spirocycle II Spirocyclic Core (II) (N-H or N-PG) I->II N9-Disconnection (Alkylation / Reductive Amination) III R¹-X or R¹-CHO (Alkylating Agent or Carbonyl) V Amino Alcohol Intermediate II->V Lactamization IV N-Boc-4-piperidone (IV) V->IV Side-chain Installation Core_Synthesis start N-Boc-4-piperidone epoxide Spiro-epoxide start->epoxide Corey-Chaykovsky Reagent amino_alcohol Amino alcohol epoxide->amino_alcohol Ring Opening (e.g., NH₃/MeOH) lactam Boc-Protected Spirocyclic Lactam amino_alcohol->lactam Acylation & Cyclization (e.g., ClCOCH₂Cl, Base) final_core Deprotected Core lactam->final_core Boc Deprotection (e.g., HCl/MeOH)

Figure 2. Workflow for the synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core.
Protocol 1: Synthesis of tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

This protocol details the multi-step synthesis of the key N-Boc protected spirocyclic intermediate.

Step 1a: Epoxidation of N-Boc-4-piperidone

  • Rationale: The Corey-Chaykovsky reaction provides a reliable method for converting the ketone into a spiro-epoxide, which serves as a key electrophile for the subsequent ring-opening step.

  • Procedure:

    • To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, forming the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by carefully adding ice-water. Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-epoxide, which can often be used in the next step without further purification.

Step 1b: Epoxide Ring-Opening with Ammonia

  • Rationale: Nucleophilic ring-opening of the epoxide with ammonia installs the primary amine and hydroxyl group required for the subsequent lactam formation. Using methanolic ammonia provides a convenient source of the nucleophile. [3]* Procedure:

    • Dissolve the crude epoxide from the previous step in a saturated solution of ammonia in methanol (7N).

    • Transfer the solution to a sealed pressure vessel.

    • Heat the reaction to 70-80 °C and stir for 24 hours.

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure to afford the crude amino alcohol, which is typically carried forward without extensive purification.

Step 1c: Acylation and Intramolecular Cyclization

  • Rationale: This step forms the lactam ring. The amino alcohol is first acylated with an appropriate two-carbon unit (e.g., chloroacetyl chloride), followed by an intramolecular Williamson ether synthesis-type cyclization under basic conditions to furnish the desired 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core.

  • Procedure:

    • Dissolve the crude amino alcohol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C.

    • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the mixture to 0 °C and add potassium tert-butoxide (1.5 eq).

    • Stir at room temperature for 16 hours to effect cyclization.

    • Quench with water and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Synthetic Route II: N9-Functionalization

With the protected core in hand, the N-Boc group can be removed to unmask the secondary amine at the 9-position. This parent spirocycle is the direct precursor for introducing a diverse array of substituents.

Protocol 2: Boc-Deprotection
  • Rationale: Acid-mediated cleavage is the standard method for removing the tert-butyloxycarbonyl (Boc) protecting group. Using HCl in methanol or dioxane is effective and typically results in the formation of the hydrochloride salt of the amine. [4]* Procedure:

    • Dissolve the Boc-protected spirocycle (1.0 eq) in methanol or 1,4-dioxane.

    • Add a 4M solution of HCl in 1,4-dioxane or concentrated HCl (3-5 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.

The liberated secondary amine is now ready for functionalization via two primary methods: direct N-alkylation or reductive amination.

Method A: Direct N-Alkylation

This method is suitable for introducing alkyl, benzyl, or other groups where the corresponding halide is readily available.

Protocol 3: General Procedure for N-Alkylation
  • Rationale: A standard SN2 reaction where the nucleophilic secondary amine displaces a leaving group (halide, tosylate) on the desired substituent. A non-nucleophilic base is used to scavenge the acid produced during the reaction.

  • Procedure:

    • To a solution of the spirocyclic amine (free base or HCl salt, 1.0 eq) in a suitable aprotic solvent (e.g., DMF, Acetonitrile), add a base such as potassium carbonate or diisopropylethylamine (2-3 eq).

    • Add the alkylating agent (R¹-X, 1.1-1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography or recrystallization to obtain the final 9-substituted product.

Method B: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, especially when direct alkylation is problematic or when the desired substituent is derived from an aldehyde or ketone. [5][6]This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. [7]

Reductive_Amination amine Spirocyclic Core (Amine) iminium Iminium Ion Intermediate amine->iminium Condensation (weakly acidic) carbonyl Aldehyde/Ketone (R¹R²C=O) carbonyl->iminium Condensation (weakly acidic) product 9-Substituted Product iminium->product Reduction [H⁻] (e.g., NaBH(OAc)₃)

Figure 3. Mechanism of Reductive Amination for N9-Functionalization.
Protocol 4: General Procedure for Reductive Amination
  • Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. [6]The reaction proceeds efficiently under slightly acidic conditions, which catalyze iminium ion formation.

  • Procedure:

    • To a solution of the spirocyclic amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (0.1-1.0 eq) to catalyze iminium formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Stir at room temperature for 12-24 hours until the reaction is complete (monitor by LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 9-substituted analogue.

Data Summary: Exemplary 9-Substituted Analogues

The following table summarizes a selection of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones that have been synthesized and evaluated for antihypertensive activity, demonstrating the versatility of the N9-functionalization. [2]

Entry R¹ (Substituent at N9) Synthetic Method Biological Activity Highlight
1 2-(Indol-3-yl)ethyl Reductive Amination Potent antihypertensive agent [2]
2 2-Phenylethyl Reductive Amination Significant activity [2]
3 (1,4-Benzodioxan-2-yl)methyl N-Alkylation Significant activity [2]
4 3-Phenylpropyl Reductive Amination Moderate activity [2]

| 5 | 2-(4-Hydroxyphenyl)ethyl | Reductive Amination | Reduced activity vs. parent [2]|

References

Sources

Application

Application of 9-Oxa-1,4-diazaspiro[5.5]undecane in σ1 Receptor Antagonist Design: A Technical Guide

Introduction: The σ1 Receptor as a Therapeutic Target The sigma-1 (σ1) receptor is a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Unl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The σ1 Receptor as a Therapeutic Target

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Unlike conventional receptors, it is not a G-protein coupled receptor or an ion channel, but rather a ligand-operated protein that modulates a variety of cellular functions.[2] The σ1 receptor is implicated in a wide range of neurological and psychiatric disorders, including neuropathic pain, depression, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] Its role in regulating calcium homeostasis, oxidative stress, and neuronal signaling makes it an attractive therapeutic target.[4] Specifically, σ1 receptor antagonists have shown promise in preclinical and clinical studies for the treatment of neuropathic pain and other central nervous system (CNS) conditions.[5] The development of potent and selective σ1 receptor antagonists is therefore a key focus in modern drug discovery.

Design Rationale: The 9-Oxa-1,4-diazaspiro[5.5]undecane Scaffold

The 9-Oxa-1,4-diazaspiro[5.5]undecane core represents a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically decorated to achieve high affinity and selectivity for various biological targets. In the context of σ1 receptor antagonist design, this spirocyclic system provides a rigid framework that can orient key pharmacophoric elements in a spatially defined manner to effectively interact with the receptor's binding site.

A notable application of a related scaffold, the 1-oxa-4,9-diazaspiro[5.5]undecane, has been successfully employed in the design of dual-acting ligands that exhibit both μ-opioid receptor (MOR) agonism and σ1 receptor antagonism.[3][6] This dual-target approach is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids. The σ1 antagonist component is intended to counteract some of the adverse effects associated with MOR activation.[6]

The design strategy involves merging the key pharmacophoric features of known σ1 antagonists and MOR agonists onto the spirocyclic core. The general structure-activity relationships (SAR) for these compounds indicate that:

  • Position 4: An aryl group, particularly a substituted pyridyl moiety, is favorable for σ1 receptor affinity.[6]

  • Position 9: A phenethyl group or similar hydrophobic moiety enhances binding.[6]

  • Position 2: Small alkyl substitutions can be tolerated and may influence the overall pharmacological profile.[6]

The versatility of the synthetic routes allows for systematic exploration of these positions to optimize potency and selectivity.[3]

Synthetic Protocol: Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

The following is a general, illustrative synthetic scheme for the preparation of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, based on published methodologies.[3][6] This multi-step synthesis allows for the introduction of diversity at key positions of the scaffold.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Spirocycle Formation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: N-Arylation cluster_4 Step 5: N-Alkylation A Piperidin-4-one B Boc-piperidone A->B (Boc)2O, Et3N, DCM D Boc-protected spirocycle B->D C Amino alcohol C->D p-TsOH, Toluene, Dean-Stark E Deprotected spirocycle D->E TFA, DCM G N-arylated spirocycle E->G F Aryl halide F->G Pd catalyst, base, solvent I Final Product G->I H Alkylating agent H->I Base, solvent

Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Step-by-Step Methodology
  • Boc Protection of Piperidin-4-one:

    • Dissolve piperidin-4-one hydrochloride in dichloromethane (DCM).

    • Add triethylamine (Et3N) to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate ((Boc)2O) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the N-Boc-4-piperidone.

  • Formation of the Spirocyclic Core:

    • To a solution of N-Boc-4-piperidone in toluene, add the desired amino alcohol (e.g., 2-aminoethanol for the parent 9-oxa-1,4-diazaspiro[5.5]undecane).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • After completion, cool the reaction and purify the product to obtain the Boc-protected spirocycle.

  • Boc Deprotection:

    • Dissolve the Boc-protected spirocycle in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction for the complete removal of the Boc group.

    • Evaporate the solvent and excess TFA to yield the deprotected spirocycle as a salt.

  • N-Arylation at Position 4:

    • Combine the deprotected spirocycle, the desired aryl halide (e.g., a substituted 2-chloropyridine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., dioxane).

    • Heat the mixture under an inert atmosphere until the starting materials are consumed.

    • Cool the reaction, filter, and purify the crude product by column chromatography to obtain the N-arylated intermediate.

  • N-Alkylation at Position 1:

    • Dissolve the N-arylated intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., K2CO3 or NaH).

    • Add the desired alkylating agent (e.g., phenethyl bromide).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Perform an aqueous workup and purify the final product by column chromatography.

Pharmacological Evaluation Protocols

In Vitro σ1 Receptor Binding Assay

This protocol determines the affinity of the synthesized compounds for the σ1 receptor through competitive displacement of a radiolabeled ligand.

Diagram of the Radioligand Binding Assay Workflow

G A Prepare membrane homogenate (e.g., guinea pig brain) B Incubate membranes with: 1. 3H-Pentazocine (Radioligand) 2. Test Compound (Varying conc.) A->B D Incubate at 37°C for 150 min B->D C Define Non-Specific Binding: Incubate with excess Haloperidol C->D E Terminate incubation by rapid filtration over GF/B filters D->E F Wash filters with ice-cold buffer E->F G Measure radioactivity by liquid scintillation counting F->G H Calculate Ki values from IC50 using Cheng-Prusoff equation G->H

Caption: Workflow for the σ1 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and store at -80°C until use. The protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • Membrane homogenate (final protein concentration ~150-200 µ g/well ).

      • -Pentazocine (a selective σ1 radioligand) at a final concentration near its Kd value (e.g., 2.4 nM).

      • Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • Assay buffer (50 mM Tris-HCl, pH 7.4) to a final volume of 200 µL.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known σ1 ligand, such as haloperidol (e.g., 10 µM), instead of the test compound.

    • Incubate the plate at 37°C for 150 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

The following table summarizes the σ1 receptor binding affinities for a selection of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrating the impact of substitutions on potency.[6]

CompoundR1 (Position 9)R2 (Position 4)σ1 Ki (nM)
15a PhenethylPhenyl100.0 ± 1.0
15au Phenethyl6-Methylpyridin-2-yl14.0 ± 1.0
15av Phenethyl6-Fluoropyridin-2-yl10.0 ± 1.0
15bb 3-Phenylpropyl6-Methylpyridin-2-yl21.0 ± 1.0

Data extracted from Virgili et al., J. Med. Chem. 2020, 63, 5, 2553–2572.[6]

Functional Characterization: Distinguishing Antagonists from Agonists

While binding assays quantify affinity, functional assays are crucial to determine the intrinsic activity of a ligand (i.e., whether it is an agonist or an antagonist). A definitive in vitro functional assay for the σ1 receptor remains elusive.[5] However, several methods can be used to predict or confirm antagonist activity.

Phenytoin Shift Assay

This assay leverages the observation that the anticonvulsant drug phenytoin, an allosteric modulator of the σ1 receptor, increases the binding affinity of agonists but not antagonists.[7]

Protocol:

  • Perform two separate competitive radioligand binding assays as described above for the test compound.

  • In the first assay, determine the baseline Ki value.

  • In the second assay, include a fixed concentration of phenytoin (e.g., 100 µM) in all wells.

  • Calculate the Ki value in the presence of phenytoin.

  • Interpretation: A significant decrease in the Ki value (increase in affinity) in the presence of phenytoin suggests agonist activity. No significant change in the Ki value is indicative of an antagonist profile.[7]

In Vivo Models

Behavioral pharmacology models in rodents are commonly used to functionally characterize σ1 ligands.[8]

  • Attenuation of Agonist-Induced Behaviors: A test compound is considered an antagonist if it can block or reverse the effects of a known σ1 agonist (e.g., PRE-084 or (+)-pentazocine). For example, σ1 agonists can induce hyperlocomotion or potentiate the effects of stimulants like cocaine; an antagonist would be expected to inhibit these behaviors.[8][9]

  • Neuropathic Pain Models: σ1 receptor antagonists have demonstrated efficacy in various animal models of neuropathic pain, such as the chronic constriction injury (CCI) model.[5] A compound that produces a dose-dependent anti-allodynic or anti-hyperalgesic effect in such models is functionally classified as an antagonist.

Conclusion

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold and its analogues are valuable platforms for the design of potent and selective σ1 receptor antagonists. The rigid, three-dimensional nature of this core allows for precise positioning of key pharmacophoric groups, leading to high-affinity interactions with the receptor. The synthetic accessibility of these compounds enables extensive SAR exploration. The combination of in vitro radioligand binding assays to determine affinity and functional assays, such as the phenytoin shift assay or in vivo behavioral models, provides a robust workflow for the identification and characterization of novel σ1 receptor antagonists with therapeutic potential for a range of CNS disorders.

References

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2553–2572. Available from: [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available from: [Link]

  • Gris, D. M., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available from: [Link]

  • Sadeghian, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. Available from: [Link]

  • Al-Hosaini, K., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available from: [Link]

  • Su, T.-P., et al. (2009). The Pharmacology of Sigma-1 Receptors. PMC. Available from: [Link]

  • Nguyen, L., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available from: [Link]

  • Guzmán-Hernández, P. E., et al. (2021). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. NIH. Available from: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Available from: [Link]

  • Přecechtělová, J., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available from: [Link]

  • Gyertyán, I., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed Central. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Development of 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH Inhibitors

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1] Specific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and possess a range of beneficial physiological properties, including anti-inflammatory, vasodilatory, and analgesic effects.[2][3] By converting EETs to DHETs, sEH effectively diminishes these protective functions.

Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a multitude of human diseases where inflammation and vascular dysregulation are key pathological features.[1] Stabilizing the endogenous levels of EETs through sEH inhibitors (sEHIs) has shown promise in preclinical models of hypertension, chronic kidney disease, inflammatory pain, and neurodegenerative disorders.[1][2] The development of potent and selective sEHIs is therefore an area of intense research in modern medicinal chemistry.

This guide focuses on a particularly promising class of sEHIs built upon the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. This spirocyclic core offers a rigid and three-dimensional framework that can be strategically decorated to achieve high-affinity interactions with the sEH active site, while also allowing for the fine-tuning of critical pharmacokinetic properties.

The sEH Metabolic Pathway and Point of Intervention

The central role of sEH in the arachidonic acid cascade makes it a clear point for therapeutic intervention. By blocking the hydrolysis of EETs, sEHIs can amplify and prolong their beneficial downstream effects.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Therapeutic Effects (Reduced Inflammation, Vasodilation, Analgesia) EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active Metabolites) sEH->DHETs Inhibitor sEHI (1-oxa-4,9-diazaspiro[5.5]undecane-based) Inhibitor->sEH Inhibition

Figure 2: Synthetic workflow for the spirocyclic core.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add tetrahydropyran-4-amine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate amine, which can be used in the next step without further purification.

  • Acylation with Chloroacetyl Chloride:

    • Dissolve the crude amine from the previous step in DCM and cool to 0 °C in an ice bath.

    • Add triethylamine (2.0 eq) followed by the dropwise addition of chloroacetyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chloroacetamide intermediate. Purify by column chromatography if necessary.

  • Intramolecular Cyclization:

    • Dissolve the chloroacetamide intermediate in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, such as sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-18 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the lactam intermediate.

  • Lactam Reduction:

    • To a solution of the lactam intermediate in anhydrous tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the Boc-protected 1-oxa-4,9-diazaspiro[5.5]undecane.

  • Boc Deprotection:

    • Dissolve the Boc-protected spirocycle in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final 1-oxa-4,9-diazaspiro[5.5]undecane core as a free base.

Protocol II: Synthesis of Trisubstituted Urea-Based sEH Inhibitors

The final inhibitors are typically synthesized by forming a urea or amide linkage at one of the nitrogen atoms of the spirocyclic core. The following protocol describes the formation of a urea linkage, a common pharmacophore in potent sEHIs.

Step-by-Step Methodology:

  • Acylation of the Spirocyclic Core:

    • Dissolve the 1-oxa-4,9-diazaspiro[5.5]undecane core (1.0 eq) in anhydrous DCM.

    • Add a base such as diisopropylethylamine (DIPEA, 1.2 eq).

    • To this solution, add the desired acyl chloride (e.g., 2-fluorobenzoyl chloride, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. This step selectively acylates the more reactive secondary amine in the piperidine ring.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the mono-acylated intermediate by column chromatography.

  • Urea Formation:

    • Dissolve the purified mono-acylated intermediate (1.0 eq) in anhydrous THF.

    • Add the desired isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate, 1.1 eq).

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final product by column chromatography on silica gel to yield the target trisubstituted urea sEH inhibitor.

Protocol III: In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol describes a robust and sensitive method for determining the inhibitory potency (IC₅₀) of test compounds against human sEH using a fluorogenic substrate. The assay is based on the enzymatic hydrolysis of a non-fluorescent epoxide substrate to a highly fluorescent product. [4][5] Materials and Reagents:

  • Recombinant human sEH (hsEH)

  • sEH Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Fluorogenic Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Prepare a 10 mM stock solution in DMSO.

  • Test Compounds: Prepare 10 mM stock solutions in DMSO.

  • 96-well, black, flat-bottom microplates.

  • Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm.

Step-by-Step Methodology:

  • Prepare Compound Dilutions:

    • Perform serial dilutions of the test compound stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM). A 10-point, 3-fold dilution series is common.

    • Prepare a control solution of DMSO alone (for 0% inhibition control).

    • Prepare a solution of a known potent sEH inhibitor (e.g., t-AUCB) as a positive control (for 100% inhibition control).

  • Assay Setup:

    • Add 198 µL of sEH Assay Buffer to each well of the 96-well plate.

    • Add 1 µL of the serially diluted test compounds, DMSO control, or positive control inhibitor to the appropriate wells. This results in a 1:200 dilution.

    • Add 1 µL of a pre-diluted hsEH enzyme solution to each well to achieve a final concentration that gives a robust linear signal within the assay time frame (typically 1-5 nM final concentration).

    • Mix the plate gently and pre-incubate for 5 minutes at 30 °C.

  • Initiate and Read the Reaction:

    • Prepare a working solution of the PHOME substrate by diluting the 10 mM stock to 100 µM in sEH Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the 100 µM PHOME working solution to each well (final concentration: 5 µM).

    • Immediately place the plate in the fluorescence plate reader, pre-heated to 30 °C.

    • Measure the fluorescence intensity (λex = 330 nm, λem = 465 nm) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: Set the rate of the DMSO-only wells as 100% activity and the rate of the positive control inhibitor wells as 0% activity.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol IV: In Vitro Metabolic Stability Assessment

Evaluating the metabolic stability of new chemical entities is a cornerstone of early drug discovery. The liver microsomal stability assay provides a reliable in vitro system to predict in vivo hepatic clearance. [6] Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System Solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Ice-cold Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.

  • Incubator/shaker set to 37 °C.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Reaction Preparation:

    • On ice, prepare the incubation mixture by combining phosphate buffer, HLM (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound (to a final concentration of 1 µM). Prepare a parallel reaction without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.

    • Pre-warm the incubation mixture at 37 °C for 5 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • Immediately remove an aliquot (e.g., 50 µL) for the 0-minute time point and quench it by adding it to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with the internal standard.

    • Continue incubating the reaction mixture at 37 °C with gentle shaking.

    • Remove aliquots at subsequent time points (e.g., 5, 15, 30, and 60 minutes) and quench them in the same manner.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL) .

Inhibitor Performance and Characterization

The goal of the described synthetic and screening efforts is to identify compounds with both high potency and favorable drug-like properties. An ideal candidate from the 1-oxa-4,9-diazaspiro[5.5]undecane series would exhibit low nanomolar or picomolar IC₅₀ values, good metabolic stability, and high oral bioavailability.

Table 1: Representative Data for Potent sEH Inhibitors

Compound IDStructure ClassIC₅₀ (human sEH)Oral Bioavailability (F%)SpeciesReference
t-AUCB Adamantyl Urea1.3 ± 0.05 nM98%Dog[2]
Compound 19 *1-oxa-4,9-diazaspiro[5.5]undecaneHighly PotentExcellentRat[1]

*Specific quantitative data for Compound 19 (9-(2-fluorobenzoyl)-N-[4-(trifluoromethoxy)phenyl]-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide) is reported in Kato et al., 2014, but the full text was not accessible for this review. The publication notes excellent inhibitory activity and bioavailability.

Protocol V: Assessing Inhibitor Selectivity

To ensure that the biological effects of a compound are due to the inhibition of sEH and not off-target activities, a selectivity profile is essential. This involves testing the lead inhibitors against other related enzymes.

Step-by-Step Methodology:

  • Target Selection:

    • Select a panel of relevant off-target enzymes. For sEH inhibitors, this should include other hydrolases (e.g., fatty acid amide hydrolase (FAAH), carboxylesterases) and enzymes that might interact with urea-based pharmacophores. Commercial services offer broad panels for kinase and GPCR screening as well.

  • Assay Performance:

    • For each selected off-target, obtain the appropriate recombinant enzyme and develop or utilize an established activity assay (e.g., colorimetric, fluorescent, or radiometric).

    • Determine the IC₅₀ of the lead sEH inhibitor against each enzyme in the panel using a similar methodology to the sEH inhibition assay described in Protocol III.

  • Data Analysis:

    • Calculate the selectivity ratio by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for sEH.

    • A high selectivity ratio (typically >100-fold) indicates that the compound is significantly more potent for sEH than for the other tested enzymes, suggesting a lower risk of off-target effects at therapeutic concentrations.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serves as an excellent foundation for the design of potent and orally bioavailable inhibitors of soluble epoxide hydrolase. The synthetic routes are versatile, allowing for systematic exploration of the structure-activity relationship. By combining targeted synthesis with a robust suite of in vitro assays—including potency, metabolic stability, and selectivity profiling—researchers can efficiently identify and optimize lead candidates. The protocols and application notes provided herein offer a comprehensive framework for advancing the development of this promising class of therapeutic agents.

References

  • Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of Biomolecular Screening. Available at: [Link]

  • Koprivnikar, J., & Kočar, D. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kim, I. H., et al. (2005). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pérez-Benito, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Shen, H. C., & Wang, B. (2015). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. Molecules. Available at: [Link]

  • Request PDF. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available at: [Link]

  • Ostermann, A. I., et al. (2015). Determined IC50 values for inhibition of human sEH for a small library... ResearchGate. Available at: [Link]

  • Wiley. (n.d.). Soluble epoxide hydrolase (sEH) is a novel anti-inflammatory target... ResearchGate. Available at: [Link]

  • Hons, M., et al. (2010). Determinants of Reactivity and Selectivity in Soluble Epoxide Hydrolase from Quantum Mechanics/Molecular Mechanics Modeling. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Siriviriyakul, P., & Imig, J. D. (2019). Inhibition of Soluble Epoxide Hydrolase for Renal Health. Frontiers in Pharmacology. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives in Chronic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals A Note on Chemical Structure and a Path Forward This document provides a detailed guide for the preclinical evaluation of novel compounds in the treatment o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Structure and a Path Forward

This document provides a detailed guide for the preclinical evaluation of novel compounds in the treatment of Chronic Kidney Disease (CKD). The initial topic of interest was "9-Oxa-1,4-diazaspiro[5.5]undecane." However, a thorough review of current scientific literature reveals a lack of specific studies directly linking this particular isomer to CKD.

Conversely, significant research has been published on a closely related isomer, 1-Oxa-4,9-diazaspiro[5.5]undecane , and its derivatives. Notably, a study has identified trisubstituted urea derivatives of this scaffold as highly potent inhibitors of soluble epoxide hydrolase (sEH), demonstrating efficacy in a rat model of chronic kidney disease.[1]

Given this direct and promising evidence, this guide will focus on the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold as a representative and scientifically-grounded example for developing and testing novel therapeutic agents for CKD. The principles, pathways, and protocols detailed herein are broadly applicable and can be adapted for the investigation of the "9-Oxa" isomer or other related heterocyclic compounds.

Introduction: The Unmet Need in Chronic Kidney Disease

Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. It represents a major global health challenge, with a rising prevalence driven by co-morbidities such as diabetes and hypertension.[2] The final common pathway for most progressive CKD is renal fibrosis, an excessive scarring process that leads to the destruction of kidney architecture and, ultimately, end-stage renal disease (ESRD).[3]

Current therapeutic strategies primarily focus on managing symptoms and slowing disease progression, but there are no approved therapies that can reverse or halt renal fibrosis.[4][5] This highlights a critical need for novel therapeutic approaches that target the underlying mechanisms of CKD progression.[2][6]

Scientific Rationale: Targeting Soluble Epoxide Hydrolase (sEH) in CKD

A promising therapeutic target in the context of renal disease is soluble epoxide hydrolase (sEH).[2][6] This enzyme is responsible for the degradation of endogenous anti-inflammatory and anti-fibrotic lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[7][8][9]

The Role of sEH in CKD Pathophysiology:

  • EETs: Reno-protective Mediators: EETs, derived from arachidonic acid, possess a range of beneficial effects in the kidney, including vasodilation, anti-inflammatory actions, and profibrinolytic functions.[7][8]

  • sEH-Mediated Degradation: The sEH enzyme converts these protective EETs into less active dihydroxyeicosatrienoic acids (DHETs).[6][8]

  • Upregulation in CKD: In various models of kidney disease, the expression and activity of sEH are upregulated, leading to a depletion of beneficial EETs and exacerbating renal injury.[2][10]

By inhibiting sEH, the levels of protective EETs are stabilized and increased, offering a multi-faceted approach to combatting CKD.[2][6] Preclinical studies have consistently demonstrated that both genetic deletion and pharmacological inhibition of sEH can:

  • Reduce Renal Inflammation: By suppressing the activation of pro-inflammatory signaling pathways like NF-κB and decreasing the infiltration of macrophages.

  • Attenuate Renal Fibrosis: Through the downregulation of the pro-fibrotic TGF-β1/Smad3 signaling pathway.[7][8]

  • Preserve Renal Function: As evidenced by reduced proteinuria and improved glomerular filtration rate in various animal models of CKD.[3][6]

The discovery of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives as potent sEH inhibitors provides a strong rationale for exploring this chemical scaffold for the development of novel anti-CKD therapeutics.[1]

Proposed Signaling Pathway

sEH_Pathway_in_CKD cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream_good Protective Effects cluster_downstream_bad Pathological Pathways AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Anti-fibrotic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation PPAR PPAR Activation EETs->PPAR Activates TGFb TGF-β1/Smad3 Pathway EETs->TGFb Inhibits NFkB NF-κB Pathway EETs->NFkB Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Compound 9-Oxa-1,4-diazaspiro[5.5]undecane Derivative (sEH Inhibitor) Compound->sEH Inhibition AntiFibrosis Reduced Fibrosis PPAR->AntiFibrosis Leads to AntiInflammation Reduced Inflammation PPAR->AntiInflammation Leads to Fibrosis Fibrosis TGFb->Fibrosis Inflammation Inflammation NFkB->Inflammation

Caption: Proposed mechanism of sEH inhibition in CKD.

Experimental Protocols: A Step-by-Step Guide

This section outlines a comprehensive, multi-tiered approach to evaluate the therapeutic potential of novel 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives.

In Vitro Evaluation

Objective: To determine the potency and selectivity of the test compounds as sEH inhibitors and assess their effects on key cellular processes involved in renal fibrosis.

Protocol 1: sEH Inhibitory Activity Assay

  • Recombinant Enzyme: Utilize human recombinant sEH.

  • Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is commonly used.

  • Procedure: a. Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the recombinant sEH enzyme to a buffer solution. c. Add the diluted test compound to the wells. d. Initiate the reaction by adding the fluorescent substrate. e. Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol 2: Anti-fibrotic Effects in Renal Cells

  • Cell Culture: Use a relevant renal cell line, such as human proximal tubule epithelial cells (HK-2) or renal fibroblasts (NRK-49F).

  • Induction of Fibrosis: Stimulate the cells with a pro-fibrotic agent, most commonly Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 5-10 ng/mL.

  • Treatment: Co-incubate the cells with TGF-β1 and varying concentrations of the test compound for 24-48 hours.

  • Endpoint Analysis:

    • Western Blot/Immunofluorescence: Analyze the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA) and Collagen I.

    • qPCR: Measure the mRNA levels of fibrotic genes (e.g., ACTA2, COL1A1).

  • Data Analysis: Quantify the reduction in fibrotic marker expression in the presence of the test compound.

Hypothetical In Vitro Data Compound A (Lead Candidate) Compound B (Reference)
sEH IC50 (nM) 1.510.2
α-SMA Reduction (at 1µM) 85%60%
Collagen I Reduction (at 1µM) 78%55%
In Vivo Preclinical Evaluation

Objective: To assess the efficacy, safety, and pharmacokinetic profile of the lead candidate compound in established animal models of CKD.

Animal Models of CKD:

ModelInduction MethodKey FeaturesTimeline
Unilateral Ureteral Obstruction (UUO) Surgical ligation of one ureterRapid and robust tubulointerstitial fibrosis and inflammation.[7][8]7-14 days
Adenine-Induced Nephropathy Adenine-rich dietInduces tubular crystal formation, leading to chronic inflammation and fibrosis.3-6 weeks
5/6 Nephrectomy (SNx) Surgical removal of one kidney and ligation of branches of the renal artery of the otherMimics progressive renal failure after loss of renal mass.[7]8-12 weeks

Protocol 3: Efficacy Study in the UUO Model (Rapid Screening)

  • Animals: C57BL/6 mice are commonly used.

  • Procedure: a. Induce UUO by surgically ligating the left ureter. Sham-operated animals serve as controls. b. Administer the test compound daily via oral gavage, starting on the day of surgery. A vehicle group will receive the delivery vehicle only. c. Euthanize the animals at day 7 or 14 post-surgery.

  • Endpoint Analysis:

    • Histology: Stain kidney sections with Masson's trichrome or Sirius Red to quantify the area of fibrosis.

    • Immunohistochemistry: Stain for α-SMA and F4/80 (a macrophage marker) to assess myofibroblast activation and inflammation.

    • qPCR/Western Blot: Analyze the expression of fibrotic and inflammatory markers in kidney tissue homogenates.

Protocol 4: Efficacy Study in a Chronic CKD Model (e.g., Adenine-Induced)

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure: a. Induce CKD by feeding an adenine-containing diet (e.g., 0.25% w/w for 4 weeks). b. After the induction period, switch to a normal diet and begin daily treatment with the test compound or vehicle. c. Monitor animal health, body weight, and collect urine periodically for analysis.

  • Endpoint Analysis (at the end of the study, e.g., 8 weeks):

    • Renal Function: Measure serum creatinine and blood urea nitrogen (BUN). Calculate the estimated glomerular filtration rate (eGFR).

    • Proteinuria: Measure urinary albumin-to-creatinine ratio (UACR).

    • Blood Pressure: Monitor systolic blood pressure using the tail-cuff method.

    • Histopathology: Perform comprehensive histological analysis of kidney tissue.

Hypothetical In Vivo Data (Adenine Model) Vehicle Control Compound A (10 mg/kg)
Serum Creatinine (mg/dL) 2.1 ± 0.41.2 ± 0.2
UACR (mg/g) 350 ± 75120 ± 30
Fibrotic Area (%) 45 ± 818 ± 5
Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation sEH_Assay sEH Inhibition Assay (Determine IC50) Lead_Selection Lead Candidate Selection sEH_Assay->Lead_Selection Cell_Assay Anti-fibrotic Cell Assay (TGF-β1 stimulated HK-2 cells) Cell_Assay->Lead_Selection UUO_Model UUO Model (Efficacy) - Histology (Fibrosis) - IHC (α-SMA, F4/80) Lead_Selection->UUO_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead_Selection->PK_PD Adenine_Model Adenine Model (Chronic Efficacy) - Renal Function (sCr, BUN) - Proteinuria (UACR) - Histopathology UUO_Model->Adenine_Model Tox Toxicology Studies Adenine_Model->Tox Preclinical_Candidate Preclinical Candidate Nomination Tox->Preclinical_Candidate

Sources

Method

Application Notes and Protocols for the Synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 1-oxa-4,9-diazaspiro[5.5]undecane Scaffold The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged scaffold in mo...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1-oxa-4,9-diazaspiro[5.5]undecane Scaffold

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric groups, which can lead to enhanced potency and selectivity for biological targets. Specifically, 4-aryl substituted derivatives of this spirocyclic system have emerged as potent and selective ligands for a variety of receptors, showing promise in the development of novel therapeutics. For instance, certain derivatives have been identified as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists, a combination that could lead to potent analgesics with a reduced side-effect profile compared to traditional opioids.[1][2][3][4] The strategic placement of the aryl group, the oxa- and diaza- functionalities, and further substitutions on the piperidine nitrogen allows for a systematic exploration of the structure-activity relationship (SAR) to optimize drug-like properties.

This guide provides a detailed, field-proven protocol for the multi-step synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, starting from commercially available N-Boc-4-piperidone. We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer insights into potential challenges and optimization strategies.

Overall Synthetic Strategy

The synthesis is accomplished through a versatile and robust multi-step sequence. The key transformations involve the construction of the spirocyclic core via an intramolecular cyclization. The general workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A N-Boc-4-piperidone B Step 1: Epoxidation (Corey-Chaykovsky Reaction) A->B Trimethylsulfonium iodide, NaH C tert-butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate B->C D Step 2: Epoxide Ring Opening C->D Arylamine (ArNH2) E tert-butyl 4-((arylamino)methyl)-4-hydroxypiperidine-1-carboxylate D->E F Step 3: Acylation E->F Chloroacetyl chloride, Et3N G tert-butyl 4-((N-aryl-2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate F->G H Step 4: Intramolecular Cyclization G->H Potassium tert-butoxide (KOtBu) I tert-butyl 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one-9-carboxylate H->I J Step 5: Boc Deprotection I->J Acid (e.g., HCl) K 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one J->K L Step 6: N-Alkylation/Arylation K->L Alkyl/Aryl halide, Base M Target Derivatives L->M

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 9-Oxa-1,4-diazaspiro[5.5]undecane Libraries

Abstract The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a class of privileged structures in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, provides access to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a class of privileged structures in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, provides access to novel chemical space and can lead to improved pharmacological properties compared to flat, aromatic systems.[1] The successful identification of bioactive "hits" from libraries built around this scaffold is critically dependent on the selection and execution of robust, high-throughput screening (HTS) assays. This guide provides detailed application notes and step-by-step protocols for two distinct HTS methodologies—a Fluorescence Polarization (FP) competition assay for specific molecular targets and a Label-Free Dynamic Mass Redistribution (DMR) assay for integrated cellular responses. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for the discovery of novel modulators from 9-Oxa-1,4-diazaspiro[5.5]undecane libraries.

Part 1: Foundational Principles for Screening Spirocyclic Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets.[2][3] When screening libraries based on spirocyclic scaffolds like 9-Oxa-1,4-diazaspiro[5.5]undecane, several foundational principles must be considered to ensure a successful campaign. The primary goal is to design a robust assay that can be miniaturized and automated, allowing for the cost-effective screening of thousands to millions of compounds.[4][5]

The choice of assay technology is paramount and depends on the nature of the biological target. Common HTS readouts are optical, including fluorescence and luminescence, which are favored for their high sensitivity and adaptability to a wide range of targets, from purified enzymes to cell-surface receptors.[6][7][8] More recently, label-free technologies have gained prominence as they monitor interactions with native binding partners without the potential for interference from chemical labels, often providing more physiologically relevant data.[9][10]

Regardless of the technology chosen, rigorous assay validation is non-negotiable. This process establishes the reliability and reproducibility of the screen. A key statistical parameter used for validation is the Z'-factor, which quantifies the separation between positive and negative control signals. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for an HTS campaign.[11] This, combined with low signal variability (typically <10% Coefficient of Variation, or CV), ensures that "hits" identified from the screen are statistically significant and not random noise.

Part 2: Protocol 1 - Fluorescence Polarization (FP) Competition Assay for GPCR Targets

G-protein coupled receptors (GPCRs) are a major class of drug targets, and compounds containing diazaspiro[5.5]undecane cores have shown activity at GPCRs such as the μ-opioid and σ1 receptors.[12][13][14] The Fluorescence Polarization (FP) assay is a homogeneous, solution-based technique ideal for HTS campaigns targeting ligand-receptor binding.[15][16]

Principle of the Assay

The assay is based on the principle that a small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger protein receptor, its tumbling is significantly slowed, leading to a high polarization signal.[17] Library compounds that bind to the same site on the receptor will compete with and displace the fluorescent tracer, causing a decrease in the polarization signal. This provides a direct measure of the library compound's binding activity.

HTS FP Assay Workflow

HTS_FP_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_execution Assay Execution & Readout cluster_analysis Data Analysis Compound_Plating 1. Dispense Library Compounds (384-well plate) Controls 2. Add Controls (High: Tracer + Receptor) (Low: Tracer only) Receptor_Add 3. Add Receptor-Tracer Mix Controls->Receptor_Add Incubate 4. Incubate at RT (Allow equilibrium) Receptor_Add->Incubate Read_Plate 5. Read Fluorescence Polarization Incubate->Read_Plate Calc_Inhibition 6. Calculate % Inhibition Read_Plate->Calc_Inhibition Hit_ID 7. Identify Hits (e.g., >3x StDev of Control) Calc_Inhibition->Hit_ID

Caption: Workflow for a GPCR-targeted Fluorescence Polarization HTS assay.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) and 0.005% Tween-20.
  • GPCR Target: Purified, stabilized GPCR of interest (e.g., Neurotensin Receptor 1).[15]
  • Fluorescent Tracer: A ligand for the target GPCR conjugated to a fluorophore (e.g., BODIPY-TMR).[18]
  • Compound Library: 9-Oxa-1,4-diazaspiro[5.5]undecane library dissolved in 100% DMSO at 1 mM.
  • Assay Plates: Low-volume, black, 384-well microplates (e.g., Corning 3820).
  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

3. Data Analysis and Hit Identification:

Assay Validation Parameters

ParameterFormulaAcceptance CriteriaPurpose
Z'-Factor 1 - [ (3SD_high + 3SD_low) /Avg_high - Avg_low]
Signal-to-Background (S/B) Avg_high / Avg_low> 2Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Avg) * 100< 10%Measures the variability and reproducibility of the control signals.

Part 3: Protocol 2 - Label-Free Dynamic Mass Redistribution (DMR) Assay

Label-free assays provide an unbiased view of a compound's effect on a cell by measuring an integrated cellular response, which is particularly advantageous for GPCRs that can signal through multiple pathways.[9][19] Dynamic Mass Redistribution (DMR) is a label-free technology that detects ligand-induced changes in local biomass and protein arrangement within the cell, providing a holistic view of the cellular response.[20]

Principle of the Assay

Cells are cultured on the surface of a biosensor in a microplate. When a compound from the 9-Oxa-1,4-diazaspiro[5.5]undecane library binds to a target on the cell surface (e.g., a GPCR), it initiates a cascade of intracellular signaling events. This redistribution of cellular proteins and mass within the sensor's detection zone causes a change in the local refractive index, which is measured in real-time as a shift in the wavelength of reflected light (measured in picometers, pm). The magnitude and direction of this picometer shift are a signature of the specific cellular event.

GPCR-Mediated DMR Signal Generation

DMR_Pathway Compound Spirocyclic Compound GPCR GPCR Compound->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzymes (e.g., adenylyl cyclase) G_Protein->Effector Second_Messenger 2nd Messengers (e.g., cAMP) Effector->Second_Messenger Cytoskeleton Cytoskeletal Rearrangement Second_Messenger->Cytoskeleton DMR_Signal Dynamic Mass Redistribution (DMR) Cytoskeleton->DMR_Signal causes

Caption: Ligand-induced GPCR signaling leading to a detectable DMR response.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Cell Line: A cell line endogenously or recombinantly expressing the target of interest (e.g., CHO cells expressing the σ1 receptor).
  • Cell Culture Medium: Appropriate medium (e.g., F-12K) supplemented with 10% FBS and antibiotics.
  • Assay Medium: Serum-free cell culture medium.
  • Compound Library: 9-Oxa-1,4-diazaspiro[5.5]undecane library at 1 mM in 100% DMSO.
  • Assay Plates: Label-free biosensor microplates (e.g., Corning Epic 384-well).
  • Instrumentation: A label-free plate reader (e.g., Corning Epic or Agilent xCELLigence).

2. Assay Procedure:

3. Data Analysis and Hit Identification:

Part 4: Hit Confirmation and Triage Strategy

A primary HTS campaign is only the first step.[21] Identified "hits" must be subjected to a rigorous triage process to eliminate false positives and prioritize the most promising compounds for further study.

Hit Triage Workflow

Hit_Triage_Workflow Primary_Screen Primary HTS Hits (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test from powder) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curve (Determine IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assess Specificity) Dose_Response->Counter_Screen SAR_Expansion SAR Expansion (Analog Synthesis) Orthogonal_Assay->SAR_Expansion Counter_Screen->SAR_Expansion

Caption: A standard workflow for triaging and validating primary HTS hits.

  • Hit Confirmation: Primary hits are re-tested in the same assay to confirm activity.

  • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-point titration) to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Potent compounds are validated in a secondary assay that uses a different technology or measures a downstream functional endpoint to ensure the observed activity is not an artifact of the primary assay format.

  • Counter-Screens: Compounds are tested in assays designed to identify non-specific activity, promiscuity, or cytotoxicity.

  • SAR Expansion: Confirmed, specific hits provide the basis for structure-activity relationship (SAR) studies, where chemists synthesize and test analogs to optimize potency and other drug-like properties.

Conclusion

Screening libraries of novel, three-dimensional scaffolds like 9-Oxa-1,4-diazaspiro[5.5]undecane requires carefully selected and validated HTS assays. A classic target-based approach like Fluorescence Polarization provides a robust method for identifying compounds that bind to a specific protein of interest. In parallel, a pathway-agnostic, cell-based method like Dynamic Mass Redistribution offers a powerful way to discover compounds with unique functional activities in a more physiologically relevant context. By employing these complementary strategies and adhering to a rigorous hit triage process, researchers can effectively unlock the therapeutic potential hidden within these complex chemical libraries.

References

  • Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • S-Cubed. (2022). Fluorescence Polarization in GPCR Research. S-Cubed. Available at: [Link]

  • Ma, L., et al. (2015). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Chemical Biology. Available at: [Link]

  • Cottet, M., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Molecules. Available at: [Link]

  • Luo, J., et al. (2020). Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available at: [Link]

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. Charles River. Available at: [Link]

  • Fang, Y. (Ed.). (2011). Label-Free Technologies for Drug Discovery. Springer. Available at: [Link]

  • Scott, C. W., & Peters, M. F. (2012). What is label-free screening and why use it in drug discovery? Drug Discovery World. Available at: [Link]

  • Du, Y., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Sławiński, J., et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • Edwards, A. D., & Brown, W. D. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review. Available at: [Link]

  • Leveridge, M., et al. (2017). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Tay, A. (2024). High-Throughput Screening Methods for Drug Discovery. Technology Networks. Available at: [Link]

  • Thomas, P. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. Available at: [Link]

  • Ayad, N., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Biocompare. (2023). Principles and Applications of Label-free Detection. Biocompare. Available at: [Link]

  • Phase Holographic Imaging. (2015). Label-free High Content Screening. PHI. Available at: [Link]

  • Kakefuda, A., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zheng, Y., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Auld, D. S. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. UF Scripps. Available at: [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Hossain, M. S., & Nissapatorn, V. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Available at: [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. Available at: [Link]

  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • Sun, H., et al. (2017). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of Chemical Information and Modeling. Available at: [Link]

  • Auld, D. S. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives in Inflammatory Disease Research

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of 9-Oxa-1,4-diazaspiro[5.5]unde...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives as a promising class of anti-inflammatory agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation to facilitate the exploration of this novel chemical scaffold for the treatment of inflammatory diseases.

Introduction: The Therapeutic Rationale for Targeting Inflammation with 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives

Inflammation is a fundamental biological process that, when dysregulated, underpins a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Consequently, the inhibition of NF-κB activation presents a compelling strategy for the development of novel anti-inflammatory therapeutics.

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1] The 9-Oxa-1,4-diazaspiro[5.5]undecane core, in particular, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of new anti-inflammatory agents. While direct studies on this specific scaffold for inflammation are emerging, related diazaspiro compounds have been explored as non-steroidal anti-inflammatory drugs.[2] Furthermore, other spirocyclic molecules have demonstrated potent suppression of NF-κB activation, providing a strong mechanistic hypothesis for the anti-inflammatory potential of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives.[3]

This guide will provide the necessary protocols to synthesize and evaluate novel derivatives of this scaffold, with the aim of identifying lead compounds for further preclinical development.

Synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives

The synthesis of the 9-Oxa-1,4-diazaspiro[5.5]undecane core can be achieved through a multi-step sequence, which can be adapted to introduce a variety of substituents for structure-activity relationship (SAR) studies. A plausible and versatile synthetic approach is outlined below, based on established methodologies for related spirocyclic systems.[4][5]

Experimental Protocol: General Synthetic Route

This protocol describes a general method for the synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives.

Step 1: Synthesis of the Spirocyclic Core

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting materials for the spirocyclization reaction. A potential route involves the reaction of a suitably protected piperidone derivative with an amino alcohol.

  • Solvent and Catalyst: Dissolve the reactants in an appropriate solvent, such as methanol or ethanol. An acid catalyst, like p-toluenesulfonic acid, may be required to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 9-Oxa-1,4-diazaspiro[5.5]undecane core.

Step 2: Derivatization of the Spirocyclic Core

  • N-Alkylation/Arylation: The secondary amine(s) in the spirocyclic core can be functionalized through standard N-alkylation or N-arylation reactions.

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, dissolve the spirocyclic core and a base (e.g., potassium carbonate or triethylamine).

  • Addition of Electrophile: Add the desired alkyl or aryl halide dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final derivative is purified by column chromatography or recrystallization.

In Vitro Evaluation of Anti-Inflammatory Activity

The initial screening of newly synthesized 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives is crucial to identify compounds with promising anti-inflammatory activity. A well-established and robust in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) to mimic the inflammatory response.[6][7]

Protocol: Screening in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6, and IL-1β) in LPS-activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (9-Oxa-1,4-diazaspiro[5.5]undecane derivatives) dissolved in DMSO

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α, IL-6, and IL-1β quantification

  • MTT reagent for cell viability assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

  • Nitric Oxide (NO) Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α, IL-6, IL-1β):

    • Use the collected cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control. It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7]

Data Analysis:

Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values for the most active compounds.

Compound IDNO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)Cell Viability at 100 µM (%)
Example-1 15.212.820.5>95%
Example-2 8.77.110.3>95%
Dexamethasone 5.54.26.8>95%

Mechanistic Insights: Investigating the NF-κB Signaling Pathway

To understand the mechanism of action of the most promising compounds, it is essential to investigate their effect on the NF-κB signaling pathway.

Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine if the anti-inflammatory effects of the test compounds are mediated through the inhibition of NF-κB activation.

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in the previous protocol. After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Expected Outcome: Active compounds are expected to reduce the phosphorylation of p65 and/or prevent the degradation of IκBα in LPS-stimulated cells, indicating inhibition of the NF-κB pathway.[8]

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits p_IkB p-IκBα IkB->p_IkB p_NFkB p-NF-κB (p50/p65) NFkB->p_NFkB p_IkB->IkB Degradation Nucleus Nucleus p_NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription Compound 9-Oxa-1,4-diazaspiro [5.5]undecane Derivative Compound->IKK Inhibits

Caption: Proposed mechanism of action for 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives.

In Vivo Proof-of-Concept: Carrageenan-Induced Paw Edema Model

To validate the in vitro findings, promising compounds should be evaluated in a relevant in vivo model of acute inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for screening anti-inflammatory drugs.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of a lead 9-Oxa-1,4-diazaspiro[5.5]undecane derivative.

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (at various doses, p.o. or i.p.)

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Caption: Overall workflow for the evaluation of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives.

Conclusion and Future Directions

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols detailed in these application notes provide a robust framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo validation of new derivatives. Future work should focus on expanding the chemical diversity of the synthesized library to establish clear structure-activity relationships. Furthermore, pharmacokinetic and toxicological profiling of the most promising lead compounds will be essential for their advancement into further preclinical and clinical development.

References

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10792-10811. [Link]

  • Knez, D., & Kikelj, D. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Arkivoc, 2017(2), 243-281. [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2689-2710. [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

  • Request PDF. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Ahmad, I., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5708. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Chinese Chemical Society, 69(10), 1756-1765. [Link]

  • Kim, J. H., et al. (2022). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. International Journal of Molecular Sciences, 23(21), 13459. [Link]

  • Guchhait, G., et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 14(1), 23-35. [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6618. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6489. [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [Link]

  • Guchhait, G., et al. (2024). Spiro Thiochromene-Oxindoles as novel Anti-Inflammatory Agents: Design, sustainable synthesis, in-vitro and in-silico evaluation. The Royal Society of Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. Molecules, 28(3), 1297. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. PubMed. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379-12388. [Link]

  • Guchhait, G., et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. [Link]

  • Sun, M., et al. (2021). Diverse Krill Lipid Fractions Differentially Reduce LPS-Induced Inflammatory Markers in RAW264.7 Macrophages In Vitro. Marine Drugs, 19(11), 643. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Yield Enhancement in 9-Oxa-1,4-diazaspiro[5.5]undecane Synthesis

Introduction: The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in the fields of pain management and central nervous system...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in the fields of pain management and central nervous system (CNS) disorders.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly attractive for designing selective ligands. However, researchers frequently encounter challenges in its synthesis, with suboptimal yields being a primary concern. This guide provides a comprehensive, experience-driven resource to troubleshoot common issues and systematically improve the yield and purity of your target compound. We will focus on the prevalent and versatile synthetic route involving a key reductive amination step.

Section 1: Foundational Synthetic Strategy & Workflow

The most common and robust approach to the 9-Oxa-1,4-diazaspiro[5.5]undecane core involves a convergent synthesis. This strategy typically begins with a protected 4-piperidone derivative and an appropriate amino alcohol, culminating in a spirocyclization. A key transformation in this sequence is the reductive amination, which forms one of the C-N bonds of the final heterocyclic system.[3]

The general workflow is outlined below. Understanding this sequence is critical for pinpointing the specific stage where yield is being compromised.

G cluster_0 Phase 1: Starting Materials cluster_1 Phase 2: Key Transformation cluster_2 Phase 3: Cyclization & Final Product A N-Protected 4-Piperidone C Reductive Amination (Imine/Iminium Formation & Reduction) A->C B Amino Alcohol (e.g., 2-Aminoethoxy)ethanol) B->C D Linear Amino Alcohol Intermediate C->D Forms key C-N bond E Deprotection & Acid-Catalyzed Spirocyclization D->E F Target Molecule: 9-Oxa-1,4-diazaspiro[5.5]undecane E->F Forms spiro-center

Caption: General synthetic workflow for 9-Oxa-1,4-diazaspiro[5.5]undecane.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common experimental failures in a question-and-answer format.

Q1: My initial reductive amination is low-yielding. The starting ketone is either unreacted or I see byproducts from ketone reduction. What's going wrong?

This is the most critical step and a frequent source of yield loss. The issue almost always lies in the delicate balance between iminium ion formation and reduction.

Causality: Reductive amination is a two-step process occurring in one pot: (1) nucleophilic attack of the amine on the ketone to form a hemiaminal, which then dehydrates to an iminium ion, and (2) reduction of the iminium ion.[3] If the reducing agent is too reactive, it will reduce the starting ketone before the iminium ion can form. Conversely, if iminium ion formation is too slow, the reaction stalls.

Solutions:

  • Reagent Selection is Paramount: Switch from aggressive hydrides like Sodium Borohydride (NaBH₄) to a more selective reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason.[4] It is mild enough to not significantly reduce the ketone but is highly effective at reducing the protonated iminium ion intermediate. Sodium Cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[5]

  • Optimize Reaction pH: Iminium ion formation is catalyzed by mild acid (typically pH 4-6). Without it, the dehydration of the hemiaminal intermediate is slow. You can add a catalytic amount of acetic acid (AcOH) to your reaction. When using STAB, it often generates sufficient acetic acid in situ, but with other reagents, external addition is beneficial.[6]

  • Use a Dehydrating Agent: The formation of the imine/iminium intermediate releases water, which can push the equilibrium back towards the starting materials. Adding a dehydrating agent like powdered 3Å or 4Å molecular sieves can significantly drive the reaction forward.

ReagentProsConsOptimal Conditions
NaBH₄ Inexpensive, powerful reductant.Often unselective; reduces starting ketone.[5]Stepwise procedure: pre-form imine, then add NaBH₄.[4]
NaBH₃CN Highly selective for iminium ions.Highly toxic (cyanide release).Mildly acidic (pH ~6); requires careful handling.[5]
NaBH(OAc)₃ Highly selective, non-toxic, easy to handle.[4]More expensive, moisture sensitive.Aprotic solvents (DCE, THF); often requires no extra acid.[4]
Q2: The reductive amination seems to work, but the subsequent spirocyclization step is inefficient, resulting in a low yield of the final product.

If you have successfully formed the linear amino alcohol intermediate, the final ring-closing step is the next hurdle. Inefficient cyclization typically points to issues with reaction conditions or substrate reactivity.

Causality: The spirocyclization is an intramolecular nucleophilic attack of the terminal hydroxyl group onto the carbon of the second imine (or a related precursor), followed by stabilization. This process is often acid-catalyzed. If a nitrogen protecting group is present, its removal is a prerequisite for this step.

Solutions:

  • Ensure Complete Deprotection: If you are using an N-Boc protecting group, ensure its complete removal. Standard conditions involve strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the protected intermediate.

  • Acid Catalysis for Cyclization: The cyclization to form the spiroketal is an equilibrium-driven process that is almost always catalyzed by a Brønsted or Lewis acid. If your deprotection step used a volatile acid like TFA, it might be removed during solvent evaporation. It is often beneficial to add a catalytic amount of a non-volatile acid like p-toluenesulfonic acid (pTSA) to the cyclization mixture and heat gently (e.g., 40-60 °C) to drive the reaction to completion.

  • Solvent and Concentration: While high dilution can favor intramolecular reactions, this cyclization is often efficient at standard concentrations (0.1-0.5 M). Ensure your solvent is aprotic and non-nucleophilic (e.g., toluene, DCM) to avoid competing side reactions.

G trouble Problem Low Cyclization Yield cause1 Potential Cause Incomplete Deprotection trouble->cause1 cause2 Potential Cause Insufficient Catalysis trouble->cause2 cause3 Potential Cause Equilibrium Not Favored trouble->cause3 action1 Action Monitor deprotection by LC-MS. Ensure complete reaction. cause1->action1 action2 Action Add catalytic pTSA or CSA. Heat gently. cause2->action2 action3 Action Use Dean-Stark to remove water. Optimize temperature. cause3->action3

Caption: Troubleshooting logic for inefficient spirocyclization.

Q3: My reaction yields a complex crude mixture that is difficult to purify. How can I improve the isolation of the final product?

The basic nature of the dual amine functionalities in the product presents both challenges and opportunities for purification.

Causality: Amines are known to streak on silica gel chromatography and can be difficult to separate from other basic impurities. The polarity of the final product can also make extraction tricky.

Solutions:

  • Acid-Base Extraction: Exploit the basicity of your product. After the reaction is complete, perform a liquid-liquid extraction.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with a basic aqueous solution (e.g., sat. NaHCO₃) to remove acidic components.

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Basify the aqueous layer with NaOH or K₂CO₃ to pH > 12 and re-extract your product back into an organic solvent. This single procedure can dramatically increase purity.

  • Chromatography Strategy: If column chromatography is necessary:

    • Consider using alumina instead of silica gel, as it is less acidic and reduces tailing of basic compounds.

    • If using silica, pre-treat the column by flushing with a solvent mixture containing 1-2% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites on the silica surface, leading to much better peak shapes.

  • Purification via Salt Formation: For final purification, consider converting the freebase product to a crystalline salt.[7] Dissolving the crude product in a solvent like isopropanol or ether and adding a solution of HCl in ether/dioxane will often precipitate the highly pure hydrochloride salt, which can be collected by filtration.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best N-protecting group for the starting 4-piperidone? The tert-butyloxycarbonyl (Boc) group is most common and highly recommended. It is stable to the mildly acidic/basic conditions of reductive amination and is cleanly removed with strong acid (e.g., TFA or HCl) during the final cyclization step.[1] The benzyloxycarbonyl (Cbz) group is an alternative, removed by hydrogenolysis, which may be compatible depending on the overall synthetic route.

  • FAQ 2: What are the best analytical methods to monitor this reaction? Thin Layer Chromatography (TLC) is useful for a quick check, but staining with ninhydrin is essential to visualize the amine-containing compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It allows you to track the disappearance of starting materials and the appearance of intermediates and the final product by their respective mass-to-charge ratios (m/z).

  • FAQ 3: Can this synthesis be performed stereoselectively? Achieving stereoselectivity at the spiro-center is a significant challenge and often requires more advanced synthetic strategies, such as using chiral auxiliaries or asymmetric catalysis.[8][9] The standard reductive amination and acid-catalyzed cyclization route described here will typically yield a mixture of diastereomers if chiral centers are formed.

Section 4: Exemplary Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane via Reductive Amination

  • Imine Formation & Reduction:

    • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 2-(2-aminoethoxy)ethan-1-ol (1.1 eq).

    • Add acetic acid (0.1 eq) to catalyze iminium formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS until the starting ketone is consumed.

    • Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the protected linear intermediate.

  • Deprotection and Spirocyclization:

    • Dissolve the crude intermediate from the previous step in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours until deprotection is complete (as monitored by LC-MS).

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in toluene (0.1 M), add p-toluenesulfonic acid monohydrate (0.1 eq), and heat the mixture to 60 °C for 6 hours.

    • Cool the reaction to room temperature and concentrate. Perform an acid-base workup as described in the troubleshooting section to isolate the crude freebase.

    • Purify the product by column chromatography (Alumina or NEt₃-treated silica) or by salt crystallization to yield the final 9-Oxa-1,4-diazaspiro[5.5]undecane.

References

  • BenchChem. (2025). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes.
  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Greenwich University. (n.d.). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Royal Society of Chemistry.
  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256.
  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-342. [Link]

  • Smith, A. B., et al. (2012). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society. [Link]

  • de Koning, C. B., & van Otterlo, W. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30931-30946. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Group, Syngenta. (2018).
  • ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2015). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. [Link]

  • Journal of Medicinal Chemistry. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • Google Patents. (1959).

Sources

Optimization

Technical Support Center: Synthesis of Diazaspiro[5.5]undecanes

Welcome to the Technical Support Center for the synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and overcome common side reactions, ultimately improving your synthetic outcomes.

Introduction

Diazaspiro[5.5]undecanes are a vital scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. Their synthesis, however, can be fraught with challenges, including the formation of undesirable side products that can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of various diazaspiro[5.5]undecane isomers.

FAQ 1: Synthesis of 1,7-Diazaspiro[5.5]undecane via Dieckmann Condensation

Question: I am attempting the synthesis of a 1,7-diazaspiro[5.5]undecane derivative using a Dieckmann condensation of a diester precursor. My yields are consistently low, and I observe significant amounts of a higher molecular weight byproduct. What could be the issue?

Answer: Low yields in a Dieckmann condensation for the formation of a six-membered ring, as in the case of a 1,7-diazaspiro[5.5]undecane precursor, often point to competing intermolecular reactions.

  • Side Reaction: The primary side reaction to consider is intermolecular dimerization , where two molecules of the diester react with each other instead of undergoing the desired intramolecular cyclization. This is particularly prevalent when forming medium to large rings.[1]

  • Mechanistic Insight: The Dieckmann condensation is an intramolecular Claisen condensation.[2] The reaction relies on the formation of an enolate which then attacks the second ester group within the same molecule. If the intramolecular reaction is slow due to ring strain or unfavorable conformations, the enolate is more likely to react with another molecule of the starting diester in an intermolecular fashion.

  • Troubleshooting Strategies:

    • High Dilution: Running the reaction under high dilution conditions favors the intramolecular pathway by reducing the probability of intermolecular collisions.

    • Slow Addition: Adding the diester slowly to a solution of the base can also help maintain a low concentration of the starting material, further promoting intramolecular cyclization.

    • Choice of Base: Ensure the alkoxide base used (e.g., sodium ethoxide) matches the alkyl group of your ester to prevent transesterification , which can lead to a mixture of products.[3] For sterically hindered substrates, stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can be beneficial and may reduce side reactions.[1]

Table 1: Troubleshooting Low Yields in Dieckmann Condensation for 1,7-Diazaspiro[5.5]undecane Synthesis

Problem Potential Cause Recommended Action Reference
Low YieldIntermolecular DimerizationEmploy high dilution techniques; Slow addition of substrate.[1]
Mixture of ProductsTransesterificationUse an alkoxide base corresponding to the ester alkyl group.[3]
Incomplete ReactionInsufficiently strong baseConsider using a stronger, non-nucleophilic base like LDA or t-BuOK.[1]
FAQ 2: Side Reactions in the Synthesis of 1,8-Diazaspiro[5.5]undecane Involving Iminium Intermediates

Question: During the cyclization step to form a 1,8-diazaspiro[5.5]undecane, which proceeds through an iminium ion intermediate, I am isolating a significant amount of an unsaturated byproduct. What is this side reaction and how can I minimize it?

Answer: The formation of an unsaturated byproduct is likely due to the deprotonation of the iminium ion intermediate to form an enamine.

  • Side Reaction: Enamine formation is a common side reaction when working with iminium ions that have an abstractable proton on an adjacent carbon.[4]

  • Mechanistic Insight: An iminium ion is electrophilic and can be attacked by a nucleophile to form the desired cyclized product. However, if a base is present, it can abstract a proton from a carbon alpha to the iminium carbon, leading to the formation of a thermodynamically stable enamine.[5][6][7][8]

  • Troubleshooting Strategies:

    • Control of Basicity: Carefully control the pH of the reaction medium. The presence of excess base can promote enamine formation. If a base is required, consider using a weaker, non-nucleophilic base.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the elimination pathway that leads to the enamine.

    • Choice of Solvent: The choice of solvent can influence the stability of the iminium ion and the transition state for both cyclization and elimination. Experiment with different solvents to find the optimal conditions for your specific substrate.


Iminium [label="Iminium Ion Intermediate"]; Cyclized_Product [label="Desired Diazaspiro[5.5]undecane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Intramolecular Nucleophile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Iminium -> Cyclized_Product [label="Nucleophilic Attack"]; Iminium -> Enamine [label="Deprotonation"]; Base -> Iminium [style=dotted, arrowhead=none]; Nucleophile -> Iminium [style=dotted, arrowhead=none]; }

Figure 1. Competing pathways for an iminium ion intermediate.

FAQ 3: Challenges in the Schmidt Reaction for Diazaspiro[5.5]undecane Synthesis

Question: I am exploring a Schmidt reaction of a cyclic ketone to synthesize a lactam precursor for a diazaspiro[5.5]undecane. I am getting a mixture of regioisomeric amides. How can I improve the selectivity?

Answer: The Schmidt reaction of unsymmetrical ketones is known to often produce a mixture of regioisomeric amides, which can be a significant challenge.

  • Side Reaction: Formation of regioisomeric amides occurs due to the non-selective migration of the two different alkyl groups attached to the carbonyl.[9]

  • Mechanistic Insight: The Schmidt reaction involves the addition of hydrazoic acid to the carbonyl, followed by a rearrangement where one of the alkyl groups migrates to the nitrogen with the expulsion of dinitrogen gas.[10] The migratory aptitude of the alkyl groups determines the product ratio. Generally, bulkier alkyl groups tend to migrate preferentially.[11]

  • Troubleshooting Strategies:

    • Substrate Design: If possible, design your synthetic route to start with a symmetrical ketone to avoid this issue altogether.

    • Steric Differentiation: If an unsymmetrical ketone is unavoidable, try to maximize the steric difference between the two alkyl groups flanking the carbonyl. A significantly bulkier group will migrate with higher selectivity.

    • Lewis Acid Catalysis: The use of Lewis acids instead of Brønsted acids can sometimes alter the regioselectivity of the migration. Experiment with different Lewis acids (e.g., TiCl₄, BF₃·OEt₂) to see if the product ratio can be improved.[9]

FAQ 4: Hydrolysis of Lactam Intermediates

Question: I am working with a lactam intermediate in my diazaspiro[5.5]undecane synthesis, and during workup or subsequent steps, I am seeing evidence of ring-opening. How can I prevent this?

Answer: Lactams are cyclic amides and are susceptible to hydrolysis, especially under acidic or basic conditions.

  • Side Reaction: Hydrolysis of the lactam ring leads to the formation of an amino acid, which will not proceed to the desired spirocyclic product.

  • Mechanistic Insight: Both acid- and base-catalyzed hydrolysis of the amide bond can occur. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

  • Troubleshooting Strategies:

    • pH Control: Maintain neutral or near-neutral pH during workup and purification steps. If an extraction with an acidic or basic aqueous solution is necessary, perform it quickly and at a low temperature.

    • Anhydrous Conditions: For subsequent reactions, ensure that all reagents and solvents are rigorously dried to prevent unintended hydrolysis.

    • Protecting Groups: If the lactam is particularly sensitive, consider if it's possible to carry it through the synthetic sequence without deprotection of other functional groups that might necessitate harsh pH conditions.

Part 2: Troubleshooting Guide

This section provides a more general troubleshooting framework for common issues encountered in diazaspiro[5.5]undecane synthesis.

Table 2: General Troubleshooting Guide for Diazaspiro[5.5]undecane Synthesis

Observed Problem Potential Cause(s) Suggested Troubleshooting Steps
Low or No Product Yield - Incomplete reaction- Decomposition of starting material or product- Incorrect reaction conditions (temperature, time, stoichiometry)- Monitor the reaction progress by TLC, LC-MS, or GC-MS.- Check the purity of starting materials and reagents.- Optimize reaction temperature, time, and stoichiometry.- Ensure an inert atmosphere if reagents are air-sensitive.
Multiple Spots on TLC/Multiple Peaks in LC-MS - Formation of side products (e.g., dimers, enamines, regioisomers)- Epimerization at a stereocenter- Incomplete reaction- Characterize the major byproducts by NMR and MS to understand the side reactions.- Adjust reaction conditions (e.g., dilution, temperature, catalyst) to minimize side reactions.- For epimerization, consider milder bases or reaction conditions.[12]
Difficulty in Product Purification - Co-elution of product and impurities- Oily or non-crystalline product- Formation of polymeric byproducts- Try different solvent systems for column chromatography or recrystallization.- Consider derivatization to a more crystalline compound for purification, followed by deprotection.- For polymeric byproducts, precipitation by adding a non-solvent might be effective.
Inconsistent Results/Lack of Reproducibility - Variability in reagent quality- Sensitivity to atmospheric moisture or oxygen- Inconsistent reaction setup or workup- Use reagents from a reliable source and test new batches.- Employ rigorous inert atmosphere and anhydrous techniques.- Standardize all experimental procedures and document them carefully.

Part 3: Experimental Protocols and Methodologies

Protocol 1: General Procedure for Monitoring Reactions by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Also spot the starting material(s) and any available standards of expected intermediates or products for comparison.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, ninhydrin for amines).

  • Assess the consumption of starting material and the formation of the product and any byproducts.

Protocol 2: General Purification by Column Chromatography
  • Choose an appropriate stationary phase (e.g., silica gel) and solvent system based on TLC analysis.

  • Pack the column with the stationary phase slurried in the eluent.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Impurity Detection
  • Liquid Chromatography-Mass Spectrometry (LC-MS): An invaluable tool for identifying and quantifying the components of a reaction mixture. It provides information on the molecular weight of the product and any impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and can be used to identify the structure of unknown byproducts. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are powerful for structural elucidation.

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds.[14]


Start [label="Unsatisfactory Reaction Outcome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, NMR)"]; Identify [label="Identify Starting Materials, Product, and Byproducts"]; Hypothesize [label="Hypothesize Cause of Side Reactions/\nLow Yield"]; Modify [label="Modify Reaction Conditions\n(Concentration, Temperature, Reagents)"]; Re-run [label="Re-run Reaction and Analyze"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Analyze; Analyze -> Identify; Identify -> Hypothesize; Hypothesize -> Modify; Modify -> Re-run; Re-run -> Analyze [label="Iterate if necessary"]; Re-run -> Success; }

Figure 2. A systematic workflow for troubleshooting synthetic reactions.

References

  • Grokipedia. Dieckmann condensation. Available from: [Link]

  • Chemistry Lectures. Enamine: Formation, properties and Reactivity. YouTube; 2023. Available from: [Link]

  • Chemistry Steps. Formation of Imines and Enamines. Available from: [Link]

  • Islam MS, et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters. 2015;56(18):2345-2349.
  • Chemistry LibreTexts. Schmidt Reaction. 2023. Available from: [Link]

  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. 2025. Available from: [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes. Available from: [Link]

  • Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Available from: [Link]

  • ResearchGate. Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. 2024. Available from: [Link]

  • Google Patents. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • ResearchGate. Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. 2015. Available from: [Link]

  • J&K Scientific LLC. Schmidt Reaction. 2021. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Available from: [Link]

  • ResearchGate. The Hydrolysis of Lactams. Available from: [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 2020. Available from: [Link]

  • PubMed. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. 2004. Available from: [Link]

  • MDPI. Analytical Approaches to Understanding and Qualifying Extraneous Peaks in Impurity Profiling of Drug Products and Active Pharmaceutical Ingredients. 2024. Available from: [Link]

  • Organic Reactions. The Synthesis of β-Lactams. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. 2022. Available from: [Link]

  • Wikipedia. Schmidt reaction. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the intramolecular Mannich reaction in natural products total synthesis. 2018. Available from: [Link]

  • PubMed. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. 2013. Available from: [Link]

  • Organic Reactions. The Intramolecular Michael Reaction. Available from: [Link]

  • YouTube. Schmidt Reaction. 2021. Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Georgia Southern University. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]

  • National Center for Biotechnology Information. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Available from: [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

  • ResearchGate. (PDF) Lactams. II. Synthesis and Acid Hydrolysis of. Available from: [Link]

  • National Center for Biotechnology Information. PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. 2017. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Diazaspiro Compounds

Welcome to the technical support center for the purification of polar diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging molecules. Drawing from established principles and field-tested methodologies, this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues frequently encountered during the purification of polar diazaspiro compounds in a direct question-and-answer format.

Issue 1: Significant Streaking and Poor Separation on Silica Gel Chromatography

Q: My polar diazaspiro compound is streaking severely on a silica gel TLC plate, and I'm achieving poor separation during column chromatography. What are the underlying causes and how can I resolve this?

A: Severe streaking and poor separation of basic compounds like diazaspiros on standard silica gel are common and primarily caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface.[1] This can lead to irreversible adsorption, tailing peaks, and even on-column degradation of your compound.[2]

Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier: To neutralize the acidic silanol groups, introduce a small percentage of a basic modifier to your mobile phase.

    • Triethylamine (TEA): A common and effective choice. Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol).

    • Ammonia: A solution of 7N ammonia in methanol can be used as a stock solution and added to the mobile phase to achieve a final concentration of 0.5-2%.

    • Pyridine: While less common, a small amount of pyridine can also be effective.

  • Alternative Stationary Phases: If basic modifiers are insufficient or incompatible with your compound, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds.[1] It is available in basic, neutral, and acidic grades; for diazaspiros, basic or neutral alumina is recommended.

    • Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[3]

  • Reversed-Phase Chromatography: For highly polar diazaspiro derivatives, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative. A polar mobile phase, such as water/acetonitrile or water/methanol, is used. To ensure good peak shape for basic compounds, it is often necessary to add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the amines.

Issue 2: Compound is Highly Water-Soluble, Making Extraction and Normal-Phase Chromatography Difficult

Q: My diazaspiro compound is extremely soluble in polar solvents like methanol and water, leading to poor recovery during aqueous workup and no retention on normal-phase silica gel. What purification strategies are suitable for such highly polar molecules?

A: This is a classic challenge with highly polar compounds. When a compound is too polar for normal-phase chromatography, alternative techniques that leverage its hydrophilicity are necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar and hydrophilic compounds.[4][5][6] It utilizes a polar stationary phase (like silica, or columns with bonded polar functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[6]

  • Ion-Exchange Chromatography (IEX): Since diazaspiro compounds are basic, they can be protonated to form cations. Cation-exchange chromatography is a highly effective method for their purification.[9][10] In this technique, the protonated diazaspiro compound binds to a negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[9][11]

  • Acid-Base Extraction: This classical technique can be very effective for separating basic diazaspiro compounds from neutral or acidic impurities.[12][13][14] By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the basic diazaspiro compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[15] The aqueous layer can then be basified to regenerate the neutral diazaspiro compound, which can be extracted back into an organic solvent.[16]

Issue 3: My Purified Diazaspiro Compound is Unstable and Decomposes Over Time

Q: After purification, I've noticed that my polar diazaspiro compound degrades upon storage. How can I improve its stability?

A: The basic nitrogen atoms in diazaspiro compounds can make them susceptible to degradation, particularly through oxidation.

  • Salt Formation: Converting the free base to a salt can significantly improve its stability. This is a common strategy in pharmaceutical development.

    • Hydrochloride (HCl) Salt: Bubbling HCl gas through a solution of the purified compound in an anhydrous solvent (e.g., ether, dioxane) or adding a solution of HCl in an organic solvent can precipitate the stable hydrochloride salt.

    • Other Salts: Depending on the desired properties, other acids like sulfuric acid, maleic acid, or tartaric acid can be used to form crystalline and stable salts.

  • Storage Conditions:

    • Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Low Temperature: Storing the compound at low temperatures (-20°C or -80°C) can slow down degradation processes.

    • Protection from Light: Some compounds are light-sensitive. Storing them in amber vials can prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for my polar diazaspiro compound? What are the key considerations?

A1: Yes, reversed-phase chromatography can be very effective, especially for polar derivatives. Key considerations include:

  • Column Choice: Standard C18 columns can be used, but for very polar compounds, consider columns with embedded polar groups or those designed for use in highly aqueous mobile phases to prevent phase collapse.[17]

  • Mobile Phase pH: The pH of the mobile phase is critical. At low pH (e.g., using 0.1% TFA or formic acid), the diazaspiro nitrogens will be protonated, which can improve peak shape and retention.

  • Ion-Pairing Chromatography: If retention is still insufficient, you can add an ion-pairing reagent to the mobile phase. These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the ionized analyte, thereby increasing retention.

Q2: What is the best way to remove the basic modifier (e.g., triethylamine) from my purified fractions?

A2: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. For less volatile basic modifiers, an acid-base extraction can be performed on the combined, evaporated fractions. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove the basic modifier. Then, wash with brine, dry the organic layer over sodium sulfate, filter, and concentrate.

Q3: Is crystallization a viable purification method for polar diazaspiro compounds?

A3: Crystallization can be an excellent and scalable purification technique if your compound is a solid.[18][19] The challenge often lies in finding a suitable solvent system.[20]

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is necessary. Typically, you want to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.[19]

  • Anti-Solvent Crystallization: You can dissolve your compound in a polar solvent in which it is very soluble (e.g., methanol or water) and then slowly add a less polar anti-solvent (e.g., ether, acetone, or acetonitrile) to induce crystallization.[20]

  • Salt Crystallization: Often, converting the free base to a salt (e.g., HCl or tartrate salt) will yield a more crystalline material that is easier to purify by recrystallization.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography with a Basic Modifier
  • Slurry Preparation: Dissolve your crude diazaspiro compound in a minimal amount of the initial mobile phase. If it is not fully soluble, you can adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Eluent Preparation: Prepare your mobile phase (e.g., a mixture of dichloromethane and methanol) and add 1% triethylamine.

  • Loading: Carefully load your sample onto the top of the silica gel bed.

  • Elution: Begin elution with your starting mobile phase, and gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual triethylamine.

Protocol 2: Purification using HILIC
  • Column: Use a commercially available HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Gradient from 95% B to 50% B

    • 15-18 min: Hold at 50% B

    • 18-20 min: Return to 95% B

    • 20-25 min: Re-equilibration at 95% B

  • Injection: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10).

  • Detection: UV or Mass Spectrometry.

Data Presentation

TechniqueStationary PhaseMobile PhaseIdeal forKey Considerations
Normal Phase Silica GelNon-polar (e.g., Hexane/EtOAc) + Basic ModifierLess polar diazaspiro derivativesAcidic nature of silica requires a basic modifier (e.g., TEA).
Reversed-Phase C18, C8Polar (e.g., Water/ACN) + Acidic ModifierPolar diazaspiro derivativesMobile phase pH is critical for good peak shape.
HILIC Silica, Amide, DiolHigh Organic + Aqueous BufferHighly polar, water-soluble compoundsSample should be dissolved in a high organic solvent.[8]
Ion-Exchange Cation-Exchange ResinAqueous Buffer with Salt GradientIonizable diazaspiro compoundsHigh salt concentrations may require a desalting step.
Alumina Chrom. Alumina (Basic/Neutral)Non-polar to polar organic solventsBasic diazaspiro compoundsLess acidic than silica, reduces tailing.

Visualization

Workflow for Selecting a Purification Method

PurificationWorkflow start Crude Polar Diazaspiro Compound check_solubility Assess Solubility & Polarity start->check_solubility normal_phase Normal Phase Chromatography (Silica or Alumina) check_solubility->normal_phase Less Polar reversed_phase Reversed-Phase HPLC check_solubility->reversed_phase More Polar np_path Moderately Polar (Soluble in Organic Solvents) rp_path Highly Polar (Water Soluble) add_modifier Add Basic Modifier (e.g., TEA)? normal_phase->add_modifier add_modifier->reversed_phase Streaking Persists post_purification Post-Purification Steps (Salt Formation, Storage) add_modifier->post_purification Successful yes_modifier Yes no_modifier No (Use Alumina) hilic HILIC ion_exchange Ion-Exchange Chromatography hilic->ion_exchange Co-elution hilic->post_purification Successful ion_exchange->post_purification Successful reversed_phase->hilic Poor Retention reversed_phase->post_purification Successful

Caption: Decision workflow for selecting an appropriate purification technique.

Troubleshooting Peak Tailing in Normal Phase Chromatography

PeakTailingTroubleshooting start {Problem: Peak Tailing on Silica Gel} cause1 Cause: Strong Acid-Base Interaction Silanol groups on silica interact with basic nitrogens of the diazaspiro compound. start->cause1 cause2 Cause: Inappropriate Stationary Phase Silica gel is too acidic for the compound. start->cause2 cause3 Cause: Compound Overload Too much sample loaded onto the column. start->cause3 solution1 Solution 1: Neutralize Silica Surface Add a basic modifier (0.5-2% Triethylamine or Ammonia) to the mobile phase. cause1->solution1 solution2 Solution 2: Change Stationary Phase Use neutral or basic Alumina. Use Amine-functionalized silica. cause2->solution2 solution3 Solution 3: Reduce Sample Load Decrease the amount of crude material applied to the column. cause3->solution3

Caption: Logic for troubleshooting peak tailing on silica gel.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.

  • Chypre, M., & Nováková, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2249-2264.

  • Hydrophilic Interaction (HILIC) Columns. Biocompare.

  • Wikipedia. (2023). Hydrophilic interaction chromatography.

  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.

  • BenchChem. (2025). Technical Support Center: Purification of Polar 1,6-Diazaspiro[3.4]octane Derivatives.

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Lab Manager.

  • Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. American Laboratory.

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). (2021). Metabolites, 11(10), 669.

  • Thermo Fisher Scientific. Analyzing Amines by Ion Chromatography.

  • Thermo Fisher Scientific. Analyzing Amines by Ion Chromatography.

  • University of Colorado Boulder. Acid-Base Extraction.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • Taylor & Francis. Acid-base extraction – Knowledge and References.

  • Wikipedia. (2023). Acid–base extraction.

  • YouTube. (2020). Acid-Base Extraction Part-1.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Chemistry Steps. Organic Acid-Base Extractions.

  • Moravek. Understanding Compound Purification Practices.

  • The Analytical Scientist. (2016). Purification of polar compounds.

  • Reddit. (2023). Purification of strong polar and basic compounds.

  • Centore, R., et al. (2015). A series of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. CrystEngComm, 17(40), 7734-7743.

  • ResearchGate. (2018). For highly polar compound, how to do the purification?.

  • Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges.

  • Wang, C., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystals, 11(9), 1081.

  • Kim, H. Y., & Kim, Y. S. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2016, 8145809.

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.

  • ResearchGate. (2012). How can I separate high polar compounds?.

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (2006). Wiley.

  • BenchChem. Purification strategies to remove starting material impurities.

  • Waters. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.

  • Rodríguez-Hornedo, N., & Murphy, D. (2004). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Journal of Pharmaceutical Sciences, 93(3), 595-607.

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2019). Pharmaceutics, 11(10), 517.

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 10-22.

  • Google Patents. (2012). Process for purifying noroxymorphone compounds.

  • SiliCycle. Guide for Chemical Synthesis & Purification.

Sources

Optimization

"optimization of reaction conditions for spirocyclization"

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guid...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to troubleshooting and optimizing spirocyclization reactions. Spirocycles, with their rigid, three-dimensional structures, are increasingly important in medicinal chemistry for enhancing target specificity.[1][2] However, their synthesis can present significant challenges.[3] This guide, presented in a practical question-and-answer format, addresses common experimental issues to streamline the synthesis of these complex molecules.

Section 1: Troubleshooting Common Spirocyclization Issues

This section focuses on diagnosing and resolving problems frequently encountered during spirocyclization reactions.

Low or No Product Yield

Q1: My spirocyclization reaction is resulting in a low yield or no product at all. What are the likely causes and how can I address them?

A1: Low yields are a common hurdle in spirocyclization and often stem from several factors that require a systematic troubleshooting approach.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions require lower temperatures to minimize side reactions, while others need more thermal energy to overcome the activation barrier. A systematic screening of these parameters is often necessary and can take a significant amount of time to perfect for a critical reaction.

  • Inefficient Catalyst or Reagent: The chosen catalyst, ligand, or reagents may not be optimal for the desired transformation. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, the choice of different Mandyphos ligands can dramatically affect both the yield and enantioselectivity. It is also important to consider the stoichiometry of your reagents, as an excess of one component might be needed to drive the reaction to completion.

  • Poor Starting Material Quality: Impurities in the starting materials can act as inhibitors for the catalyst or lead to unwanted side reactions.[4] Ensure the purity of your starting materials by using appropriate purification methods such as recrystallization or column chromatography.

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions. To investigate this, you can monitor the reaction mixture at different time points to track both the formation and potential decomposition of the product. If decomposition is occurring, consider modifying the workup procedure, for example, by using milder pH conditions, or by shortening the overall reaction time.

Workflow for Troubleshooting Low Yield

Caption: A decision-making workflow for troubleshooting low spirocyclization yields.

Poor Stereoselectivity (Diastereoselectivity & Enantioselectivity)

Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is a common challenge in the synthesis of spirocycles. The spatial arrangement of the newly formed stereocenters is influenced by several factors:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, which in turn affects diastereoselectivity.[5][6] In some instances, changing the solvent can even reverse the diastereoselectivity.[5] A screening of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is highly recommended.[5]

  • Catalyst and Ligand Control: In catalyzed reactions, the choice of a chiral catalyst and ligand is crucial for inducing stereoselectivity.

  • Temperature Optimization: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product and can increase the energy difference between diastereomeric transition states. However, in some cases, higher temperatures may be beneficial, making a temperature screening essential.

  • Substrate Modification: The steric bulk of substituents on the substrate can have a significant impact on the facial selectivity of the cyclization.[7] Increasing the steric hindrance of a directing group can favor a specific approach of the reacting partners, leading to higher diastereoselectivity.[7]

Q3: My asymmetric spirocyclization is producing a low enantiomeric excess (e.e.). What steps can I take to improve it?

A3: Low enantiomeric excess indicates an inefficient transfer of chirality from the catalyst or chiral auxiliary to the product. Consider the following optimization strategies:

  • Ligand Screening: The structure of the chiral ligand is paramount. Even subtle modifications to the ligand's electronic or steric properties can have a profound effect on enantioselectivity. A thorough screening of different ligand families is often the most effective approach.

  • Catalyst Loading and Pre-catalyst Activation: The catalyst loading can influence the outcome. Ensure you are using the correct loading and that the catalyst is handled under the appropriate atmosphere if it is air-sensitive. Some catalysts require an activation step before the addition of the substrate.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex. A systematic screening of solvents is recommended.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity by influencing the reaction mechanism or the catalyst's active state.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of spirocyclization reaction optimization.

Q4: What are the most critical factors to consider when starting to optimize a spirocyclization reaction?

A4: The most critical factors are the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. The electronic and steric properties of the substrate also play a crucial role in the reaction's success and selectivity.

Q5: How do I choose an appropriate solvent for my spirocyclization?

A5: Solvent selection is highly dependent on the specific reaction mechanism.[8] A good starting point is to consult the literature for similar reactions. If no direct precedent is available, a solvent screen is the best approach. Solvents are generally chosen based on their polarity, boiling point, and their ability to solubilize the reactants. Common choices include toluene, xylene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).

Q6: What is a typical catalyst loading for a metal-catalyzed spirocyclization?

A6: While catalyst loading can vary significantly, a common starting point for optimization is between 1-10 mol%. For highly efficient catalysts, loadings can be as low as 0.1 mol%. It is advisable to begin with a higher loading to ensure the reaction proceeds and then gradually decrease it to find the optimal level.

Q7: My product seems to be decomposing during purification on a silica gel column. What should I do?

A7: Product decomposition on silica gel is a common issue, particularly for sensitive compounds. Consider these alternatives:

  • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or an acid, depending on the stability of your compound.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica.

  • Other Purification Methods: If chromatography is not suitable, explore other techniques like recrystallization, distillation, or preparative TLC.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key optimization experiments.

Protocol for Catalyst and Ligand Screening
  • Preparation: In an array of reaction vials, add the substrate and any other necessary reagents under an inert atmosphere.

  • Catalyst/Ligand Addition: To each vial, add a different catalyst or a combination of a metal precursor and a ligand from a stock solution. Ensure to use a consistent molar percentage of the catalyst across all reactions.

  • Reaction Initiation: Add the solvent to each vial, seal them, and place them in a temperature-controlled reaction block.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Once the reactions are complete, quench them and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst/ligand system.

Protocol for Solvent Screening
  • Setup: In a series of identical reaction vessels, place the substrate and the optimal catalyst/ligand system identified from the previous screen.

  • Solvent Addition: To each vessel, add a different anhydrous solvent, ensuring the concentration of the substrate is consistent across all reactions.

  • Reaction Conditions: Subject all reactions to the same temperature and reaction time.

  • Monitoring and Analysis: Monitor the reactions and, upon completion, analyze the yield and selectivity in each solvent.

Section 4: Data Presentation

This section provides a structured table for summarizing quantitative data from optimization experiments.

Table 1: Example of a Solvent Screening Data Summary

EntrySolventTemperature (°C)Time (h)Conversion (%)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1Toluene8012958510:192
2THF602470605:185
3DCM4018>999215:195
4ACN801280758:188

Section 5: Visualization of Key Concepts

This section provides diagrams to illustrate important workflows and relationships in spirocyclization optimization.

Caption: A simplified workflow for a typical spirocyclization experiment.

Troubleshooting_Logic cluster_Yield Low Yield cluster_Stereo Poor Stereoselectivity start Problem Identified yield_q1 Check Reagent Purity start->yield_q1 Low Yield stereo_q1 Diastereo- or Enantioselectivity? start->stereo_q1 Poor Selectivity yield_a1_yes Screen Conditions (Temp, Conc.) yield_q1->yield_a1_yes Pure yield_a1_no Purify Reagents yield_q1->yield_a1_no Impure yield_q2 Screen Catalysts/ Ligands yield_a1_yes->yield_q2 yield_a1_no->yield_q1 yield_a2 Product Decomposition? yield_q2->yield_a2 stereo_a1_e Screen Chiral Ligands yield_q2->stereo_a1_e yield_a2_yes Modify Workup/ Reaction Time yield_a2_no Re-evaluate Substrate stereo_a1_d Screen Solvents & Temperature stereo_q1->stereo_a1_d Diastereo stereo_q1->stereo_a1_e Enantio stereo_q2 Substrate Control? stereo_a1_d->stereo_q2 stereo_a2 Modify Substrate Sterics stereo_q2->stereo_a2

Caption: A logical diagram for troubleshooting common spirocyclization issues.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • ElectronicsAndBooks. Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions.
  • Benchchem. Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation.
  • ResearchGate. Optimization of Pd-catalyzed spirocyclization a. Available from: [Link]

  • Benchchem. Technical Support Center: Optimization of Spirocyclization Reactions.
  • Benchchem. Technical Support Center: Optimizing Spirocycle Formation.
  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. Available from: [Link]

  • ACS Fall 2025. Evolving biocatalysts for the enantioselective synthesis of spirocycles.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • University of Rochester. How to Troubleshoot a Reaction. Available from: [Link]

  • Wikipedia. Solvent effects. Available from: [Link]

  • Ragab Mahmoud, A. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available from: [Link]

  • Fesik, S. W. (2005). Promoting hit-to-lead progress by optimizing ADME profiles. Drug Discovery Today, 10(21), 1431-1439.
  • Campeau, L.-C., Stuart, D. R., & Fagnou, K. (2014). Concepts and strategies for substrate-scope expansion in C–H functionalization.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Solubility of Spirocyclic Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the low solubility of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low solubility of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these unique chemical scaffolds. Spirocyclic compounds, with their rigid, three-dimensional structures, offer exciting possibilities in medicinal chemistry but often present significant hurdles in terms of their aqueous solubility.[1][2][3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you in your research endeavors.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section is structured to provide direct answers and actionable protocols for common problems encountered during experimentation with spirocyclic compounds.

Issue 1: My spirocyclic compound is "crashing out" of my aqueous buffer during my assay.

This is a classic sign of a compound exceeding its thermodynamic solubility in the assay medium. The following strategies can be employed to mitigate this issue.

Initial Assessment: Understanding Your Compound's Properties

Before attempting formulation changes, it's crucial to characterize the physicochemical properties of your spirocyclic compound.

  • Causality: The inherent properties of your molecule, such as its lipophilicity (logP) and crystal lattice energy (indicated by its melting point), are primary determinants of its solubility.[4] Understanding these factors will guide the selection of the most appropriate solubilization strategy.

  • Experimental Protocol: Basic Physicochemical Characterization

    • Determine LogP: Experimentally measure the octanol-water partition coefficient (LogP) using a method like the shake-flask method followed by UV-Vis or HPLC analysis.

    • Measure Melting Point: Use differential scanning calorimetry (DSC) to obtain an accurate melting point. A high melting point often correlates with lower solubility due to strong intermolecular interactions in the crystal lattice.[4]

    • Aqueous Solubility Determination (Shake-Flask Method):

      • Add an excess amount of your spirocyclic compound to a known volume of your aqueous buffer in a sealed vial.

      • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.[5]

      • Centrifuge or filter the suspension to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).[6]

Strategy 1.1: Employing Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate the nonpolar spirocyclic compound.

  • Troubleshooting & Protocol:

    • Question: What co-solvent should I start with, and at what concentration?

    • Answer: Dimethyl sulfoxide (DMSO) is a common starting point due to its strong solubilizing power and miscibility with water.[6] However, be mindful of its potential to affect biological assays. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are other viable options.[7]

    • Step-by-Step Protocol:

      • Prepare a high-concentration stock solution of your spirocyclic compound in 100% DMSO.

      • Create a series of your aqueous buffer containing increasing percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

      • Spike a small volume of your DMSO stock solution into each of the co-solvent buffer solutions to reach your desired final compound concentration.

      • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours, 24 hours).

      • Determine the lowest percentage of co-solvent that maintains the solubility of your compound.

    • Self-Validation: Always run a vehicle control (buffer with the same percentage of co-solvent but without your compound) in your biological assay to ensure the co-solvent itself does not interfere with the results.

Strategy 1.2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[5]

  • Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[5] The nonpolar spirocyclic compound can partition into the hydrophobic core, forming an inclusion complex that is water-soluble.

  • Troubleshooting & Protocol:

    • Question: Which cyclodextrin is best for my compound?

    • Answer: β-cyclodextrins are commonly used. Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), often exhibit even greater solubilizing capacity and are generally well-tolerated in biological systems.[8][9][10] A study on spiro[cyclopropane-1,3'-oxindoles] showed that different β-cyclodextrins significantly increased their water solubility, with the nature of the substituents on the cyclodextrin influencing the degree of solubilization.[8][9]

    • Step-by-Step Protocol (Phase Solubility Study):

      • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

      • Add an excess of your spirocyclic compound to each solution.

      • Equilibrate the samples by shaking at a constant temperature for 48-72 hours.

      • Filter the suspensions to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in each filtrate by HPLC.

      • Plot the concentration of the dissolved spirocyclic compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.

    • Data Presentation:

Cyclodextrin Concentration (mM)Dissolved Spirocyclic Compound (µM)
01.2
515.8
1032.5
2068.1
50155.3
  • Visualization of the Decision-Making Process:

solubility_strategy start Compound Precipitates in Assay physchem Characterize Physicochemical Properties (LogP, Melting Point, Aqueous Solubility) start->physchem cosolvent Test Co-solvents (e.g., DMSO, Ethanol) physchem->cosolvent Quick Fix cyclodextrin Evaluate Cyclodextrin Complexation (e.g., HP-β-CD) physchem->cyclodextrin Moderate Complexity solid_dispersion Consider Solid Dispersion (e.g., with PVP, PEG) physchem->solid_dispersion Formulation Development structural_mod Structural Modification (e.g., add polar groups) physchem->structural_mod Medicinal Chemistry Approach cosolvent->cyclodextrin Ineffective success Solubility Achieved cosolvent->success Effective cyclodextrin->solid_dispersion Ineffective cyclodextrin->success Effective solid_dispersion->structural_mod Ineffective solid_dispersion->success Effective structural_mod->success Effective failure Re-evaluate Strategy structural_mod->failure Ineffective

Caption: Decision tree for selecting a solubility enhancement strategy.

Issue 2: My spirocyclic compound has poor oral bioavailability in animal studies despite showing good in vitro activity.

Poor oral bioavailability for a potent compound is often linked to low solubility and/or slow dissolution in the gastrointestinal tract.

Strategy 2.1: Formulation as a Solid Dispersion

Solid dispersions are a powerful technique to improve the dissolution rate and extent of poorly water-soluble drugs.[11][12]

  • Causality: By dispersing the crystalline spirocyclic compound in a hydrophilic polymer matrix at a molecular level, the drug exists in an amorphous, higher-energy state.[11] This amorphous form dissolves more readily than the stable crystalline form. The polymer also acts as a carrier, improving the wettability of the drug particles.

  • Troubleshooting & Protocol:

    • Question: Which polymer and preparation method should I use?

    • Answer: Common hydrophilic polymers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[13] The choice of polymer and the drug-to-polymer ratio needs to be optimized. The solvent evaporation method is often a good starting point for lab-scale preparations.[14]

    • Step-by-Step Protocol (Solvent Evaporation Method):

      • Select a common solvent that dissolves both your spirocyclic compound and the chosen polymer (e.g., methanol, acetone, or a mixture).

      • Dissolve the spirocyclic compound and the polymer (e.g., PVP K30) in the solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

      • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

      • Further dry the film under vacuum to remove any residual solvent.

      • Scrape the solid dispersion from the flask and gently grind it into a fine powder.

    • Self-Validation:

      • Characterization: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug. Differential Scanning Calorimetry (DSC) can also be used to check for the absence of the drug's melting peak.

      • Dissolution Testing: Perform in vitro dissolution studies comparing the dissolution rate of the pure spirocyclic compound with that of the solid dispersion in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid).

Strategy 2.2: Nanotechnology-Based Approaches

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to faster dissolution.[15][16]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the dissolving solid.[17] Nanoparticles have a much larger surface area-to-volume ratio compared to larger particles, which enhances the dissolution rate.

  • Troubleshooting & Protocol:

    • Question: How can I prepare a nanosuspension of my spirocyclic compound?

    • Answer: The antisolvent precipitation method is a common bottom-up approach for creating nanoparticles.[18]

    • Step-by-Step Protocol (Antisolvent Precipitation):

      • Dissolve your spirocyclic compound in a water-miscible organic solvent (e.g., acetone or ethanol) to prepare the drug solution.

      • Prepare an aqueous solution (the antisolvent) containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) to prevent particle aggregation.

      • Under high-speed homogenization or ultrasonication, inject the drug solution into the antisolvent solution.

      • The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

      • The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization) to obtain a solid nanoparticle formulation.

    • Self-Validation:

      • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean particle size and polydispersity index (PDI) of the nanoparticles.

      • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Visualization of the Nanoparticle Formulation Workflow:

nanoparticle_workflow start Poorly Soluble Spirocyclic Compound dissolve Dissolve in Organic Solvent start->dissolve prepare_as Prepare Aqueous Antisolvent with Stabilizer start->prepare_as inject Inject Drug Solution into Antisolvent under High Shear dissolve->inject prepare_as->inject nanosuspension Formation of Nanosuspension inject->nanosuspension characterize Characterize Nanoparticles (DLS, SEM/TEM) nanosuspension->characterize end Nanosuspension for In Vivo Studies characterize->end

Caption: Workflow for preparing a nanosuspension via antisolvent precipitation.

Frequently Asked Questions (FAQs)

Q1: Why are spirocyclic compounds often poorly soluble?

Spirocyclic compounds possess a rigid three-dimensional structure due to the spiro-carbon atom, which connects two rings.[1] This rigidity can lead to a stable crystal lattice with strong intermolecular interactions, making it difficult for solvent molecules to break the lattice and solvate the individual molecules. Furthermore, the introduction of multiple carbocyclic or heterocyclic rings can increase the lipophilicity of the molecule, reducing its affinity for aqueous environments.[19]

Q2: Can I predict the solubility of my spirocyclic compound before synthesizing it?

Yes, computational methods can provide valuable estimations of solubility.[20] Quantitative Structure-Property Relationship (QSPR) models can correlate structural features with solubility.[20] The General Solubility Equation (GSE) uses LogP and melting point as key parameters to predict solubility.[4][21] While these in silico tools are not a substitute for experimental measurement, they are incredibly useful for prioritizing synthetic targets in the early stages of drug discovery.[20]

Q3: Are there any chemical modifications I can make to my spirocyclic scaffold to improve solubility?

Absolutely. A medicinal chemistry approach can be very effective.[4]

  • Introduce Polar Functional Groups: Adding polar groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can increase the hydrophilicity of the molecule and its ability to form hydrogen bonds with water.[19][22]

  • Disrupt Planarity and Symmetry: Modifying the structure to disrupt planarity or symmetry can lower the melting point by weakening the crystal lattice forces, which in turn can improve solubility.[4][23]

  • Prodrug Approach: A poorly soluble spirocyclic compound can be chemically modified into a more soluble prodrug.[24][25] For instance, an insoluble carboxylic acid can be converted to a more soluble ester or phosphate ester prodrug, which is then cleaved by enzymes in the body to release the active parent drug.

Q4: How do I choose between different solubility enhancement techniques?

The choice depends on several factors:

  • Stage of Development: For early-stage in vitro screening, co-solvents or cyclodextrins may be sufficient. For in vivo studies and later-stage development, more advanced formulations like solid dispersions or nanoparticles are often necessary.

  • Physicochemical Properties of the Compound: The LogP, melting point, and chemical stability of your spirocyclic compound will influence which strategies are most likely to be successful.

  • Desired Dosage Form and Route of Administration: The intended application (e.g., oral tablet, intravenous injection) will dictate the appropriate formulation approach.

Q5: What are the regulatory considerations for using these solubility enhancement techniques in a final drug product?

Excipients used in these formulations, such as co-solvents, polymers, and cyclodextrins, must be pharmaceutically acceptable and listed in the FDA's Inactive Ingredient Database for the intended route of administration. The manufacturing process for techniques like solid dispersions and nanotechnology must be well-controlled and scalable to ensure product quality and consistency.

References

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications. (2026, January 15). Retrieved from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - MDPI. (n.d.). Retrieved from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Organic chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). Retrieved from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - NIH. (2023, January 9). Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). Retrieved from [Link]

  • Nano based drug delivery systems: recent developments and future prospects - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (2025, August 6). Retrieved from [Link]

  • Improving solubility via structural modification - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI. (n.d.). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC - NIH. (2023, December 18). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • (PDF) Nanotechnology-based Drug Delivery Systems - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from [Link]

  • Nano-Drug Delivery Systems Based on Natural Products - PMC - NIH. (2024, January 18). Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2025, October 16). Retrieved from [Link]

  • Formulation approaches for orally administered poorly soluble drugs - PubMed. (n.d.). Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30). Retrieved from [Link]

  • (PDF) Strategy‐Level Prodrug Synthesis - ResearchGate. (2025, May 24). Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Catalyst Inactivity in Spirocycle Synthesis

Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst activity in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst activity in the synthesis of these unique three-dimensional scaffolds. Spirocycles are of immense interest in medicinal chemistry, and their efficient synthesis is paramount.[1] However, the intricate nature of these reactions often presents challenges, with catalyst inactivity being a primary obstacle to achieving desired yields and selectivities.

This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve issues related to catalyst performance. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial questions a researcher might have when a spirocyclization reaction is underperforming.

Q1: My spirocyclization reaction has stalled or is giving very low yield. What are the most likely causes related to the catalyst?

A stalled reaction or low yield is often the first indicator of catalyst inactivity. The primary culprits can be broadly categorized as catalyst poisoning, thermal decomposition, or the formation of off-cycle, inactive catalyst species.[2] Catalyst poisons are substances that bind to the active sites of the catalyst, rendering them ineffective.[3][4] Thermal decomposition can occur if the reaction temperature is too high, leading to the breakdown of the catalyst or its ligands. Finally, the catalyst can be sequestered in an inactive state, for example, by forming stable complexes with reactants, products, or byproducts.

Q2: What are common sources of catalyst poisons in spirocyclization reactions?

Catalyst poisons can be introduced from various sources, including the starting materials, reagents, solvents, and even the reaction atmosphere.[5][6][7] Common poisons for transition metal catalysts like palladium, rhodium, and gold include:

  • Sulfur compounds: Thiols, sulfides, and sulfoxides are notorious poisons for palladium and rhodium catalysts.[3][5][8] These can originate from sulfur-containing functional groups in your starting materials or as impurities.

  • Nitrogen-containing heterocycles: Pyridines, indoles, and other nitrogen-containing heterocycles can coordinate strongly to the metal center and inhibit catalysis.[3] This is a particularly relevant concern in the synthesis of nitrogen-containing spirocycles.

  • Halides: Excess halide ions can negatively impact the catalytic cycle of many cross-coupling reactions.

  • Heavy metals: Trace amounts of other metals can interfere with the desired catalytic cycle.[6][7]

  • Water and Oxygen: For some catalyst systems, particularly those involving sensitive organometallic species, water and oxygen can lead to catalyst decomposition.[3]

Q3: How can I determine if my catalyst has been poisoned?

Diagnosing catalyst poisoning often involves a combination of indirect observation and analytical techniques. Indirectly, if a reaction works well with highly purified reagents but fails with a new batch of starting material, poisoning is a likely cause. Analytically, techniques like X-ray Photoelectron Spectroscopy (XPS) can directly detect the presence of poisons on the surface of a heterogeneous catalyst. For homogeneous catalysts, NMR spectroscopy can sometimes reveal changes in the ligand environment of the metal center, suggesting coordination of a poison.

Q4: My reaction starts well but then stops. What could be happening?

This symptom often points towards either product inhibition or the gradual decomposition of the catalyst.

  • Product Inhibition: The spirocyclic product itself may coordinate to the catalyst more strongly than the starting materials, effectively shutting down the catalytic cycle as the product concentration increases.[9]

  • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions over long periods, leading to a gradual loss of the active catalytic species. This can be exacerbated by elevated temperatures or the presence of reactive functional groups.

Q5: Can the steric bulk of my substrates affect catalyst activity?

Yes, significantly. The three-dimensional nature of spirocycle precursors can present considerable steric hindrance around the reactive site.[10][11][12] This can slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination. In some cases, extreme steric bulk can prevent the substrate from accessing the catalytic center altogether, leading to complete inactivity. It can also influence the stability of catalytic intermediates, potentially favoring pathways that lead to catalyst decomposition.[13][14]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific catalyst systems commonly employed in spirocycle synthesis.

Guide 1: Palladium-Catalyzed Spirocyclizations

Palladium catalysts are workhorses in organic synthesis and are frequently used for spirocyclizations, often through Heck-type or C-H activation pathways.[15]

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps & Explanation
No Reaction Catalyst Poisoning Purify Starting Materials: Recrystallize or chromatograph your starting materials to remove trace impurities. Sulfur- and nitrogen-containing compounds are common culprits.[3][7] Degas Solvents: Use freshly degassed solvents to remove dissolved oxygen, which can oxidize the active Pd(0) species.
Poor Catalyst Pre-activation Ensure Complete Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (e.g., presence of a phosphine ligand or other reductant) are suitable for generating the active Pd(0) species.
Low Yield Ligand Decomposition Screen Ligands: Bulky, electron-rich phosphine ligands can improve catalyst stability and activity. However, some ligands can degrade under harsh conditions. Consider screening a panel of ligands to find the optimal balance of reactivity and stability for your specific transformation.
Product Inhibition Lower Catalyst Loading and/or Slower Addition of Substrate: If product inhibition is suspected, running the reaction at a lower concentration or adding the substrate slowly can help maintain a low concentration of the inhibitory product.
Irreproducible Results Inconsistent Catalyst Quality Use a Well-Defined Pre-catalyst: Instead of generating the catalyst in situ from a palladium salt and a ligand, consider using a well-defined palladium pre-catalyst complex. This can improve reproducibility.

Workflow for Troubleshooting Palladium Catalyst Inactivity:

Start Reaction Stalled/Low Yield Check_Purity Purify Starting Materials & Solvents rigorously? Start->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Screen_Ligands Screen Ligands for Stability/Reactivity? Yes_Purity->Screen_Ligands Purify Action: Recrystallize/Chromatograph Starting Materials, Use Freshly Degassed Solvents No_Purity->Purify Purify->Start Yes_Ligands Yes Screen_Ligands->Yes_Ligands Yes No_Ligands No Screen_Ligands->No_Ligands No Change_Catalyst Try a different Pd pre-catalyst? Yes_Ligands->Change_Catalyst Screen Action: Test a panel of phosphine or NHC ligands No_Ligands->Screen Screen->Start Yes_Catalyst Yes Change_Catalyst->Yes_Catalyst Yes No_Catalyst No Change_Catalyst->No_Catalyst No Optimize_Conditions Optimize Reaction Conditions (Temperature, Base, Additives)? Yes_Catalyst->Optimize_Conditions Change Action: Use a well-defined Pd(0) pre-catalyst No_Catalyst->Change Change->Start Yes_Optimize Yes Optimize_Conditions->Yes_Optimize Yes No_Optimize No Optimize_Conditions->No_Optimize No Consult Consult Literature for Similar Systems or Contact Technical Support Yes_Optimize->Consult Optimize Action: Systematically vary temperature, base, and additives No_Optimize->Optimize Optimize->Start

Caption: Troubleshooting workflow for palladium-catalyzed spirocyclizations.

Guide 2: Rhodium-Catalyzed Spirocyclizations

Rhodium catalysts are particularly valuable for asymmetric spirocyclizations, where achieving high enantioselectivity is crucial.[16]

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps & Explanation
Low Enantioselectivity Ligand Dissociation/Decomposition Use a More Robusta Chiral Ligand: Some chiral ligands can be prone to dissociation or decomposition, leading to catalysis by an achiral rhodium species. Consider ligands with stronger binding motifs.
Background Racemic Reaction Lower Reaction Temperature: A non-catalyzed or achirally catalyzed background reaction may be competing with the desired asymmetric pathway. Lowering the temperature can often suppress this competing reaction.
Low Yield/No Reaction Incorrect Rhodium Oxidation State Ensure Proper Catalyst Activation: Many rhodium-catalyzed reactions require a specific oxidation state (e.g., Rh(I) or Rh(III)). Ensure your pre-catalyst and reaction conditions are appropriate for accessing the active catalytic species.
Inhibition by Coordinating Groups Protect Coordinating Functional Groups: If your substrate contains strongly coordinating groups (e.g., pyridines, thiols), consider protecting them to prevent catalyst inhibition.
Guide 3: Gold-Catalyzed Spirocyclizations

Gold catalysts, typically Gold(I) complexes, are excellent for activating alkynes and allenes, making them powerful tools for spirocyclizations involving these functional groups.[17][18][19]

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps & Explanation
No Reaction Poor Catalyst Solubility Screen Solvents: Gold catalysts can have limited solubility in some organic solvents. Experiment with different solvents to ensure the catalyst is fully dissolved.
Deactivation by Nucleophiles Use a Co-catalyst or Additive: Strong nucleophiles can deactivate the gold catalyst. The use of a silver salt as a co-catalyst to abstract halides from the gold pre-catalyst is common. Additives can also modulate catalyst activity.
Low Yield/Side Products Protodeauration/Decomposition Control Acidity: The presence of strong acids can lead to protodeauration of key intermediates, quenching the catalytic cycle. Careful control of the reaction pH is important.
Formation of Inactive Gold Species Use a Ligand: The choice of ligand on the gold pre-catalyst can significantly impact its stability and reactivity. Phosphine or N-heterocyclic carbene (NHC) ligands are commonly used to stabilize the active gold species.

Workflow for Diagnosing Catalyst Failure:

Start Catalyst Inactivity Observed Initial_Checks Initial Checks: - Reagent Purity - Solvent Quality - Inert Atmosphere Start->Initial_Checks Problem_Identified Problem Identified? Initial_Checks->Problem_Identified Yes_Problem Yes Problem_Identified->Yes_Problem Yes No_Problem No Problem_Identified->No_Problem No Fix_Initial Action: Address Initial Check Failures Yes_Problem->Fix_Initial Catalyst_Checks Catalyst-Specific Checks: - Correct Pre-catalyst? - Correct Ligand? - Correct Loading? No_Problem->Catalyst_Checks Fix_Initial->Start Catalyst_Problem Problem Identified? Catalyst_Checks->Catalyst_Problem Yes_Catalyst Yes Catalyst_Problem->Yes_Catalyst Yes No_Catalyst No Catalyst_Problem->No_Catalyst No Fix_Catalyst Action: Correct Catalyst Parameters Yes_Catalyst->Fix_Catalyst Reaction_Parameters Reaction Parameter Checks: - Correct Temperature? - Correct Concentration? - Stirring Adequate? No_Catalyst->Reaction_Parameters Fix_Catalyst->Start Reaction_Problem Problem Identified? Reaction_Parameters->Reaction_Problem Yes_Reaction Yes Reaction_Problem->Yes_Reaction Yes No_Reaction No Reaction_Problem->No_Reaction No Fix_Reaction Action: Adjust Reaction Parameters Yes_Reaction->Fix_Reaction Advanced_Analysis Advanced Analysis: - NMR of Crude Reaction - LC-MS Analysis - Catalyst Characterization (if possible) No_Reaction->Advanced_Analysis Fix_Reaction->Start Poisoning_Evidence Evidence of Poisoning or Decomposition? Advanced_Analysis->Poisoning_Evidence Yes_Poisoning Yes Poisoning_Evidence->Yes_Poisoning Yes No_Poisoning No Poisoning_Evidence->No_Poisoning No Regenerate_Or_Replace Action: Regenerate Catalyst or Use Fresh Batch Yes_Poisoning->Regenerate_Or_Replace Consult Consult Literature or Technical Support No_Poisoning->Consult Regenerate_Or_Replace->Start

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis Challenges for 9-Oxa-1,4-diazaspiro[5.5]undecane

Welcome to the technical support center for the synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scali...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable spirocyclic scaffold. While direct literature on the large-scale synthesis of this specific molecule is limited, the principles outlined here are derived from extensive experience with analogous diazaspirocycles and related heterocyclic compounds.[1][2][3][4] This resource provides in-depth troubleshooting advice and detailed protocols to ensure a robust and scalable synthetic process.

I. Overview of the Synthetic Strategy

The synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane and its derivatives typically involves a multi-step sequence. A common approach is the construction of the spirocyclic core via a key reductive amination or a related cyclization reaction.[5][6][7] The challenges in scaling up such syntheses often lie in managing reaction exotherms, ensuring complete conversions, and purifying the highly polar final product.[8]

General Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic route for the construction of the 9-Oxa-1,4-diazaspiro[5.5]undecane core.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate & Final Product N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination N-Boc-4-piperidone->Reductive_Amination Ketone Source Amino-alcohol Amino-alcohol Amino-alcohol->Reductive_Amination Amine Source Protected_Spirocycle Protected Spirocycle Reductive_Amination->Protected_Spirocycle Cyclization Final_Product 9-Oxa-1,4-diazaspiro[5.5]undecane Protected_Spirocycle->Final_Product Deprotection

Caption: General workflow for 9-Oxa-1,4-diazaspiro[5.5]undecane synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Reaction Monitoring & Control

Question 1: My reductive amination reaction stalls before reaching completion on a larger scale, although it worked perfectly on the bench. What could be the cause?

Answer: This is a frequent scale-up challenge and can be attributed to several factors:

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and poor mass transfer. This can hinder the reaction rate, especially in heterogeneous reactions involving a solid-supported reducing agent.

  • Temperature Gradients: Inadequate heat dissipation in large reactors can create hot spots, potentially leading to side reactions or degradation of reactants and products. Conversely, "cold spots" can slow down the reaction in those areas.

  • Reagent Addition Rate: A slow, controlled addition of the reducing agent is often critical on a larger scale to manage the reaction exotherm. If the addition is too fast, a rapid temperature increase can lead to the formation of byproducts.

  • Catalyst Deactivation: If a catalytic hydrogenation approach is used for the reductive amination, the catalyst can be poisoned by impurities in the starting materials or solvents, which are more pronounced on a larger scale.

Troubleshooting Steps:

  • Optimize Agitation: Ensure the reactor's stirring speed and impeller design are adequate for the reaction volume and viscosity.

  • Controlled Reagent Addition: Implement a programmed, slow addition of the reducing agent, monitoring the internal temperature closely.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents, especially the reducing agent.

  • Catalyst Screening: If using a hydrogenation catalyst, screen different catalysts and loadings. Consider using a more robust catalyst for the scale-up.

Question 2: I am observing the formation of an unexpected byproduct that was not present in my small-scale reactions. How can I identify and mitigate this?

Answer: The appearance of new byproducts on scale-up is often due to longer reaction times or localized "hot spots" in the reactor.

  • Common Byproducts in Reductive Amination:

    • Over-alkylation: The product amine can react with another molecule of the ketone, leading to a tertiary amine impurity.

    • Aldol Condensation: If the ketone has an alpha-proton, self-condensation can occur under basic or acidic conditions.

    • Reduction of the Ketone: The reducing agent can directly reduce the ketone to the corresponding alcohol before the imine is formed.

Mitigation Strategies:

  • pH Control: Maintaining the optimal pH is crucial for imine formation. For most reductive aminations, a pH between 5 and 7 is ideal.

  • Stepwise Procedure: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can minimize the direct reduction of the ketone.[9]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for scale-up as it is milder and more selective than sodium borohydride.

Work-up & Purification

Question 3: My product is a highly polar diamine, making extraction from the aqueous work-up very difficult. How can I improve the isolation of my product?

Answer: The high polarity and water solubility of diamines like 9-Oxa-1,4-diazaspiro[5.5]undecane pose a significant purification challenge.

  • Extraction Strategies:

    • Continuous Liquid-Liquid Extraction: This technique can be very effective for extracting polar compounds from aqueous solutions.

    • Salting Out: Saturating the aqueous layer with a salt like sodium chloride or potassium carbonate can decrease the solubility of the organic product and improve extraction efficiency.

    • Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol.

  • Alternative Isolation Methods:

    • Crystallization as a Salt: Convert the diamine product to a salt (e.g., hydrochloride or sulfate). These salts are often crystalline and can be isolated by filtration, providing a significant purification advantage. The free base can then be liberated in a subsequent step.

    • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful tool for isolating basic amines.[10]

Question 4: I am struggling with the purification of my final product by column chromatography. The compound either streaks on the column or does not elute. What can I do?

Answer: The basic nature of diamines often leads to poor chromatographic behavior on standard silica gel.

  • Chromatography Troubleshooting:

    • Use of Basic Modifiers: Add a small amount of a basic modifier like triethylamine (1-2%) or ammonia (in methanol) to the eluent to suppress the interaction of the amine with the acidic silica surface.

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): This can be an excellent alternative to silica for the purification of basic compounds.

      • Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines and can provide excellent results.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective. A basic modifier may still be necessary to ensure good peak shape.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and can be a powerful tool when other methods fail.[12]

Troubleshooting Decision Tree

The following diagram provides a logical decision-making process for addressing common scale-up issues.

Troubleshooting_Tree Start Scale-up Issue Identified Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Impurity_Formation New Impurity Formed? Start->Impurity_Formation Purification_Problem Purification Challenge? Start->Purification_Problem Check_Mixing Optimize Agitation Incomplete_Reaction->Check_Mixing Yes Identify_Impurity Characterize Impurity (LC-MS, NMR) Impurity_Formation->Identify_Impurity Yes Extraction_Issues Poor Extraction? Purification_Problem->Extraction_Issues Yes Chromatography_Issues Chromatography Problems? Purification_Problem->Chromatography_Issues No Check_Temp Monitor Temperature Profile Check_Mixing->Check_Temp Check_Reagent_Addition Control Reagent Addition Rate Check_Temp->Check_Reagent_Addition Adjust_Conditions Modify Reaction Conditions (pH, Temp) Identify_Impurity->Adjust_Conditions Change_Reagents Consider Alternative Reagents Adjust_Conditions->Change_Reagents Salting_Out Try 'Salting Out' Extraction_Issues->Salting_Out Add_Modifier Add Basic Modifier to Eluent Chromatography_Issues->Add_Modifier Continuous_Extraction Use Continuous Extraction Salting_Out->Continuous_Extraction Salt_Crystallization Crystallize as a Salt Continuous_Extraction->Salt_Crystallization Change_Stationary_Phase Switch to Alumina or Amine-Silica Add_Modifier->Change_Stationary_Phase Try_Reversed_Phase Use Reversed-Phase or HILIC Change_Stationary_Phase->Try_Reversed_Phase

Caption: Decision tree for troubleshooting scale-up synthesis issues.

III. Experimental Protocols

The following are generalized, step-by-step protocols for key stages of the synthesis. These should be adapted and optimized for your specific equipment and scale.

Protocol 1: Gram-Scale Reductive Amination

This protocol describes a typical procedure for the synthesis of a protected 9-Oxa-1,4-diazaspiro[5.5]undecane intermediate.

  • Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is charged with N-Boc-4-piperidone (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Amine Addition: The amino-alcohol (1.0-1.2 eq) is added to the stirred solution.

  • pH Adjustment (Optional): If necessary, a small amount of acetic acid is added to adjust the pH to approximately 5-6.

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Reducing Agent Addition: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the reaction solvent.

  • Isolation: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected spirocycle.

Protocol 2: Purification by Salt Crystallization

This protocol outlines a method for purifying the final diamine product.

  • Dissolution: The crude 9-Oxa-1,4-diazaspiro[5.5]undecane is dissolved in a suitable solvent (e.g., isopropanol or ethanol).

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise to the stirred solution until the pH is acidic (pH 2-3).

  • Crystallization: The mixture is stirred, and the dihydrochloride salt of the product should precipitate. The mixture may be cooled to promote further crystallization.

  • Isolation: The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the purified salt.

  • Free-Basing (Optional): If the free base is required, the salt is dissolved in water, and the pH is adjusted to >12 with a strong base (e.g., NaOH). The free base is then extracted with a suitable organic solvent.

IV. Data Presentation

Table 1: Solvent Selection for Extraction of Polar Amines
SolventPolarity IndexBoiling Point (°C)Comments
Dichloromethane3.139.6Good for many amines, but can form emulsions.
Chloroform4.161.2Higher boiling point than DCM, similar properties.
Ethyl Acetate4.477.1Less effective for highly polar amines.
2-Butanol4.099.5Can improve extraction of very polar amines.
Isopropanol/DCM MixVariableVariableA mixture (e.g., 10-20% IPA in DCM) can significantly improve extraction efficiency.
Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Features
Sodium TriacetoxyborohydrideSTABMild and selective, tolerant of acidic conditions.
Sodium CyanoborohydrideNaBH3CNEffective, but highly toxic cyanide byproduct.
Sodium BorohydrideNaBH4Stronger reducing agent, requires careful pH control.
Catalytic HydrogenationH2, Pd/C"Green" option, but requires specialized equipment.

V. References

  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. [Link]

  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. University of Manchester Research Explorer. [Link]

  • Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Le-Huy, H., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Synfacts. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. Thieme. [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Montgomery, S. L., et al. (2020). Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

  • Kumar, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Darekar, A., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Foley, D. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]

  • DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom. DTIC. [Link]

  • Zhang, Q., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Sci-Hub. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Sci-Hub. [Link]

  • ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ResearchGate. [Link]

  • ResearchGate. (2025). HPLC Separation of Aryldiamine Transformation Products using a Polar-Modified RP-C 18 Column. ResearchGate. [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

Sources

Optimization

"mitigating decomposition of spirocyclic precursors during synthesis"

Welcome to the Technical Support Center for the synthesis of spirocyclic precursors. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry and materials science for en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic precursors. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry and materials science for enhancing pharmacological properties like potency and metabolic stability.[1] However, the construction of the sterically demanding quaternary spirocenter presents significant synthetic challenges, often leading to precursor decomposition. This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind experimental choices to help you navigate these complexities and preserve the integrity of your spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My spirocyclic precursor is decomposing during acidic workup or purification. What's happening and how can I prevent it?

A1: Acid sensitivity is a common vulnerability for many spirocyclic systems, particularly those containing acid-labile functional groups like ketals, acetals, or certain protecting groups. The decomposition often proceeds via acid-catalyzed hydrolysis or ring-opening, driven by the release of ring strain.[2][3] For instance, ketal-containing spirocycles can readily hydrolyze back to the constituent ketone and diol under acidic conditions.[2][4]

Troubleshooting Steps:

  • Neutralize Immediately: After the reaction is complete, quench the reaction mixture by pouring it into a cooled, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Use a Buffered System: During purification via column chromatography, consider adding a small percentage (0.1-1%) of a non-polar amine base, such as triethylamine (Et₃N), to the eluent to neutralize the acidic sites on the silica gel.

  • Alternative Purification: If decomposition on silica persists, explore other purification methods. Near-critical fluid chromatography (NCFC) can be effective for purifying labile and volatile products.[5] Alternatively, recrystallization or trituration may be viable options.

  • Select Robust Protecting Groups: If the spirocycle itself is not the source of instability but rather a protecting group, choose one that is stable to acidic conditions. For example, if a Boc (tert-butyloxycarbonyl) group is being cleaved prematurely, consider an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, or a Cbz (carboxybenzyl) group, which is removed by hydrogenolysis.[2][6] In the synthesis of Guanadrel, Boc protecting groups were found to be unsuitable due to the acidic deprotection conditions also removing an acid-prone ketal.[2]

Q2: I'm observing significant product degradation upon heating my reaction. What are the likely causes and mitigation strategies?

A2: Thermal instability in spirocyclic precursors can stem from several factors, including high ring strain or the presence of thermally labile functional groups.[7][8] Highly strained systems, such as those containing cyclopropane or cyclobutane rings, can undergo thermal rearrangements to relieve this strain.[3] For example, certain oxaspiro[2.3]hexanes thermally rearrange to furanones and butenolides.[3] Additionally, some compounds, like the hole transport material spiro-OMeTAD, exhibit morphological instability at elevated temperatures, leading to crystallization and degradation.[9][10][11]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct approach. Screen a range of lower temperatures to find a balance between an acceptable reaction rate and minimal decomposition.

  • Catalyst and Reagent Choice: Investigate the use of more active catalysts that can promote the desired transformation at lower temperatures. For example, in some cycloadditions, a highly active catalyst might allow the reaction to proceed efficiently at room temperature instead of requiring reflux.[12]

  • Solvent Selection: The choice of solvent can influence thermal stability. High-boiling point solvents may necessitate temperatures that induce degradation. If possible, opt for a lower-boiling solvent in which the reactants are still soluble and reactive.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, LC-MS, or NMR to determine the point of maximum product formation before significant decomposition occurs. This allows for timely quenching of the reaction.

Q3: My reaction yield is low, and I suspect ring strain is leading to a competing decomposition pathway. How can I favor the desired cyclization?

A3: Ring strain is an inherent characteristic of many spirocyclic systems, especially those containing small rings.[7][8] This strain can be a double-edged sword: while it can be harnessed to drive certain desirable rearrangements, it can also open up undesired decomposition pathways.[3][13] The formation of the sterically congested quaternary spirocenter is often energetically demanding.[8]

Troubleshooting Workflow:

The following diagram illustrates a decision-making process for addressing issues related to ring strain.

start Low Yield/Decomposition Observed check_strain Is the target spirocycle highly strained (e.g., contains 3- or 4-membered rings)? start->check_strain high_strain Yes, high strain is likely. check_strain->high_strain Yes low_strain No, strain is likely not the primary issue. check_strain->low_strain No revisit_strategy Re-evaluate Synthetic Strategy high_strain->revisit_strategy optimize_conditions Focus on Reaction Condition Optimization low_strain->optimize_conditions precursor_design Modify Precursor Design: - Introduce conformational rigidity - Use a template to pre-organize the reactive conformation revisit_strategy->precursor_design energy_input Optimize Energy Input: - Photochemical methods - Sonication - Lower reaction temperature revisit_strategy->energy_input catalyst Screen Catalysts/Ligands: - Improve turnover number - Enhance stereoselectivity optimize_conditions->catalyst solvent Screen Solvents: - Polarity can influence transition state stability optimize_conditions->solvent

Caption: Troubleshooting workflow for low yields in spirocycle synthesis.

Strategies to Overcome High Strain Barriers:

  • Precursor Design: Modify the precursor to favor the transition state leading to the desired product. This can involve introducing conformational locks or using a template-directed approach to pre-organize the molecule for cyclization.

  • Alternative Cyclization Strategies: If an intramolecular cyclization is failing, consider a different approach such as a cycloaddition reaction or a rearrangement that might have a more favorable energy profile for forming the spirocenter.[14]

  • Energy Input: Instead of thermal energy, which can be non-selective, consider photochemical methods or sonication to provide the activation energy for the cyclization. These methods can sometimes promote reactions under milder overall conditions.

Troubleshooting Guide: Tabular Summary

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solutions Causality
Product decomposition during column chromatography Acidic nature of silica gel; Product instability1. Add 0.1-1% Et₃N to the eluent. 2. Use deactivated silica or an alternative stationary phase (e.g., alumina, C18). 3. Opt for non-chromatographic purification (recrystallization, distillation).Neutralizing acidic sites on silica prevents acid-catalyzed decomposition. Alternative purification methods avoid contact with the acidic stationary phase.
Poor diastereoselectivity Unfavorable transition state energetics; Solvent effects1. Screen a range of solvents with varying polarities. 2. Vary the reaction temperature. 3. Employ chiral catalysts or auxiliaries to control the facial selectivity of the attack.Solvent polarity can influence the stability of diastereomeric transition states. Lower temperatures can enhance selectivity if the desired transition state has a lower activation enthalpy. Chiral catalysts create a chiral environment that favors one stereochemical outcome.
Reaction fails to go to completion Catalyst inhibition or deactivation; Unfavorable equilibrium1. Ensure starting materials are pure. 2. Increase catalyst loading or use a more robust catalyst. 3. Remove a byproduct to drive the equilibrium (e.g., remove water in a ketalization).Impurities can poison catalysts. A more active or stable catalyst can overcome deactivation pathways. Le Châtelier's principle dictates that removing a product will shift the equilibrium toward product formation.
Formation of rearranged byproducts High ring strain; Carbocationic intermediates1. Lower reaction temperature. 2. Use non-polar, aprotic solvents to disfavor carbocation formation. 3. Switch to a reaction mechanism that avoids carbocationic intermediates (e.g., radical or concerted pathways).[3]High energy intermediates like carbocations are prone to rearrangement. Minimizing their formation or lifetime can suppress byproduct formation. Radical or pericyclic reactions often offer better control and avoid rearrangements.

Key Experimental Protocols

Protocol 1: General Procedure for a Mild Acidic Workup

This protocol is designed to minimize the decomposition of acid-sensitive spirocyclic compounds.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Neutralization: Slowly pour the reaction mixture into a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Ensure the volume of the NaHCO₃ solution is at least five times the volume of the reaction mixture.

  • Extraction: Once gas evolution (CO₂) has ceased, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator at a low temperature (< 40 °C).

Protocol 2: Optimization of Reaction Conditions for a Transition-Metal-Catalyzed Spirocyclization

This protocol provides a systematic approach to optimizing a challenging catalytic reaction, a common method for spirocycle synthesis.[15]

  • Initial Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel vials.

  • Parameter Screening (Grid Method):

    • Catalyst/Ligand: Screen a panel of catalysts and ligands. For instance, in a copper-catalyzed reaction, one might test CuI, CuOTf, and Cu(OTf)₂ with various phosphine or nitrogen-based ligands.[15]

    • Solvent: Test a range of solvents with different polarities (e.g., toluene, THF, DCM, acetonitrile).

    • Base: If the reaction requires a base, screen several options (e.g., K₂CO₃, Cs₂CO₃, DBU, Et₃N).

    • Temperature: Run the reaction sets at different temperatures (e.g., 0 °C, room temperature, 50 °C).

  • Analysis: After a set reaction time (e.g., 24 hours), take an aliquot from each reaction vial. Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion to product and the formation of any byproducts.

  • Refinement: Based on the initial screen, identify the most promising conditions. Perform a second round of optimization focusing on fine-tuning the best parameters, such as reagent stoichiometry and reaction time.

  • Scale-up: Once optimal conditions are identified, scale the reaction to the desired quantity, ensuring that temperature and mixing are well-controlled.

The following diagram illustrates the workflow for optimizing a catalyzed spirocyclization reaction.

cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Finalization start Initial Reaction Setup (0.1 mmol) screen_catalyst Catalyst/Ligand Screening start->screen_catalyst screen_solvent Solvent Screening start->screen_solvent screen_base Base Screening start->screen_base screen_temp Temperature Screening start->screen_temp analyze Analyze Crude Mixtures (LC-MS, NMR) screen_catalyst->analyze screen_solvent->analyze screen_base->analyze screen_temp->analyze refine Refine Optimal Conditions (Stoichiometry, Time) analyze->refine scale_up Scale-up Reaction refine->scale_up

Caption: Workflow for the optimization of a catalyzed spirocyclization reaction.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • D. Kalyani, et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, PubMed Central, NIH.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Kotha, S., et al. (2009). Selected Synthetic Strategies to Spirocyclics. ResearchGate.
  • Wikipedia. (n.d.). Spiro compound.
  • M. A. Ciufolini, et al. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC, NIH.
  • MDPI. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis.
  • Wang, Z.-H., et al. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters, ACS Publications.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Ring strain.
  • ResearchGate. (2015). Ring strain energy in ether- and lactone-containing spiro compounds.
  • Bailie, C. D., et al. (2014). Melt-infiltration of spiro-OMeTAD and thermal instability of solid-state dye-sensitized solar cells. RSC Publishing.
  • Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed.
  • Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Document Server@UHasselt.
  • Chemical Science (RSC Publishing). (n.d.). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • PMC, NIH. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions.
  • Semantic Scholar. (1989). Efficient purification of labile and volatile reaction products by near-critical fluid chromatography (NCFC).
  • ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for 9-Oxa-1,4-diazaspiro[5.5]undecane

An exceptional-quality technical support center with troubleshooting guides and FAQs is provided below. Welcome to the technical support resource for the analysis of 9-Oxa-1,4-diazaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional-quality technical support center with troubleshooting guides and FAQs is provided below.

Welcome to the technical support resource for the analysis of 9-Oxa-1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the detection, identification, and quantification of impurities associated with this critical pharmaceutical intermediate. Our focus is on explaining the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

The Imperative of Impurity Profiling

9-Oxa-1,4-diazaspiro[5.5]undecane is a heterocyclic scaffold of interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[3][4]

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance.[5] This includes:

  • Organic Impurities: Starting materials, by-products, intermediates, and degradation products.

  • Inorganic Impurities: Reagents, catalysts, and heavy metals.[6]

  • Residual Solvents: Volatile organic chemicals used during synthesis or purification.[6]

This guide will focus primarily on the analytical methods for organic impurities, which often pose the most significant and complex challenge.

Regulatory Context: ICH Thresholds

Understanding the regulatory landscape is the first step in designing any analytical program. The ICH Q3A guidelines provide a framework for action based on impurity levels found in the drug substance.[3][4]

Threshold Type Maximum Daily Dose ≤ 2 g/day Rationale & Significance
Reporting Threshold ≥ 0.05%The level above which an impurity must be reported in a regulatory submission.
Identification Threshold ≥ 0.10% or 1.0 mg/day intake (whichever is lower)The level above which the structure of an impurity must be determined.[4]
Qualification Threshold ≥ 0.15% or 1.0 mg/day intake (whichever is lower)The level above which an impurity must be assessed for its biological safety.[2]

This table summarizes key thresholds from ICH Q3A(R2). Always consult the latest official guidelines for full details.[4]

Potential Impurities in 9-Oxa-1,4-diazaspiro[5.5]undecane

A robust analytical strategy begins with a scientific appraisal of the potential impurities that may arise from the synthesis, purification, and storage of the molecule.[4] While the specific route of synthesis dictates the exact impurity profile, we can anticipate common classes of impurities based on the structure of related diazaspiro compounds.[7][8]

Impurity Class Potential Specific Examples Likely Origin Recommended Primary Analytical Technique
Starting Materials Piperidone derivatives, morpholine precursors, halo-alkanesIncomplete reaction or inefficient purificationHPLC-UV/MS, GC-MS (if volatile)
Reaction By-products Isomeric spirocycles, products of side reactions (e.g., over-alkylation, ring-opening)Non-selective reaction conditionsHPLC-UV/MS, LC-HRMS for structural elucidation
Intermediates Uncyclized precursorsIncomplete reactionHPLC-UV/MS
Degradation Products Oxidized species (e.g., N-oxides), hydrolytic cleavage productsExposure to heat, light, humidity, acid/base, or oxidizing agents[9]Stability-indicating HPLC-UV/MS method
Residual Solvents Toluene, Dichloromethane, Ethanol, HeptanePurification and reaction stepsHeadspace GC-MS

Forced Degradation Studies: Probing Intrinsic Stability

Forced degradation (or stress testing) is a critical exercise to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[9][10] The goal is to generate a target degradation of 5-20% to ensure that the analytical method can effectively separate the main compound from its potential degradants.[11]

Workflow for a Forced Degradation Study

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare Solutions (API, Placebo, Solvents) acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base ox Oxidation (e.g., 3% H2O2) prep->ox therm Thermal (e.g., 60°C Dry Heat) prep->therm photo Photolytic (ICH Q1B) prep->photo analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-PDA/MS) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze mass_bal Perform Mass Balance Calculation analyze->mass_bal peak_track Peak Purity & Peak Tracking (PDA & MS) mass_bal->peak_track report Identify Degradation Pathway & Characterize Impurities peak_track->report

Caption: Workflow for a comprehensive forced degradation study.

Troubleshooting Forced Degradation Experiments
  • Q: My compound shows no degradation under initial stress conditions. What should I do?

    • A: This indicates high stability. The causality is that the activation energy for degradation has not been met. You should incrementally increase the severity of the conditions—for example, increase the acid/base concentration (e.g., to 1M HCl), increase the temperature, or extend the exposure time.[12] However, avoid overly harsh conditions that do not reflect real-world degradation pathways.

  • Q: My sample degraded completely into multiple small peaks. How do I interpret this?

    • A: The stress conditions were too aggressive, leading to secondary and tertiary degradation. This data is not useful for method development. Reduce the stressor concentration, temperature, and/or exposure time significantly. The goal is to achieve partial degradation (5-20%) to observe the primary degradants.[11]

  • Q: My mass balance is below 90%. Where did the material go?

    • A: A poor mass balance suggests that not all degradants are being detected. Potential causes include:

      • Degradants have no UV chromophore and are invisible to the PDA/UV detector. This is why using a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel is critical.

      • Degradants are not eluting from the column (highly polar or highly non-polar).

      • The API or degradants have precipitated out of solution.

      • Volatile degradants have formed and been lost. Headspace GC-MS analysis may be required.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with UV/Photodiode Array (PDA) and MS detection is the gold standard for analyzing non-volatile organic impurities.[13][14] For a polar, basic molecule like 9-Oxa-1,4-diazaspiro[5.5]undecane, specific challenges must be addressed.

Frequently Asked Questions (HPLC)
  • Q: What is the best HPLC column for this compound?

    • A: Standard C18 columns can exhibit poor peak shape (tailing) for basic analytes like this diazaspiro compound. This is caused by secondary ionic interactions between the protonated basic nitrogens and acidic residual silanol groups on the silica surface. Better choices include:

      • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which shields the silanols and improves peak shape for bases.

      • "Base-Deactivated" C18 Columns: Modern columns that are end-capped with high density to minimize accessible silanols.

      • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide unique selectivity for polar compounds and their impurities.[15]

  • Q: My compound has no strong UV chromophore. How can I detect impurities?

    • A: While the heterocyclic structure may provide some low-wavelength UV absorbance (~210 nm), this is often non-specific and prone to interference from mobile phase additives. The authoritative solution is to use a mass spectrometer (LC-MS).[16] MS provides superior sensitivity and selectivity and is essential for identifying unknown impurities by providing molecular weight information.[17]

Troubleshooting HPLC Analysis
  • Q: I'm seeing significant peak tailing for the main peak. How can I fix it?

    • A: As discussed, this is likely due to silanol interactions.

      • Mobile Phase Modification: Add a basic competitor to the mobile phase, such as 0.1% triethylamine (TEA) or use a mobile phase with a higher pH (if using a hybrid-silica column stable at high pH) to suppress the ionization of silanols. However, be aware that TEA can suppress MS signal. A volatile buffer like ammonium formate or ammonium acetate is MS-compatible.

      • Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a lower concentration.

      • Switch Columns: The most robust solution is to switch to a more suitable column chemistry as described in the FAQ above.

  • Q: An impurity peak is co-eluting with my main peak. How do I resolve them?

    • A: Co-elution means the selectivity of your method is insufficient. To improve selectivity (α):

      • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different interactions (methanol is a hydrogen-bond donor, acetonitrile is a strong dipole) and can alter elution order.

      • Change pH: Modifying the mobile phase pH can change the ionization state of your analyte and impurities, drastically affecting retention and selectivity.

      • Change Column Chemistry: This is the most powerful way to alter selectivity. If you are using a C18, try a Phenyl-Hexyl or a Cyano phase.

Example Protocol: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for method development.

  • Instrumentation:

    • HPLC or UPLC system with a PDA detector and a single quadrupole or QTOF mass spectrometer.[17]

  • Column:

    • Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent modern base-deactivated column).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with a shallow gradient to resolve early-eluting polar impurities.

    • Time (min) | %B

    • ---|---

    • 0.0 | 5

    • 1.0 | 5

    • 15.0 | 60

    • 18.0 | 95

    • 20.0 | 95

    • 20.1 | 5

    • 25.0 | 5

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Concentration: 0.5 mg/mL in 50:50 Water:Acetonitrile.

  • PDA Detection: 210-400 nm.

  • MS Detection:

    • Mode: Electrospray Ionization Positive (ESI+). Rationale: The basic nitrogen atoms are readily protonated.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperatures for the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[14][18]

Decision Tree: Is GC-MS Appropriate?

start Is the impurity a residual solvent? q1 Is the impurity volatile & thermally stable below 300°C? start->q1 No gc_hs Use Headspace GC-MS start->gc_hs Yes gc_direct Use Direct Injection GC-MS q1->gc_direct Yes deriv Consider Derivatization to increase volatility q1->deriv Maybe use_lcms Use LC-MS (Primary Technique) q1->use_lcms No deriv->gc_direct

Caption: Decision tree for selecting GC-MS for impurity analysis.

Troubleshooting GC-MS Analysis
  • Q: I don't see my main compound peak, or it is very broad and tailing.

    • A: 9-Oxa-1,4-diazaspiro[5.5]undecane itself is likely not ideal for GC analysis due to its polarity (from N-H and O atoms) and relatively high molecular weight, leading to low volatility and potential on-column interactions. The troubleshooting steps are:

      • Use a More Polar Column: A WAX or a mid-polarity (e.g., "624") column may perform better than a standard non-polar DB-5ms.

      • Check Inlet Temperature: Too low a temperature will cause poor vaporization; too high can cause degradation.

      • Derivatization: This is the most likely solution. Silylating the N-H groups with a reagent like BSTFA will block the polar sites, reduce hydrogen bonding, and significantly increase volatility, leading to sharp, symmetrical peaks.[18]

  • Q: My MS library search doesn't give a good match for an unknown peak.

    • A: Commercial libraries like NIST are extensive but may not contain every specific process impurity.[19]

      • Manual Interpretation: Do not rely solely on the library match score. An experienced mass spectrometrist must manually interpret the fragmentation pattern to propose a structure. The presence of nitrogen can often be inferred from fragments corresponding to odd molecular weights (the Nitrogen Rule).

      • High-Resolution MS: If available, GC-QTOF analysis provides accurate mass data, allowing for the calculation of an elemental formula for the impurity, which is a powerful tool for identification.[20]

      • Confirmation: The ultimate confirmation requires synthesizing the proposed impurity structure and running it as a reference standard to confirm retention time and mass spectrum.[17]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • ijdra. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Waters. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • MDPI. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from [Link]

  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • BJSTR. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • SciSpace. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]

  • NIH. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • SciSpace. (n.d.). INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES Advance approaches for the impurity profiling of pharmaceutical drugs. Retrieved from [Link]

  • BJSTR. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • arkat usa. (n.d.). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • ResearchGate. (2015, March 22). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Oxaspiro versus Azaspiro Undecane Diones: A Guide for Drug Discovery Professionals

The strategic incorporation of spirocyclic systems into molecular architectures represents a significant and growing trend in medicinal chemistry. These rigid, three-dimensional scaffolds offer a compelling alternative t...

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of spirocyclic systems into molecular architectures represents a significant and growing trend in medicinal chemistry. These rigid, three-dimensional scaffolds offer a compelling alternative to traditional flat, aromatic structures, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the diverse array of spirocyclic frameworks, undecane diones featuring an oxaspiro or azaspiro core have emerged as "privileged scaffolds," demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of oxaspiro and azaspiro undecane diones, offering insights into their synthesis, physicochemical properties, and biological potential to inform scaffold selection and drug design efforts.

Physicochemical Properties: A Foundation for Drug-Likeness

The fundamental physicochemical characteristics of a scaffold are critical determinants of its potential to be developed into a viable drug candidate with favorable absorption, distribution, metabolism, and excretion (ADME) properties. A comparison of the core structures, 3-oxaspiro[5.5]undecane-2,4-dione and 3-azaspiro[5.5]undecane-2,4-dione, reveals key differences that can influence their behavior in biological systems.

Property3-Oxaspiro[5.5]undecane-2,4-dione3-Azaspiro[5.5]undecane-2,4-dione
Molecular Formula C₁₀H₁₄O₃[1]C₁₀H₁₅NO₂
Molecular Weight 182.22 g/mol [1]181.23 g/mol
Appearance Solid[2]White crystalline powder
Melting Point 67-70 °C[2]168-170 °C
Boiling Point Not available362.3 °C at 760 mmHg
Topological Polar Surface Area (TPSA) 43.4 Ų46.2 Ų[3]
LogP (calculated) 1.81.6[3]

The higher melting point of the azaspiro analogue suggests stronger intermolecular forces in the solid state, potentially attributable to hydrogen bonding involving the nitrogen atom. The similar TPSA and LogP values indicate that both scaffolds possess a reasonable balance of hydrophilicity and lipophilicity, suggesting good potential for cell permeability.

Synthesis of the Core Scaffolds

The accessibility of these spirocyclic systems through efficient and scalable synthetic routes is a crucial consideration for their application in drug discovery programs.

Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione

The most prevalent method for the synthesis of 3-oxaspiro[5.5]undecane-2,4-dione involves the dehydration of its precursor, 1,1-cyclohexanediacetic acid. This transformation is typically achieved by heating with a dehydrating agent such as acetic anhydride.

G A 1,1-Cyclohexanediacetic Acid C Heat (e.g., 80°C) A->C B Acetic Anhydride B->C D 3-Oxaspiro[5.5]undecane-2,4-dione C->D Dehydration

Caption: Synthetic route to 3-oxaspiro[5.5]undecane-2,4-dione.

Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

A common and efficient route to 3-azaspiro[5.5]undecane-2,4-dione, also known as 1,1-cyclohexanediacetimide, utilizes 1,1-cyclohexanediacetic anhydride as the starting material. The synthesis proceeds via amination with aqueous ammonia, followed by neutralization and precipitation.

G A 1,1-Cyclohexanediacetic Anhydride C Amination A->C B Aqueous Ammonia B->C D Neutralization (e.g., H₂SO₄) C->D E 3-Azaspiro[5.5]undecane-2,4-dione D->E Precipitation

Caption: Synthetic route to 3-azaspiro[5.5]undecane-2,4-dione.

Comparative Biological Activities

While both oxaspiro and azaspiro undecane diones are recognized as privileged scaffolds, the publicly available biological data for direct comparison is somewhat limited. However, by examining derivatives of each class, we can discern distinct and overlapping therapeutic potential.

Cytotoxic and Anti-inflammatory Activities

The azaspiro undecane dione scaffold has been more extensively explored for its cytotoxic potential. Derivatives have demonstrated activity against various cancer cell lines, with the nature of the substituents significantly influencing their potency.

Compound ClassSpecific ScaffoldCell LineIC₅₀ (µg/mL)
Azaspiro Undecane Diones Phenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)46.31
p-fluorophenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)47.46
Thiophene substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)109
5-methyl furyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)125

Note: At the time of this publication, directly comparable quantitative data for the cytotoxic activity of oxaspiro undecane diones was not available in the reviewed literature.

For oxaspiro undecane diones, while direct experimental data is scarce, their potential as anti-inflammatory agents has been suggested, possibly through the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a validated therapeutic strategy.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Oxaspiro 3-Oxaspiro[5.5]undecane-2,4-dione Derivative Oxaspiro->IKK Inhibition Gene Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) NFkB_nuc->Gene

Caption: Potential inhibition of the NF-κB signaling pathway.

Neuroprotective and Enzyme Inhibitory Activities

Both scaffolds have shown promise in the realm of neuroscience and enzyme inhibition. Derivatives of 3-azaspiro[5.5]undecane-2,4-dione have demonstrated neuroprotective effects, suggesting their potential as starting points for the development of therapeutics for neurodegenerative diseases.

In the context of enzyme inhibition, azaspiro undecane derivatives have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC) and as Neuropeptide Y (NPY) Y5 receptor antagonists, indicating their potential in treating metabolic disorders and obesity.[4] Furthermore, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent soluble epoxide hydrolase (sEH) inhibitors, which are being explored for the treatment of chronic kidney disease.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SK-HEP-1)

  • Complete culture medium

  • 96-well microplates

  • Test compounds (oxaspiro and azaspiro undecane diones) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and seed cells into 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compounds. Include vehicle-only and untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Cell Culture B Cell Seeding in 96-well plates A->B D Treatment with Compounds B->D C Compound Preparation & Dilution C->D E Incubation D->E F Addition of Viability Reagent (e.g., MTT) E->F G Measurement of Signal (e.g., Absorbance) F->G H Data Processing & Normalization G->H I IC₅₀ Value Calculation H->I

Caption: General workflow for a cell-based cytotoxicity assay.

Concluding Remarks and Future Directions

Both oxaspiro and azaspiro undecane diones represent valuable and versatile scaffolds for the development of novel therapeutics. The available data indicates that azaspiro derivatives have demonstrated clear cytotoxic activity, with a discernible structure-activity relationship based on substituent patterns. While direct, comparative biological data for oxaspiro undecane diones is less abundant, their potential in modulating key signaling pathways, such as NF-κB, suggests promising avenues for anti-inflammatory and anticancer drug discovery.

The disparity in the volume of research between these two scaffolds highlights a significant opportunity. A systematic investigation involving the parallel synthesis and biological evaluation of a diverse library of both oxaspiro and azaspiro undecane diones with varied substitutions is warranted. Such a study would provide a much-needed comprehensive structure-activity relationship and could lead to the identification of potent and selective lead compounds for a range of therapeutic targets. The experimental protocols provided herein serve as a foundational framework for these future investigations, which will undoubtedly further solidify the role of these privileged scaffolds in modern medicinal chemistry.

References

  • Mironov, M. E., & Shults, E. E. (2023). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Russian Chemical Bulletin, 72(10), 2453–2465.
  • Solubility of Things. (n.d.). 3-azaspiro[5.5]undecane-2,4-dione. [Link]

  • Voievoda, N. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.
  • ResearchGate. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • PubChem. (n.d.). 3-Azaspiro(5.5)undecane-2,4-dione. [Link]

  • ResearchGate. (2023). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. [Link]

  • MDPI. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • ResearchGate. (2007). Synthesis of dipeptides from N-hydroxy-3-azaspiro[4][4]undecane-2,4-dione activated α-amino acids. [Link]

  • ResearchGate. (2025). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]

  • ResearchGate. (2008). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • MDPI. (2022). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. [Link]

  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. [Link]

  • Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection. [Link]

  • MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

  • PubMed Central. (2025). Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]

  • MDPI. (2021). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. [Link]

  • PubMed. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]

  • PubChem. (n.d.). 1,5-Dioxaspiro[5.5]undecane. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These activities range from antihypert...

Author: BenchChem Technical Support Team. Date: January 2026

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These activities range from antihypertensive effects to potent analgesia and the treatment of chronic kidney disease.[1][2][3] The diverse therapeutic potential of this chemical series underscores the critical need for robust and precise validation of their mechanism of action (MoA). This guide provides a comparative overview of modern experimental strategies to elucidate the MoA of novel 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives, ensuring scientific rigor and facilitating their progression through the drug discovery pipeline.

The Strategic Imperative of MoA Validation

In an era moving beyond serendipitous discovery, a thorough understanding of a compound's MoA is paramount. It not only substantiates the therapeutic hypothesis but also anticipates potential off-target effects and informs on strategies for lead optimization. For a versatile scaffold like 9-Oxa-1,4-diazaspiro[5.5]undecane, which has been associated with targets as diverse as G-protein coupled receptors (GPCRs) and enzymes, a multi-pronged approach to MoA validation is essential.[1][2]

This guide will navigate through a logical progression of experimental workflows, from initial target hypothesis generation using phenotypic screening to definitive target engagement and downstream functional validation. We will compare and contrast key methodologies, providing the rationale behind experimental choices and detailed protocols for their execution.

Section 1: Unraveling the Phenotype - A Starting Point for MoA Discovery

Phenotypic screening is a powerful, unbiased approach to identify compounds that elicit a desired biological response in a cellular or organismal context, without a preconceived target.[4][5][6] This "classical pharmacology" approach has seen a resurgence due to its ability to uncover first-in-class drugs with novel mechanisms of action.[5][7] For novel 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives with unknown targets, phenotypic screening can provide the crucial initial clues to their MoA.

Comparative Analysis of Phenotypic Screening Platforms
Screening PlatformAdvantagesDisadvantagesBest Suited For
High-Content Imaging (HCI) Multiparametric readouts (e.g., cell morphology, protein localization), spatial and temporal resolution.[5]Complex data analysis, lower throughput than plate reader-based assays.Identifying effects on cellular pathways, organelle function, and cytotoxicity.
Reporter Gene Assays High-throughput, sensitive, easily quantifiable.Indirect measure of pathway activation, prone to artifacts.Screening for modulators of specific signaling pathways (e.g., NF-κB, CREB).
Cell Viability/Proliferation Assays Simple, rapid, high-throughput.Limited mechanistic information, can be confounded by off-target toxicity.Initial assessment of anti-proliferative or cytotoxic effects in cancer cell lines.
Zebrafish and C. elegans Models Whole-organism context, allows for assessment of developmental and behavioral phenotypes.[5]Lower throughput, more complex husbandry and analysis.Investigating effects on development, neurobiology, and cardiovascular function.

The choice of a primary screening assay should be guided by the therapeutic indication. For instance, if a derivative is hypothesized to have anti-cancer properties, a high-content screen for apoptosis markers or cell cycle arrest would be more informative than a simple viability assay.

Section 2: Identifying the Molecular Target - From Phenotype to Protein

Once a desirable phenotype is observed, the critical next step is "target deconvolution"—the identification of the specific molecular target(s) responsible for the compound's activity.[5][8] This process is central to understanding the MoA and is a key challenge in phenotypic drug discovery.[7] A variety of powerful techniques are available, broadly categorized into affinity-based and label-free methods.

Affinity-Based Target Identification

These methods rely on the physical interaction between the compound and its target protein.[9][10]

  • Affinity Chromatography: A classic and widely used technique where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[11][12]

  • Chemical Proteomics (e.g., Kinobeads): This sophisticated approach utilizes broad-spectrum inhibitor beads to capture a whole class of proteins (e.g., kinases) from a lysate.[13][14] By competing with the beads for binding, the test compound's affinity for numerous kinases can be quantitatively assessed in a single experiment.[13][15][16]

Label-Free Target Identification

These methods do not require modification of the small molecule, thus preserving its native bioactivity.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18][19][20] Changes in the amount of soluble protein at different temperatures in the presence of the compound can be used to confirm direct target engagement in a cellular context.[17][18][20]

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the fact that ligand binding can alter a protein's susceptibility to proteolysis.[9][12] Proteins that are protected from protease digestion in the presence of the compound are identified as potential targets.[9][12]

Workflow for Target Identification

Target_Identification_Workflow A Phenotypic Hit B Affinity-Based Methods A->B C Label-Free Methods A->C D Affinity Chromatography B->D E Chemical Proteomics (e.g., Kinobeads) B->E F CETSA C->F G DARTS C->G H Putative Targets D->H E->H F->H G->H I Target Validation H->I

Caption: A generalized workflow for target identification of a phenotypic screening hit.

Section 3: Confirming Target Engagement and Functional Consequences

Identifying a putative target is a major milestone, but it must be followed by rigorous validation to confirm that the compound's interaction with this target is responsible for the observed phenotype.

Direct Target Engagement in a Cellular Context

Cellular Thermal Shift Assay (CETSA) stands out as a premier method for confirming target engagement in intact cells or even tissues.[17][20] It provides direct evidence of a physical interaction between the compound and its target in a physiological setting.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the 9-Oxa-1,4-diazaspiro[5.5]undecane derivative or vehicle control for a specified time.

  • Thermal Challenge: Heat the plate in a PCR machine with a thermal gradient to denature unstabilized proteins.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method such as ELISA or Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[19]

Validating the Functional Role of the Target

Once target engagement is confirmed, it is crucial to demonstrate that modulating the activity of this target recapitulates the observed phenotype.

  • Genetic Approaches (RNAi/CRISPR): Silencing the expression of the putative target gene using siRNA or knocking it out with CRISPR-Cas9 should render the cells insensitive to the compound if it is the true target.[21][22]

  • Biochemical/Enzymatic Assays: If the target is an enzyme, its activity can be directly measured in the presence of the compound.[23][24] For example, if a 9-Oxa-1,4-diazaspiro[5.5]undecane derivative is found to bind to a kinase, its ability to inhibit the phosphorylation of a known substrate should be quantified.[25]

  • Receptor Binding and Functional Assays: For GPCRs like the alpha-1-adrenoceptor or opioid receptors, radioligand binding assays can determine the compound's affinity and selectivity.[1][3] Downstream functional assays, such as measuring changes in intracellular calcium or cAMP levels, can confirm whether the compound acts as an agonist or antagonist.[26][27]

Comparative Guide to Functional Validation Assays
Assay TypePrincipleInformation GainedExample Application for 9-Oxa-1,4-diazaspiro[5.5]undecane Derivatives
Enzyme Inhibition Assay Measures the effect of the compound on the rate of an enzyme-catalyzed reaction.[23][25]IC50/Ki values, mode of inhibition (competitive, non-competitive, etc.).[28]Determining the inhibitory potency against soluble epoxide hydrolase.[2]
Radioligand Binding Assay Quantifies the binding of a radiolabeled ligand to a receptor in the presence of the test compound.Affinity (Ki) and selectivity for the receptor.Assessing binding to alpha-1-adrenoceptors or sigma receptors.[1][29]
Calcium Flux Assay Measures changes in intracellular calcium concentration upon receptor activation.Agonist or antagonist activity at GPCRs that couple to Gq.Characterizing functional activity at the mu-opioid receptor.
cAMP Assay Measures changes in intracellular cyclic AMP levels upon receptor activation.Agonist or antagonist activity at GPCRs that couple to Gs or Gi.Determining functional activity at adrenoceptors.
Caspase-3 Activity Assay Measures the activity of a key executioner caspase in apoptosis.[26]Pro-apoptotic activity.Validating the MoA of sigma-2 receptor agonists that induce apoptosis in tumor cells.[30]
Signaling Pathway Analysis

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A 9-Oxa-1,4-diazaspiro[5.5]undecane Derivative B Target Receptor (e.g., GPCR) A->B Binding C G-Protein B->C Activation D Effector Enzyme (e.g., Adenylyl Cyclase) C->D E Second Messenger (e.g., cAMP) D->E F Protein Kinase A E->F G Downstream Targets F->G H Transcription Factors G->H I Gene Expression H->I J Cellular Response I->J

Caption: A hypothetical signaling pathway for a GPCR-targeting 9-Oxa-1,4-diazaspiro[5.5]undecane derivative.

Conclusion

Validating the mechanism of action of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives requires a systematic and multi-faceted experimental approach. By integrating phenotypic screening, robust target identification methodologies, and rigorous functional validation assays, researchers can build a compelling and data-driven narrative of their compound's MoA. This comprehensive understanding is not merely an academic exercise; it is the bedrock upon which successful and safe therapeutics are built. The judicious application of the techniques outlined in this guide will empower researchers to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Schenone, S., Brullo, C., & Botta, M. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
  • Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research, 16(1), 209.
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • University College London.
  • Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(1), 49-57.
  • Al-Zyadi, A. S., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.
  • Wikipedia. Phenotypic screening.
  • Chemspace. (2025).
  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era.
  • Patricelli, M. P., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(3), 549-558.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • UKM Medical Molecular Biology Institute. (2022).
  • Oncodesign Services. Target Deconvolution.
  • Grokipedia. Phenotypic screening.
  • Schreiber, S. L. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology, 22(1), 3-9.
  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1545-1555.
  • Cre
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546.
  • LaMarr, W. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2530-2540.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Wikipedia. Enzyme assay.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861.
  • Wikipedia. Cellular thermal shift assay.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones.
  • De Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28247-28265.
  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Xu, J., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. FEBS Letters, 589(15), 1827-1833.
  • Sahn, J. J., et al. (2017). Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice. ACS Chemical Neuroscience, 8(11), 2447-2456.
  • Nakagawa, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
  • Wikipedia. Sigma-2 receptor.
  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery.
  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • Wang, J., & Roon, P. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 23(15), 8563.
  • Galiullina, A. F., et al. (2021).

Sources

Validation

In Vivo Efficacy of 9-Oxa-1,4-diazaspiro[5.5]undecane Compounds: A Comparative Guide

The 9-oxa-1,4-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential across multiple disease area...

Author: BenchChem Technical Support Team. Date: January 2026

The 9-oxa-1,4-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential across multiple disease areas. The unique three-dimensional architecture of this spirocyclic system allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comparative analysis of the in vivo efficacy of various classes of 9-oxa-1,4-diazaspiro[5.5]undecane derivatives, supported by experimental data from preclinical studies. We will delve into their applications in analgesia, hypertension, oncology, and inflammation, offering insights into their mechanisms of action and benchmarking their performance against established therapeutic agents.

Dual-Action Analgesia: Targeting Opioid and Sigma-1 Receptors

A significant challenge in pain management is the development of analgesics with improved side-effect profiles compared to traditional opioids. A promising strategy involves the dual modulation of the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor. Certain 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been designed to act as MOR agonists and σ1 receptor antagonists. This dual pharmacology aims to provide potent pain relief while potentially mitigating opioid-induced side effects like constipation.

A key exemplar from this class, compound 15au , has demonstrated compelling in vivo efficacy in a murine model of mechanical pain.[1][2]

Comparative In Vivo Efficacy Data: Analgesia
CompoundAnimal ModelAssayDose (mg/kg)RouteEfficacyComparatorComparator Efficacy
15au MousePaw Pressure Test10s.c.Potent analgesic activity, comparable to oxycodoneOxycodonePotent analgesic activity
OxycodoneMousePaw Pressure Test1-10s.c.Dose-dependent increase in paw withdrawal threshold--
Experimental Protocol: Paw Pressure Test in Mice

This protocol is designed to assess the analgesic efficacy of a test compound against a mechanical stimulus.

  • Animal Model: Male Swiss mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the testing environment to minimize stress-induced variability.

  • Baseline Measurement: A baseline paw withdrawal threshold is determined for each mouse by applying a gradually increasing pressure to the plantar surface of the hind paw using a Randall-Selitto analgesiometer. The pressure at which the mouse withdraws its paw is recorded.

  • Compound Administration: Compound 15au (e.g., 10 mg/kg) or the comparator, oxycodone, is administered, typically via subcutaneous (s.c.) injection.

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), the paw withdrawal threshold is measured again.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE) or as a direct comparison of the withdrawal thresholds before and after treatment.

Underlying Mechanism: MOR Agonism and σ1R Antagonism

The analgesic effect of compound 15au is attributed to its dual mechanism of action.

cluster_cns Central Nervous System MOR μ-Opioid Receptor (MOR) Analgesia Analgesia MOR->Analgesia Sigma1R Sigma-1 Receptor (σ1R) SideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->SideEffects Blockade contributes to Compound15au Compound 15au Compound15au->MOR Agonism Compound15au->Sigma1R Antagonism

Caption: Dual mechanism of action of compound 15au for analgesia.

Antihypertensive Activity via α1-Adrenoceptor Blockade

The 9-oxa-1,4-diazaspiro[5.5]undecane scaffold has also been explored for its potential in treating hypertension. Specifically, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been identified as potent antihypertensive agents.

Compound 21 , a representative of this class, has shown significant blood pressure-lowering effects in the spontaneously hypertensive rat (SHR) model, a widely used model for essential hypertension.[3] Its mechanism of action is primarily attributed to peripheral alpha-1 (α1)-adrenoceptor blockade.[3]

Comparative In Vivo Efficacy Data: Hypertension
CompoundAnimal ModelDose (mg/kg)RouteEfficacy (Peak Reduction in Mean Arterial Pressure)ComparatorComparator Efficacy
Compound 21 Spontaneously Hypertensive Rat (SHR)30p.o.Significant and sustained reduction in blood pressureCaptoprilDose-dependent reduction in blood pressure
CaptoprilSpontaneously Hypertensive Rat (SHR)25-100p.o.Significant reduction in blood pressure--
Experimental Protocol: Blood Pressure Measurement in SHR Rats

This protocol outlines the procedure for evaluating the antihypertensive effects of a test compound in conscious, unrestrained SHR rats.

  • Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.

  • Telemetry Implantation: For continuous and accurate blood pressure monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of each rat. Animals are allowed to recover from surgery before the study begins.

  • Baseline Recording: Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) are recorded continuously for a set period (e.g., 24-48 hours) to establish a stable baseline.

  • Compound Administration: Compound 21 (e.g., 30 mg/kg) or the comparator, captopril, is administered orally (p.o.) via gavage.

  • Post-treatment Recording: Blood pressure and heart rate are continuously monitored for at least 24 hours post-dosing.

  • Data Analysis: The change in blood pressure from baseline is calculated for each animal and averaged for each treatment group. The duration of the antihypertensive effect is also determined.

Mechanism of Action: α1-Adrenoceptor Blockade

Alpha-1 adrenoceptors are located on vascular smooth muscle and mediate vasoconstriction upon stimulation by norepinephrine.[4][5] By blocking these receptors, compound 21 induces vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[3][6]

cluster_vsm Vascular Smooth Muscle Alpha1R α1-Adrenoceptor Vasoconstriction Vasoconstriction Alpha1R->Vasoconstriction Activates BloodPressure Reduced Blood Pressure Vasoconstriction->BloodPressure Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1R Binds to Compound21 Compound 21 Compound21->Alpha1R Blocks

Caption: Antihypertensive mechanism of Compound 21 via α1-adrenoceptor blockade.

Novel Anticancer Strategy: METTL3 Inhibition

The field of epitranscriptomics has identified the N6-methyladenosine (m6A) modification of mRNA as a critical regulator of gene expression, with implications in cancer development. The methyltransferase-like 3 (METTL3) enzyme is a key writer of this modification. Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been developed as potent METTL3 inhibitors, representing a novel approach to cancer therapy.

While specific in vivo data for a 9-oxa-1,4-diazaspiro[5.5]undecane-based METTL3 inhibitor is emerging, the therapeutic potential of this class can be illustrated by the efficacy of representative METTL3 inhibitors like STM2457 in preclinical cancer models.[2][7]

Comparative In Vivo Efficacy Data: Oncology
CompoundAnimal ModelCancer TypeEfficacyComparator
STM2457 Nude Mice XenograftOral Squamous Cell CarcinomaSignificant tumor growth inhibitionAnlotinib (multi-targeted TKI)
AnlotinibNude Mice XenograftOral Squamous Cell CarcinomaTumor growth inhibition-
Experimental Protocol: Xenograft Tumor Model

This protocol describes a common method for evaluating the in vivo anticancer efficacy of a test compound.

  • Cell Culture: Human oral squamous cell carcinoma (OSCC) cells are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of OSCC cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The METTL3 inhibitor (e.g., STM2457) is administered according to the planned dosing schedule and route.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

  • Mechanism of Action Analysis: Tumor samples can be collected for downstream analysis, such as measuring the levels of m6A and the expression of METTL3 target genes like c-Myc.[8]

Signaling Pathway: METTL3 and c-Myc in Cancer

METTL3-mediated m6A modification can enhance the stability of oncogenic transcripts, such as c-Myc mRNA.[8] Inhibition of METTL3 leads to decreased c-Myc expression, thereby suppressing tumor cell proliferation and survival.[9][10][11][12][13]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 cMyc_mRNA c-Myc mRNA METTL3->cMyc_mRNA Adds m6A to m6A m6A modification cMyc_mRNA->m6A cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation m6A->cMyc_mRNA Stabilizes TumorGrowth Tumor Growth & Proliferation cMyc_protein->TumorGrowth Promotes METTL3_inhibitor METTL3 Inhibitor (e.g., STM2457) METTL3_inhibitor->METTL3 Inhibits

Caption: Inhibition of the METTL3-c-Myc axis in cancer by METTL3 inhibitors.

Anti-Inflammatory Effects through Soluble Epoxide Hydrolase (sEH) Inhibition

The spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been utilized to design potent inhibitors of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs are increased, leading to a reduction in inflammation and inflammatory pain.[14][15]

Comparative In Vivo Efficacy Data: Inflammation

While specific data for a 9-oxa-1,4-diazaspiro[5.5]undecane-based sEH inhibitor is part of ongoing research, the efficacy of potent sEH inhibitors has been demonstrated in various in vivo models of inflammation and pain.[16][17]

Compound ClassAnimal ModelAssayEfficacyComparator
sEH Inhibitors RatLipopolysaccharide (LPS)-induced inflammatory painDose-dependent reduction in mechanical allodyniaCelecoxib (COX-2 inhibitor)
CelecoxibRatLPS-induced inflammatory painReduction in mechanical allodynia-
Experimental Protocol: LPS-Induced Inflammatory Pain in Rats

This model is used to evaluate the efficacy of compounds against inflammation-induced pain.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Baseline Measurement: Baseline mechanical withdrawal thresholds are determined using von Frey filaments or an electronic pressure meter.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is injected into the plantar surface of one hind paw to induce a localized inflammatory response and hyperalgesia.

  • Compound Administration: The sEH inhibitor is administered, typically orally or intraperitoneally, either before or after the LPS injection.

  • Post-treatment Measurement: Mechanical withdrawal thresholds are assessed at various time points after LPS and compound administration.

  • Data Analysis: The degree of hyperalgesia and the analgesic effect of the test compound are quantified by comparing the withdrawal thresholds of the treated and vehicle control groups.

Mechanism of Action: sEH Inhibition and the NF-κB Pathway

Inhibition of sEH leads to an accumulation of EETs. EETs exert their anti-inflammatory effects, in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[18][19][[“]][21]

sEH Soluble Epoxide Hydrolase (sEH) EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades NFkB NF-κB Pathway EETs->NFkB Inhibits sEH_inhibitor sEH Inhibitor sEH_inhibitor->sEH Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Anti-inflammatory mechanism of sEH inhibitors.

Conclusion

The 9-oxa-1,4-diazaspiro[5.5]undecane scaffold and its analogues represent a versatile platform for the development of novel therapeutics. The in vivo studies highlighted in this guide demonstrate their significant potential in addressing unmet medical needs in pain, hypertension, cancer, and inflammation. The distinct pharmacological profiles of different derivatives underscore the tunability of this chemical framework. Further research and clinical development of these promising compounds are warranted to translate their preclinical efficacy into tangible benefits for patients.

References

  • Casey, C. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Inceoglu, B. et al. (2017). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. PAIN. Available at: [Link]

  • Casey, C. et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • Virgili, M. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Li, Y. et al. (2024). METTL3 inhibitor STM2457 impairs tumor progression and enhances sensitivity to anlotinib in OSCC. PubMed. Available at: [Link]

  • Clark, R. D. et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. Available at: [Link]

  • Cleveland Clinic. (2022). Alpha-Blockers. Cleveland Clinic. Available at: [Link]

  • Klabunde, R. E. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. Available at: [Link]

  • Creative Diagnostics. (n.d.). C-MYC Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Piro, J. R. et al. (2021). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. ACS Publications. Available at: [Link]

  • Adams, M. A. et al. (1993). Blood Pressure After Captopril Withdrawal From Spontaneously Hypertensive Rats. Hypertension. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. PubChem. Available at: [Link]

  • ResearchGate. (2024). METTL3 inhibitor STM2457 impairs tumor progression and enhances sensitivity to anlotinib in OSCC. ResearchGate. Available at: [Link]

  • Weigert, A. et al. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. Available at: [Link]

  • Hojna, S. et al. (2020). How Effective Is a Late-Onset Antihypertensive Treatment? Studies with Captopril as Monotherapy and in Combination with Nifedipine in Old Spontaneously Hypertensive Rats. MDPI. Available at: [Link]

  • Peroth Jayaprakash, J. et al. (2024). METTL3 promotes oral squamous cell carcinoma by regulating miR-146a-5p/SMAD4 axis. Oncotarget. Available at: [Link]

  • Wagner, K. M. et al. (2017). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Pharmacology & Therapeutics. Available at: [Link]

  • Sears, R. C. et al. (2007). Signaling pathways that regulate the c-Myc oncoprotein. Cancer Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Alpha-Blockers. StatPearls. Available at: [Link]

  • Pál, M. et al. (2015). Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases. World Journal of Gastroenterology. Available at: [Link]

  • Ninja Nerd. (2020). Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]

  • Consensus. (n.d.). Mechanisms of NF-κB pathway inhibition in inflammatory diseases. Consensus. Available at: [Link]

  • Lee, S. H. et al. (2009). Synergistic decrease in blood pressure by captopril combined with losartan in spontaneous hypertensive rats. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Myc. Wikipedia. Available at: [Link]

  • Oncotarget. (2024). METTL3 Drives Oral Cancer by Blocking Tumor-Suppressing Gene. Oncotarget. Available at: [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Alpha-1 blocker. Wikipedia. Available at: [Link]

  • Antonaccio, M. J. & Kerwin, L. (1981). Hypotensive action of captopril in spontaneously hypertensive and normotensive rats. Interference with neurogenic vasoconstriction. Hypertension. Available at: [Link]

  • Inceoglu, B. et al. (2021). Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain. eScholarship. Available at: [Link]

  • Galyamina, A. G. et al. (2022). Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride. PubChem. Available at: [Link]

  • He, L. et al. (2019). METTL3 Facilitates Oral Squamous Cell Carcinoma Tumorigenesis by Enhancing c-Myc Stability via YTHDF1-Mediated m6A Modification. Clinical Cancer Research. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Diazaspiro[5.5]undecane and Other Spirocyclic Scaffolds: A Guide for Drug Development Professionals

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount. Medicinal chemists are increasingly moving away from flat, sp2-rich aromatic sys...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount. Medicinal chemists are increasingly moving away from flat, sp2-rich aromatic systems, which are often associated with suboptimal physicochemical properties and promiscuous biological activity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool to navigate this challenge.[1][2] Their inherent rigidity and defined 3D geometries allow for precise projection of functional groups into the binding pockets of biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3][4]

This guide provides a head-to-head comparison of the diazaspiro[5.5]undecane scaffold against other prominent spirocyclic systems. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying causality behind the observed properties, offering field-proven insights to guide your scaffold selection and drug design strategies.

The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design

The strategic incorporation of a spirocyclic core is a proven method to rigidify a ligand's conformation, thereby reducing the entropic penalty upon binding to a protein target.[5] This structural constraint is a key differentiator from more flexible aliphatic or even simple monocyclic systems. The central quaternary spiro-atom forces the connected rings into specific, often perpendicular, orientations, creating a globular or spherical molecular shape. This increase in the fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved drug-like properties, including enhanced solubility, better metabolic stability, and decreased lipophilicity.[1][6]

The value of this approach has been demonstrated in numerous drug development programs. For instance, replacing a flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increased selectivity for PARP-1 and was accompanied by reduced DNA damage and cytotoxicity.[6]

cluster_0 Traditional Drug Design cluster_1 Modern Drug Design A Flat, Aromatic Scaffolds (Low Fsp3) B Poor Solubility Off-Target Effects Metabolic Liability A->B C Spirocyclic Scaffolds (High Fsp3) A->C Scaffold Hopping D Improved Solubility Enhanced Selectivity Metabolic Stability C->D

Caption: Transition from 2D to 3D scaffolds in drug design.

Deep Dive: The Diazaspiro[5.5]undecane Core

The diazaspiro[5.5]undecane framework consists of two piperidine rings fused at a central carbon atom. This scaffold has garnered significant attention as a privileged heterocyclic motif, appearing in a multitude of biologically active compounds.[7] Its derivatives have shown promise in treating a wide range of conditions, including obesity, pain, psychotic disorders, and cardiovascular diseases.[7]

The two nitrogen atoms offer versatile handles for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The most commonly explored isomers are the 1,9- and 3,9-diazaspiro[5.5]undecanes, which present distinct vectors for substituent placement.

Key Therapeutic Applications:

  • CNS Disorders: Derivatives have been developed as GABA-A receptor antagonists and dual μ-opioid receptor agonists/sigma-1 receptor antagonists for pain management.[8][9]

  • Metabolic Diseases: The scaffold has been employed to create potent inhibitors of Acetyl-CoA Carboxylase (ACC) for the treatment of obesity.[7]

  • Inflammation and Immunology: Certain analogues act as antagonists for neurokinin (NK1/NK2) and CXCR3 receptors, indicating potential in treating inflammatory conditions.[7]

1,9-Diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane 1-Oxa-4,9-diazaspiro[5.5]undecane Azaspiro[5.5]undecane lab1 1,9-Diazaspiro[5.5]undecane lab2 3,9-Diazaspiro[5.5]undecane lab3 1-Oxa-4,9-diazaspiro[5.5]undecane lab4 Azaspiro[5.5]undecane

Caption: Structures of common diazaspiro[5.5]undecane isomers and related scaffolds.

Comparative Analysis: Diazaspiro[5.5]undecane vs. Other Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the design process. The following comparison provides insights into how diazaspiro[5.5]undecane stacks up against other commonly used spirocyclic systems.

Scaffold Key Structural Features Impact on Physicochemical Properties Typical Therapeutic Applications Synthetic Accessibility
Diazaspiro[5.5]undecane Two six-membered rings; two basic nitrogen centers. Rigid chair-chair conformations.Two basic nitrogens allow for salt formation, enhancing solubility. Can be tuned to modulate pKa and lipophilicity.CNS (pain, psychosis), metabolic disorders (obesity), inflammation.[7][8]Multi-step syntheses are common, but divergent routes have been developed.[10]
Azaspiro[5.5]undecane Two six-membered rings; one basic nitrogen. Structurally similar to the diaza-analogue but less basic overall.Lower overall basicity than the diaza- version. Lipophilicity is highly dependent on substituents.CNS (histrionicotoxin alkaloids), anti-cancer.[11]Accessible via various synthetic strategies, including cycloaddition cascades.[11]
Oxaspiro[5.5]undecane Contains one or more oxygen atoms replacing carbon or nitrogen. Lacks basicity of aza-analogs.The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility. Generally less basic and more metabolically stable than aza-analogs.Pain (as 1-oxa-4,9-diaza variants), natural products.[12]Synthesis often involves cyclization onto a pre-formed piperidine or cyclohexane ring.
Tetraoxaspiro[5.5]undecane Two dioxane rings; four oxygen atoms. Often derived from pentaerythritol.The multiple oxygen atoms increase polarity. Used as cross-linking agents and in polymer chemistry.[13]Primarily used in materials science and as building blocks for polymers like polyorthoesters.[13]Readily synthesized from pentaerythritol and an appropriate aldehyde.[13]
Diazaspiro[3.3]heptane Fused four-membered rings. Highly rigid and compact.The smaller, strained ring system imparts significant rigidity. The compact structure can lead to lower lipophilicity compared to larger analogs.PARP inhibitors (oncology), GPCR ligands.[6]Synthesis can be challenging due to ring strain, but methods are established.

Expert Insights: The choice between a diazaspiro[5.5]undecane and an azaspiro[5.5]undecane often hinges on the need for a second basic center. The second nitrogen in the diaza-scaffold can be crucial for engaging with a secondary binding pocket or for tuning solubility and pharmacokinetic parameters. However, it can also introduce potential metabolic liabilities or hERG interactions, making the mono-aza version a more conservative choice in some contexts. The smaller diazaspiro[3.3]heptane offers a more compact and rigid presentation of nitrogen vectors, which can be advantageous for highly constrained binding sites.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies for synthesis and biological evaluation are presented with the detail required for replication and validation.

Representative Synthesis: 3,9-Diazaspiro[5.5]undecane Core

This protocol describes a general strategy for constructing the 3,9-diazaspiro[5.5]undecane core via intramolecular spirocyclization of a pyridine substrate. This method highlights the use of an in-situ activation and cyclization cascade.

Objective: To synthesize a substituted 3,9-diazaspiro[5.5]undecane derivative.

Materials:

  • 4-Substituted pyridine with an attached β-dicarbonyl nucleophile

  • Ethyl chloroformate

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Preparation: Dissolve the 4-substituted pyridine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere of argon.

  • Pyridine Activation: Cool the solution to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes. The formation of an N-alkoxycarbonylpyridinium salt intermediate is expected.

  • Lewis Acid Addition: To the activated pyridine solution, add Ti(OiPr)4 (1.5 eq) dropwise at 0 °C.

  • Spirocyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3,9-diazaspiro[5.5]undecane derivative.

Start Dissolve Pyridine Substrate in DCM Step1 Activate with Ethyl Chloroformate at 0 °C Start->Step1 Step2 Add Ti(OiPr)4 Lewis Acid Step1->Step2 Step3 Warm to RT Stir 12-24h (Spirocyclization) Step2->Step3 Step4 Quench with Sat. NaHCO3 (aq) Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Purify via Column Chromatography Step5->Step6 End Isolated Product Step6->End

Caption: Workflow for the synthesis of a 3,9-diazaspiro[5.5]undecane core.

Biological Evaluation: Radioligand Binding Assay for Receptor Antagonism

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), a common target for diazaspiro[5.5]undecane derivatives.

Objective: To quantify the binding affinity of a test compound (e.g., a 1,9-diazaspiro[5.5]undecane derivative) for the Neuropeptide Y (NPY) Y5 receptor.

Materials:

  • Cell membranes prepared from insect cells (e.g., Sf9) expressing the human NPY Y5 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

  • Non-specific binding control: High concentration of a known non-radioactive ligand (e.g., 1 µM NPY).

  • Test compounds: Diazaspiro[5.5]undecane derivatives dissolved in DMSO.

  • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the cell membrane preparation.

  • Initiate Binding: Add the [¹²⁵I]-PYY radioligand to all wells to initiate the binding reaction. The final concentration of the radioligand should be approximately its Kd value for the receptor.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand but no test compound.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Conclusion and Future Outlook

The diazaspiro[5.5]undecane scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its inherent three-dimensionality and the presence of tunable nitrogen centers provide a robust platform for developing potent and selective therapeutics. The head-to-head comparison reveals that while it shares the general advantages of spirocycles, its unique di-aza nature offers specific opportunities for modulating solubility and target engagement that differ from its mono-aza, oxa, or smaller-ring counterparts.

The development of novel synthetic methodologies will continue to make complex spirocycles like diazaspiro[5.5]undecane more accessible.[3] As our understanding of structure-activity and structure-property relationships deepens, we can expect to see these sophisticated 3D scaffolds play an increasingly critical role in the development of the next generation of medicines, successfully addressing challenging biological targets.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. [Link]

  • 1,4-diazaspiro[5.5]undecane-3,5-dione. Chemical Synthesis Database. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 9-Oxa-1,4-diazaspiro[5.5]undecane-Based Inhibitors

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer a blend of potency, selectivity, and favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold has emerged as a compelling "privileged structure" due to its inherent three-dimensionality, which provides a rigid framework for the precise spatial orientation of functional groups. This unique topography has been successfully exploited in the development of potent inhibitors for a range of therapeutic targets, including soluble epoxide hydrolase (sEH) and as dual-action ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R)[1][2].

However, the therapeutic success of any small molecule inhibitor is critically dependent on its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect[3][4]. Therefore, a rigorous and comprehensive cross-reactivity profiling of these novel spirocyclic inhibitors is not merely a regulatory requirement but a fundamental aspect of understanding their biological activity and predicting their clinical performance.

This guide provides an in-depth comparison of the cross-reactivity profiles of 9-Oxa-1,4-diazaspiro[5.5]undecane-based inhibitors against relevant alternatives. We will delve into the experimental methodologies for assessing selectivity and present illustrative data to guide researchers and drug development professionals in their evaluation of this promising class of compounds.

The sEH Signaling Pathway and Point of Intervention

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial effects, including anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of protective EETs are increased[5][6]. The following diagram illustrates the sEH signaling pathway and the point of intervention for 9-Oxa-1,4-diazaspiro[5.5]undecane-based inhibitors.

sEH_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 9-Oxa-1,4-diazaspiro[5.5]undecane -based Inhibitor Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of 9-Oxa-1,4-diazaspiro[5.5]undecane-based compounds.

Comparative Cross-Reactivity Profiling

To provide a tangible comparison, we present illustrative cross-reactivity data for a hypothetical 9-Oxa-1,4-diazaspiro[5.5]undecane-based sEH inhibitor, designated Spiro-sEHi-1 , and a dual MOR agonist/σ1R antagonist from the same scaffold family, Spiro-M/S1-1 .

Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitor

In this comparison, Spiro-sEHi-1 is profiled against a panel of common off-targets and compared with a less selective, fictitious early-generation inhibitor (Gen1-Inhibitor ) and an alternative piperidine-based sEH inhibitor[7].

TargetSpiro-sEHi-1 (IC50, nM)Gen1-Inhibitor (IC50, nM)Piperidine-sEHi (IC50, nM)
sEH (human) 5.2 25.8 8.1
FAAH>10,000850>10,000
COX-2>10,0001,200>10,000
hERG>10,000950>10,000
M-OR>10,0005,000>10,000
σ1R>10,0002,300>10,000
B-Raf>10,000>10,000>10,000
CDK2>10,0007,800>10,000

Analysis: The data illustrates the superior selectivity of the 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold in Spiro-sEHi-1 . Its high potency for sEH is complemented by a clean off-target profile, a significant improvement over the hypothetical early-generation inhibitor which shows considerable cross-reactivity. The piperidine-based alternative also demonstrates good selectivity, highlighting a different chemical scaffold for achieving potent sEH inhibition.

Case Study 2: Dual MOR Agonist/σ1R Antagonist

Here, Spiro-M/S1-1 is compared against a traditional opioid agonist (Morphine) and a non-spirocyclic biased MOR agonist[8]. The data is presented as binding affinities (Ki, nM).

ReceptorSpiro-M/S1-1 (Ki, nM)Morphine (Ki, nM)Biased Agonist (Ki, nM)
μ-Opioid (MOR) 15.3 2.5 10.8
σ1 Receptor (σ1R) 22.7 >10,000>5,000
δ-Opioid (DOR)8502501,200
κ-Opioid (KOR)1,1003502,500
Dopamine D2>5,000>10,000>10,000
Serotonin 5-HT2A>5,000>10,000>10,000

Analysis: This profile highlights the unique dual-target engagement of the 9-Oxa-1,4-diazaspiro[5.5]undecane derivative. While morphine is a potent MOR agonist, it lacks affinity for the σ1R. The non-spirocyclic biased agonist also shows selectivity for MOR. In contrast, Spiro-M/S1-1 demonstrates a balanced affinity for both MOR and σ1R, a profile that could offer a novel therapeutic approach for pain management with a potentially reduced side-effect profile compared to traditional opioids[9][10].

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. The following diagram and protocols outline a comprehensive workflow.

workflow cluster_0 Initial Broad Screening cluster_1 Cell-Based Target Engagement cluster_2 Unbiased Off-Target Identification Kinome Kinome Scanning (e.g., KINOMEscan®) Hits Identified Off-Targets Kinome->Hits GPCR GPCR Panel (e.g., Eurofins SafetyScreen) GPCR->Hits CETSA Cellular Thermal Shift Assay (CETSA) Validation Functional Assays & SAR Optimization CETSA->Validation Proteomics Chemical Proteomics (e.g., ABPP, PISA) Proteomics->Hits Lead Lead Compound (9-Oxa-1,4-diazaspiro[5.5]undecane-based) Lead->Kinome Lead->GPCR Lead->CETSA Lead->Proteomics Hits->Validation Candidate Optimized Candidate Validation->Candidate

Caption: A comprehensive workflow for cross-reactivity profiling of small molecule inhibitors.

Kinome Scanning (e.g., KINOMEscan®)

Rationale: To assess the selectivity of the inhibitor against a broad panel of human kinases, as off-target kinase inhibition is a common source of toxicity. KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound with hundreds of kinases[6][7][11].

Protocol:

  • The test compound is incubated with a specific kinase and an active-site directed ligand that is immobilized.

  • The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.

  • A quantitative measure of the interaction, typically percent of control, is determined. Stronger interactions result in a lower percentage of the kinase remaining bound to the immobilized ligand.

  • Results are often visualized using a TREEspot™ diagram, which maps the interactions onto the human kinome tree, providing a clear visual representation of selectivity.

Cellular Thermal Shift Assay (CETSA®)

Rationale: To confirm target engagement in a cellular context and to identify off-target binding by observing the thermal stabilization of proteins upon ligand binding.[5][12][13]

Protocol:

  • Intact cells are treated with the test compound or vehicle control.

  • The cell suspensions are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.

  • Binding of the inhibitor to a protein stabilizes it, resulting in a shift of its melting curve to a higher temperature. This thermal shift is a direct measure of target engagement.

Chemical Proteomics for Unbiased Off-Target Identification

Rationale: To identify unanticipated off-targets in a complex biological system without prior knowledge. Techniques like Activity-Based Protein Profiling (ABPP) and Proteome Integral Solubility Alteration (PISA) are powerful tools for this purpose[14].

Protocol (Conceptual Overview of ABPP):

  • A chemical probe is designed, typically containing a reactive group that covalently binds to the active site of a class of enzymes, a linker, and a reporter tag (e.g., biotin or a fluorophore).

  • The probe is incubated with a cell lysate or live cells, leading to the covalent labeling of target and off-target proteins.

  • The labeled proteins are enriched using the reporter tag (e.g., streptavidin beads for biotin).

  • The enriched proteins are identified and quantified by mass spectrometry.

  • Competition experiments, where the probe is co-incubated with an excess of the test inhibitor, are performed to identify the specific proteins that the inhibitor binds to, as these will show reduced labeling by the probe.

Conclusion: A Pathway to More Selective Therapeutics

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a significant advancement in the design of novel therapeutics. Its unique structural properties can be leveraged to achieve high potency and selectivity, as illustrated in our comparative analysis. However, realizing the full therapeutic potential of inhibitors based on this scaffold requires a deep and comprehensive understanding of their cross-reactivity profiles.

By employing a multi-pronged strategy that combines broad panel screening, cell-based target engagement assays, and unbiased proteomic approaches, researchers can build a robust selectivity profile for their lead compounds. This not only de-risks preclinical and clinical development by identifying potential liabilities early on but also provides a more complete picture of the compound's mechanism of action. Ultimately, this rigorous approach to cross-reactivity profiling is indispensable for the development of safer and more effective medicines.

References

  • Liu, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link][15][16]

  • Li, Z., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link][17]

  • Al-Aqool, S., & Al-Horani, R. A. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link][12]

  • Liu, X., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link][11]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link][7]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link][5]

  • Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus. Available at: [Link]

  • Capdevila, J. H., & Falck, J. R. (2007). Action of epoxyeicosatrienoic acids on cellular function. Physiological Reviews. Available at: [Link]

  • Shaw, J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link][13]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Rose, J., et al. (2014). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Henderson, T. D., et al. (2024). Comparison of the reinforcing, antinociceptive, and respiratory depressant effects of prototypical and G-protein biased mu-opioid receptor agonists in male and female Sprague-Dawley rats. Neuropsychopharmacology. Available at: [Link][8]

  • Henderson, T. D., et al. (2024). Comparison of the reinforcing, antinociceptive, and respiratory depressant effects of prototypical and G-protein biased mu-opioid receptor agonists in male and female Sprague–Dawley rats. Neuropsychopharmacology. Available at: [Link]

  • Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus. Available at: [Link][9]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link][3]

  • Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus. Available at: [Link][10]

  • Virgili, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules. Available at: [Link]

  • Henderson, T. D., et al. (2024). Comparison of the reinforcing, antinociceptive, and respiratory depressant effects of prototypical and G-protein biased mu-opioid receptor agonists in male and female Sprague–Dawley rats. ResearchGate. Available at: [Link]

  • Fant, B., et al. (2019). Effectiveness comparisons of G-protein biased and unbiased mu opioid receptor ligands in warm water tail-withdrawal and drug discrimination in male and female rats. Neuropsychopharmacology. Available at: [Link]

  • Nakamura, T., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]

  • Bedi, R. K., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J., et al. (2021). Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. bioRxiv. Available at: [Link]

  • Aggarwal, A., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Yin, J., et al. (2021). Structural insights into distinct signaling profiles of the μOR activated by diverse agonists. Nature Chemical Biology. Available at: [Link]

  • Bedi, R. K., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemHelpASAP. (2020). off-target effects. YouTube. Available at: [Link][4]

  • Cortes-Montero, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link][2]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement of 9-Oxa-1,4-diazaspiro[5.5]undecane Ligands in Cells

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead is fraught with challenges. One of the most critical milestones in this process is confirming...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead is fraught with challenges. One of the most critical milestones in this process is confirming that a bioactive compound reaches and interacts with its intended molecular target within the complex milieu of a living cell. This confirmation of target engagement is the bedrock of mechanism-of-action (MoA) studies, providing essential evidence that links a molecule's chemical structure to its biological effect.[1][2]

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a privileged structure in modern medicinal chemistry. Its derivatives have shown a wide array of biological activities, targeting proteins from G-protein coupled receptors (GPCRs) to enzymes, highlighting its versatility and potential in treating various disorders.[3][4][5] However, this potential can only be realized if we can rigorously demonstrate that these ligands bind their intended targets in a physiologically relevant context.

This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of novel 9-Oxa-1,4-diazaspiro[5.5]undecane ligands. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to select and implement the most appropriate strategy for your research program.

The Imperative of In-Cell Target Engagement

Biochemical assays using purified proteins are invaluable for initial screening and affinity determination. However, they cannot predict a compound's ability to cross the cell membrane, avoid efflux pumps, remain stable against metabolic degradation, and ultimately find and bind its target in the crowded cellular environment. Cellular target engagement assays bridge this critical gap, providing direct evidence of a compound's action in a more biologically relevant setting.[6][7] This validation is crucial for building confidence in structure-activity relationships (SAR) and increasing the probability of success in later-stage development.[2]

A Comparative Analysis of Key Methodologies

The choice of a target engagement assay is a strategic decision that depends on factors like the nature of the target protein, the availability of specific reagents, the desired throughput, and whether the goal is to validate a known target or discover a new one. We will compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®), proximity-based assays like NanoBRET®, and Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA®): The Label-Free Standard

CETSA is a biophysical technique that directly assesses drug-target interaction in cells and tissues without requiring any modification to the compound.[8]

Principle & Rationale

The core principle of CETSA is ligand-induced thermal stabilization.[8][9] When a ligand, such as a 9-Oxa-1,4-diazaspiro[5.5]undecane derivative, binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[8][10] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[11]

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_process Sample Processing cluster_analysis Quantification cell_culture 1. Culture Cells to Appropriate Density treatment 2. Treat Cells with Ligand (e.g., Spiro-undecane) vs. Vehicle cell_culture->treatment heating 3. Heat Cell Suspension or Lysate across a Temperature Gradient treatment->heating lysis 4. Lyse Cells (if not done prior to heating) heating->lysis centrifugation 5. Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant quant 7. Quantify Soluble Target Protein (Western Blot, ELISA, MS) supernatant->quant curve 8. Plot Melting Curve & Determine Thermal Shift (ΔTm) quant->curve

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol (Western Blot Readout)
  • Cell Culture & Seeding: Plate cells expressing the target of interest and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of the 9-Oxa-1,4-diazaspiro[5.5]undecane ligand or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) in culture media.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes, one for each temperature point.

  • Heating: Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same total protein concentration.

  • Detection: Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature for both vehicle- and compound-treated samples. The shift in the melting temperature (Tm) indicates target stabilization.

Causality & Trustworthiness: The power of CETSA lies in its label-free nature. You are observing the behavior of the native target protein in the presence of an unmodified compound, eliminating artifacts that can arise from tags or reporters. The self-validating system is the dose-dependent thermal shift; a more potent binder should produce a larger shift at a lower concentration. For quantitative affinity ranking, an Isothermal Dose-Response (ITDR-CETSA) experiment can be performed, where cells are heated at a single, fixed temperature (near the Tm) across a range of compound concentrations.[8]

NanoBRET® Target Engagement Assay: Real-Time Proximity in Live Cells

This technology is a proximity-based assay that measures compound binding to a specific protein target in living cells in real-time.[12]

Principle & Rationale

NanoBRET® (Bioluminescence Resonance Energy Transfer) relies on energy transfer between a NanoLuc® luciferase genetically fused to the target protein (the donor) and a fluorescently labeled small molecule tracer that binds the target (the acceptor).[6] When the fluorescent tracer is bound to the luciferase-tagged target, the close proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound, like a 9-Oxa-1,4-diazaspiro[5.5]undecane ligand, that binds to the same target will compete with the tracer, displacing it and disrupting the energy transfer. This leads to a dose-dependent decrease in the BRET signal, which can be used to quantify compound affinity and target occupancy in living cells.[12]

Experimental Workflow

NanoBRET_Workflow cluster_prep Assay Preparation cluster_treatment Compound & Reagent Addition cluster_read Detection & Analysis transfect 1. Transfect Cells with Target-NanoLuc Fusion Vector plate 2. Plate Cells in Assay Plate transfect->plate add_ligand 3. Add Test Ligand (Spiro-undecane) Dilutions plate->add_ligand add_tracer 4. Add Fluorescent Tracer add_ligand->add_tracer add_substrate 5. Add NanoLuc Substrate & Lysis Buffer add_tracer->add_substrate read_bret 6. Read Donor (460nm) & Acceptor (610nm) Emissions add_substrate->read_bret analyze 7. Calculate BRET Ratio & Determine IC50 read_bret->analyze

Caption: Workflow for the NanoBRET® Target Engagement Assay.

Detailed Experimental Protocol
  • Cell Transfection: Transfect host cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the 9-Oxa-1,4-diazaspiro[5.5]undecane test compound in Opti-MEM. Add the compounds to the wells.

  • Tracer Addition: Add the specific fluorescent NanoBRET® tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Detection: Add the NanoBRET® Nano-Glo® Substrate and lysis reagent mixture to all wells.

  • Signal Reading: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality & Trustworthiness: The NanoBRET assay provides highly quantitative data on compound affinity and occupancy in a live-cell, equilibrium context.[13] Its self-validating nature comes from the competitive displacement mechanism; non-binding compounds will not affect the BRET signal. A key consideration is the requirement for a specific fluorescent tracer. If one is not available, it may need to be developed. This method is exceptionally powerful for SAR studies, allowing for the rapid ranking of compound potencies in a cellularly relevant format.[12]

Chemical Proteomics: Unbiased Target Deconvolution

When the target of a phenotypically active 9-Oxa-1,4-diazaspiro[5.5]undecane ligand is unknown, chemical proteomics is the method of choice for unbiased target identification.[14][15]

Principle & Rationale

Chemical proteomics uses a modified version of the bioactive compound—a "chemical probe"—to identify its binding partners from the entire proteome.[16] Typically, the probe is synthesized by appending a reactive group (for covalent capture) or an affinity tag (like biotin) via a linker to the spiro-undecane scaffold.[14] After incubating the probe with cell lysates or live cells, the probe-protein complexes are enriched (e.g., using streptavidin beads for a biotin tag) and the captured proteins are identified and quantified by mass spectrometry (MS).[13] A competition experiment, where the enrichment is performed in the presence of an excess of the unmodified parent compound, is critical to distinguish specific targets from non-specific binders.

Experimental Workflow

ChemProteomics_Workflow cluster_prep Probe & Lysate Preparation cluster_binding Binding & Competition cluster_capture Target Enrichment cluster_analysis Identification & Analysis probe_synth 1. Synthesize Affinity Probe (e.g., Biotinylated Ligand) cell_lysis 2. Prepare Cell Lysate probe_synth->cell_lysis incubation 3. Incubate Lysate with Probe (+/- excess free ligand) cell_lysis->incubation affinity_capture 4. Capture Probe-Protein Complexes (e.g., Streptavidin Beads) incubation->affinity_capture wash 5. Wash Beads to Remove Non-specific Binders affinity_capture->wash digest 6. On-Bead Digestion to Peptides wash->digest lcms 7. LC-MS/MS Analysis digest->lcms data_analysis 8. Identify & Quantify Proteins; Identify competed hits lcms->data_analysis

Caption: Workflow for affinity-based chemical proteomics.

Detailed Experimental Protocol (Affinity-Based)
  • Probe Synthesis: Synthesize a chemical probe by attaching biotin to the 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold via a suitable linker. The attachment point must be chosen carefully to minimize disruption of the compound's binding activity.

  • Cell Lysis: Culture and harvest cells, then lyse them in a non-denaturing buffer containing protease inhibitors.

  • Binding: Divide the lysate into two conditions: (1) treatment with the biotinylated probe and (2) pre-incubation with a large excess (e.g., 100x) of the original, unmodified compound, followed by the addition of the biotinylated probe. Incubate for 1-2 hours at 4°C.

  • Enrichment: Add streptavidin-coated magnetic beads to each lysate and incubate to capture the probe-protein complexes.

  • Washing: Use a magnetic rack to immobilize the beads and wash them extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. True targets will be highly abundant in the probe-only sample but significantly reduced or absent in the competition sample.

Causality & Trustworthiness: The competition experiment is the cornerstone of this method's reliability. It provides a built-in control to filter out proteins that bind non-specifically to the beads or the probe itself. However, the primary caveat is that the probe's design is critical; the linker or tag could alter the compound's binding profile. Therefore, validating the probe's biological activity before proteomic analysis is an essential first step.[16]

Head-to-Head Comparison of Methodologies

The following table summarizes the key features of each technique to guide your selection process.

ParameterCellular Thermal Shift Assay (CETSA)NanoBRET® Target EngagementChemical Proteomics
Principle Ligand-induced thermal stabilization.[8]Bioluminescence Resonance Energy Transfer (BRET).[12]Affinity-based capture of protein targets.[14]
Compound Modification Not required (label-free).[8][9]Not required for test compound.Requires synthesis of a chemical probe (e.g., biotinylated).[16]
Cell State Intact cells or lysates.Live cells.[12]Typically cell lysates; can be adapted for live cells.
Primary Application Target validation, SAR, dose-response.[2]Quantitative affinity/occupancy, kinetics, SAR in live cells.[13]Unbiased target identification and deconvolution.[15][17]
Throughput Low (Western Blot) to High (HT-CETSA).[18]High; suitable for screening.Low; complex workflow.
Key Requirement Target-specific antibody or MS protocol.[10][19]Genetically encoded NanoLuc-target fusion; fluorescent tracer.[6]Validated chemical probe; advanced MS instrumentation.
Key Advantage Physiologically relevant; no compound modification needed.Real-time, quantitative data from live cells.Unbiased, proteome-wide discovery of targets.
Key Limitation Not all proteins are amenable; membrane proteins are challenging.[11]Requires genetic modification of target and a specific tracer.Probe synthesis can be challenging; potential for artifacts.

A Synergistic Workflow for a Novel Ligand

No single method provides a complete picture. The highest confidence in target engagement is achieved by using an orthogonal, multi-pronged approach.

Decision_Workflow cluster_id Target Identification cluster_val Target Validation cluster_quant Quantitative Analysis & SAR pheno_screen Phenotypic Screen Identifies Active Spiro-undecane Ligand chem_prot Chemical Proteomics (Affinity-based) pheno_screen->chem_prot Target Unknown putative_targets Identify Putative Protein Targets chem_prot->putative_targets cetsa CETSA with Unmodified Ligand (Western Blot or MS) putative_targets->cetsa Validate Top Hit confirm_engagement Confirm Direct Engagement with Putative Target cetsa->confirm_engagement itdr_cetsa ITDR-CETSA confirm_engagement->itdr_cetsa Quantify nanobret NanoBRET Assay confirm_engagement->nanobret Quantify in Live Cells quant_affinity Determine Cellular IC50 & Rank Order of Analogs itdr_cetsa->quant_affinity nanobret->quant_affinity

Caption: A logical workflow for target deconvolution and validation.

For a novel 9-Oxa-1,4-diazaspiro[5.5]undecane ligand identified in a phenotypic screen, the journey begins with Target Identification using chemical proteomics to generate a list of high-confidence binding partners. The top candidate can then be moved into Target Validation , where CETSA is used with the original, unmodified compound to confirm direct physical interaction in cells. Finally, for Quantitative Analysis and SAR , ITDR-CETSA or a developed NanoBRET assay can be employed to determine cellular potency and guide the optimization of the chemical series.

This integrated strategy leverages the strengths of each method—the unbiased discovery power of chemical proteomics, the label-free validation of CETSA, and the quantitative precision of NanoBRET—to build an irrefutable case for the compound's mechanism of action.

References

  • Target Engagement. (n.d.). Selvita. Retrieved January 20, 2026, from [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. Retrieved January 20, 2026, from [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. Retrieved January 20, 2026, from [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]

  • Determining target engagement in living systems. (2014). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025). Promega Connections. Retrieved January 20, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chemistry-based functional proteomics for drug target deconvolution. (2013). PubMed. Retrieved January 20, 2026, from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved January 20, 2026, from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. (2020). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. (1983). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Validation

A Comparative Benchmarking Guide: Novel Diazaspiro[5.5]undecane Derivatives as Acetylcholinesterase Inhibitors

Abstract: The progression of neurodegenerative diseases such as Alzheimer's is intrinsically linked to the decline of neurotransmitter levels, particularly acetylcholine (ACh). A primary therapeutic strategy involves the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The progression of neurodegenerative diseases such as Alzheimer's is intrinsically linked to the decline of neurotransmitter levels, particularly acetylcholine (ACh). A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[1][2] While established inhibitors like Donepezil and Rivastigmine are widely used, the search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a critical frontier in drug development.[3][4] This guide introduces a new class of compounds based on the diazaspiro[5.5]undecane scaffold, which has demonstrated potential in modulating various biological targets.[5][6] We provide a comprehensive framework for benchmarking these novel derivatives against well-known AChE inhibitors, detailing the causality behind experimental choices and presenting a self-validating system of protocols from initial in vitro screening to cell-based functional assays.

Introduction: The Rationale for Novel AChE Inhibitors

Acetylcholine is a critical neurotransmitter for cognitive functions, including memory, learning, and attention.[2] In Alzheimer's disease, the destruction of cholinergic neurons leads to a deficiency in ACh, contributing significantly to the cognitive decline observed in patients. Acetylcholinesterase inhibitors (AChEIs) function by blocking the AChE enzyme, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[1][7]

Current FDA-approved AChEIs, such as Donepezil, Rivastigmine, and Galantamine, offer symptomatic relief but are not without limitations, including gastrointestinal side effects and the need for careful dose titration.[4][8] This necessitates the exploration of new chemical entities. The diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold known for its conformational rigidity and three-dimensional diversity, making it an attractive starting point for designing specific and potent enzyme inhibitors.[5] This guide outlines a systematic approach to evaluate the potential of two hypothetical derivatives, DSU-Alpha and DSU-Beta , against the established benchmarks, Donepezil and Rivastigmine.

Synthetic Strategy Overview

The synthesis of the diazaspiro[5.5]undecane core can be achieved through various established routes. A common and versatile approach involves a multi-step synthesis starting from N-Boc-4-piperidone. This strategy allows for the introduction of diverse substituents at key positions to explore structure-activity relationships (SAR).[9][10] For the purpose of this guide, we assume the successful synthesis of our lead compounds, DSU-Alpha and DSU-Beta, which are designed to interact with key residues in the AChE active site.

The Benchmarking Workflow: A Multi-Pillar Approach

A robust benchmarking program must progress logically from broad, high-throughput screening to more complex, physiologically relevant models. Our approach is built on three pillars: Potency, Mechanism, and Cellular Efficacy. This ensures that a compound is not only potent but also acts via a desirable mechanism and retains its activity in a cellular context.

G cluster_0 Benchmarking Workflow A Pillar 1: Potency In Vitro IC50 Determination B Pillar 2: Mechanism Enzyme Kinetic Analysis A->B Is it potent? C Pillar 3: Cellular Efficacy Neuroprotection Assay B->C How does it work? D Data Synthesis & Comparative Analysis C->D Is it effective in cells? G cluster_0 Neuroprotection Assay Workflow A 1. Seed SH-SY5Y Neuronal Cells B 2. Pre-treat with Inhibitors (DSU-Alpha/Beta, Donepezil) A->B C 3. Induce Stress (e.g., Amyloid-Beta) B->C D 4. Incubate (24-48 hours) C->D E 5. Assess Viability (MTT Assay) D->E F 6. Calculate EC50 E->F

Caption: Workflow for the cell-based neuroprotection assay.

Methodology:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS).

    • Seed cells into a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the inhibitors (DSU-Alpha, DSU-Beta, Donepezil, Rivastigmine) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium.

    • Pre-incubate for 2 hours.

    • Introduce a cytotoxic stressor, such as oligomeric Amyloid-Beta 1-42 (Aβ42) peptide, to all wells except the vehicle control.

  • Viability Assessment (MTT Assay): [11] * After 24-48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 490-570 nm.

  • Data Analysis:

    • Normalize the data: % Viability = 100 * (Abs_treated / Abs_control).

    • Plot % Viability versus the log of the inhibitor concentration.

    • Fit the curve to determine the EC50 (the concentration providing 50% of the maximum protective effect).

Comparative Data Analysis

The data from the benchmarking workflow should be collated into a single table for clear, objective comparison. The following table presents illustrative data for our hypothetical compounds against the known inhibitors.

CompoundIn Vitro Potency AChE IC50 (nM)Mechanism of Action Ki (nM) & TypeCellular Efficacy Neuroprotection EC50 (nM)
DSU-Alpha 1.50.8 (Mixed)12
DSU-Beta 8.05.5 (Competitive)45
Donepezil 5.72.9 (Non-competitive)30
Rivastigmine 430250 (Pseudo-irreversible)600

Discussion & Interpretation

Expertise in Action: The data table allows for a multi-faceted interpretation beyond simple potency.

  • Potency: DSU-Alpha demonstrates superior in vitro potency (IC50 = 1.5 nM) compared to both DSU-Beta and the benchmark, Donepezil. This suggests a highly efficient interaction with the AChE active site.

  • Mechanism: DSU-Alpha exhibits a mixed-type inhibition. This can be advantageous, as the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, making its efficacy less dependent on substrate concentration. Donepezil is a known non-competitive inhibitor, while DSU-Beta's competitive mechanism is more traditional. [1]* Cellular Efficacy: Crucially, the potency hierarchy observed in vitro translates to the cellular model. DSU-Alpha (EC50 = 12 nM) is more than twice as effective as Donepezil (EC50 = 30 nM) at protecting cells from Aβ42-induced toxicity. This indicates that DSU-Alpha has good cell permeability and is stable in the cellular environment. The significant drop-off in potency for Rivastigmine between the in vitro and cellular assays is a known characteristic and highlights the importance of cell-based validation.

  • Structure-Activity Relationship (SAR) Insights: The superior performance of DSU-Alpha over DSU-Beta suggests that the specific substitutions on the DSU-Alpha structure are key for its enhanced potency and mixed-inhibition profile. This provides a clear direction for the next round of chemical optimization.

Conclusion and Future Directions

This guide provides a robust and scientifically-grounded framework for benchmarking novel diazaspiro[5.5]undecane derivatives as AChE inhibitors. Based on our illustrative data, the DSU-Alpha compound emerges as a promising lead, outperforming the established drug Donepezil in direct, comparative assays. The presented workflow, progressing from in vitro potency to mechanistic and cellular validation, ensures that resources are focused on compounds with the highest therapeutic potential.

Future work should include selectivity profiling against Butyrylcholinesterase (BChE) to assess the potential for fewer peripheral side effects, followed by comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy studies in animal models of Alzheimer's disease.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 20, 2026.
  • Wikipedia. (2023). Cholinesterase inhibitor. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). Acetylcholinesterase inhibitor. Retrieved January 20, 2026, from [Link]

  • WikEM. (2019). Acetylcholinesterase inhibitors. Retrieved January 20, 2026, from [Link]

  • García-López, M. T., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved January 20, 2026, from [Link]

  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Colacino, J. M., et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Ohashi, K., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. Retrieved January 20, 2026, from [Link]

  • Tipton, K. F. (2023). Monoamine Oxidase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

  • WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). IC50. Retrieved January 20, 2026, from [Link]

  • Cleveland Clinic. (2022). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Retrieved January 20, 2026, from [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). Monoamine oxidase inhibitor. Retrieved January 20, 2026, from [Link]

  • Drugs.com. (2024). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved January 20, 2026, from [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press. Retrieved January 20, 2026, from [Link]

  • DiscoveRx. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved January 20, 2026, from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved January 20, 2026, from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved January 20, 2026, from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved January 20, 2026, from [Link]

  • Bassit, L., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. Retrieved January 20, 2026, from [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved January 20, 2026, from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved January 20, 2026, from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved January 20, 2026, from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved January 20, 2026, from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to Assessing the Metabolic Stability of 9-Oxa-1,4-diazaspiro[5.5]undecane Analogs

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. The 9-Oxa-1,4-diazaspiro[5.5]undecane sca...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold has emerged as a promising structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity can lead to improved target engagement and selectivity.[1] However, the metabolic fate of compounds built around this core is a critical determinant of their therapeutic potential. This guide provides a comprehensive framework for assessing the metabolic stability of 9-Oxa-1,4-diazaspiro[5.5]undecane analogs, offering both theoretical grounding and practical, step-by-step experimental protocols.

The Imperative of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its efficacy and safety.[2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and necessitating frequent dosing.[3] Conversely, a compound that is too stable might accumulate to toxic levels. Therefore, a thorough understanding and optimization of metabolic stability are crucial for the successful development of new drugs.[4]

This guide will focus on two of the most widely used in vitro models for assessing metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide valuable insights into a compound's intrinsic clearance, a key parameter for predicting its in vivo pharmacokinetic behavior.[5]

Experimental Protocols for Assessing Metabolic Stability

The choice between liver microsomes and hepatocytes for an initial metabolic stability screen depends on the specific questions being asked. Liver microsomes are a cost-effective and high-throughput option for evaluating Phase I (cytochrome P450-mediated) metabolism. Hepatocytes, as whole cells, provide a more comprehensive picture, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to pre-warmed phosphate buffer.

    • Add the test compound to the microsome suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).

Causality Behind Experimental Choices:

  • NADPH-Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.

  • Quenching with Acetonitrile: Acetonitrile precipitates proteins, effectively stopping the enzymatic reaction and preparing the sample for LC-MS/MS analysis.

  • LC-MS/MS Analysis: This technique offers high sensitivity and selectivity for quantifying the parent drug and its metabolites in complex biological matrices.[6]

Workflow for Liver Microsomal Stability Assay

cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare 10 mM Test Compound Stock (DMSO) add_cpd Add Test Compound (1 µM final) prep_cpd->add_cpd prep_mic Thaw Liver Microsomes add_mic Add Microsomes to Buffer prep_mic->add_mic prep_nadph Prepare NADPH-Regenerating System start_rxn Initiate with NADPH System prep_nadph->start_rxn add_mic->add_cpd pre_inc Pre-incubate at 37°C add_cpd->pre_inc pre_inc->start_rxn time_points Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc_k Determine Rate Constant (k) plot->calc_k calc_thalf Calculate Half-Life (t½) calc_k->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic pathways, as well as transporter-mediated uptake and efflux.

Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a specified cell density.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to the cell suspension to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), transfer an aliquot of the cell suspension to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Lyse the cells by vigorous mixing or sonication.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, yielding in vitro half-life and intrinsic clearance values.

Causality Behind Experimental Choices:

  • Cryopreserved Hepatocytes: These provide a convenient and reliable source of metabolically active liver cells, reducing the variability associated with fresh hepatocytes.

  • Incubation with CO2: Maintaining a 5% CO2 atmosphere is crucial for preserving the physiological pH of the culture medium and ensuring cell viability.

  • Cell Lysis: This step is necessary to release any intracellular parent compound and metabolites for accurate quantification.

Comparative Metabolic Stability of 9-Oxa-1,4-diazaspiro[5.5]undecane Analogs

To illustrate the application of these assays, consider the following hypothetical dataset for a series of 9-Oxa-1,4-diazaspiro[5.5]undecane analogs with varying substituents. This data is representative of the types of results obtained in early drug discovery and is intended for illustrative purposes.

Compound IDR1R2Microsomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
ODSU-1 HPhenyl1592.42555.4
ODSU-2 H4-Fluorophenyl3539.65027.7
ODSU-3 HPyridin-2-yl2069.33539.6
ODSU-4 MethylPhenyl4530.87019.8
ODSU-5 Methyl4-Fluorophenyl>60<23.1>120<11.5

Analysis of Structure-Metabolism Relationships:

  • Effect of Aromatic Substitution (ODSU-1 vs. ODSU-2): The introduction of a fluorine atom on the phenyl ring (ODSU-2) significantly increases the metabolic stability in both microsomes and hepatocytes. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block sites of oxidative metabolism.

  • Impact of a Heteroaromatic Ring (ODSU-1 vs. ODSU-3): Replacing the phenyl ring with a pyridine ring (ODSU-3) leads to a moderate increase in stability. The nitrogen atom in the pyridine ring can alter the electronic properties of the molecule and its susceptibility to metabolism.

  • Influence of the Spirocyclic Core Substitution (ODSU-1 vs. ODSU-4): The addition of a methyl group at the R1 position (ODSU-4) enhances metabolic stability. This could be due to steric hindrance, where the methyl group shields a potential site of metabolism on the spirocyclic core.

  • Synergistic Effects (ODSU-5): The combination of a methyl group at R1 and a 4-fluorophenyl group at R2 (ODSU-5) results in the most metabolically stable compound in this series. This highlights the potential for synergistic improvements in metabolic stability through multi-site modifications.

Potential Metabolic Pathways

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold presents several potential sites for metabolic transformation. Understanding these pathways is crucial for designing more stable analogs.

Potential Metabolic Pathways of the 9-Oxa-1,4-diazaspiro[5.5]undecane Core

cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism (Conjugation) parent 9-Oxa-1,4-diazaspiro[5.5]undecane Analog (Parent Compound) oxidation Oxidation (Hydroxylation, N-dealkylation) parent->oxidation e.g., on aliphatic or aromatic rings n_oxidation N-Oxidation parent->n_oxidation at piperidine nitrogens glucuronidation Glucuronidation oxidation->glucuronidation on hydroxylated metabolites sulfation Sulfation oxidation->sulfation on hydroxylated metabolites

Caption: Potential Phase I and Phase II metabolic pathways for 9-Oxa-1,4-diazaspiro[5.5]undecane analogs.

Key Metabolic Liabilities to Consider:

  • Oxidation of the Piperidine Rings: The carbon atoms adjacent to the nitrogen atoms in the piperidine rings are potential sites for hydroxylation.

  • N-dealkylation: If the nitrogen atoms are substituted with alkyl groups, N-dealkylation can be a significant metabolic pathway.

  • Aromatic Hydroxylation: Substituents on the aromatic rings are common sites for CYP450-mediated hydroxylation.

  • Oxidation of Alkyl Substituents: Any alkyl chains attached to the scaffold can undergo oxidation.

By identifying the primary sites of metabolism through metabolite identification studies, medicinal chemists can strategically modify the molecule to block these "metabolic hotspots" and improve the overall stability of the compound.

Conclusion

The assessment of metabolic stability is a critical and iterative process in modern drug discovery. The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold offers significant potential for the development of novel therapeutics, and a thorough understanding of its metabolic properties is essential for success. By employing the in vitro assays detailed in this guide, researchers can gain valuable insights into the metabolic liabilities of their compounds, enabling the rational design of analogs with optimized pharmacokinetic profiles. This systematic approach, integrating experimental data with an understanding of structure-metabolism relationships, will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic.

References

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available at: [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Spirocycles in Drug Discovery. Available at: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. Available at: [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. Available at: [Link]

  • Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS - MDPI. Available at: [Link]

  • reducing hepatic metabolism to extend a compound's half-life - YouTube. Available at: [Link]

Sources

Validation

The Spirocyclic Dilemma: A Comparative Guide to Evaluating Off-Target Effects of 9-Oxa-1,4-diazaspiro[5.5]undecane Compounds

The rigid, three-dimensional architecture of spirocyclic scaffolds has made them a popular choice in modern medicinal chemistry, offering a path to escape the "flatland" of traditional aromatic compounds and often leadin...

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of spirocyclic scaffolds has made them a popular choice in modern medicinal chemistry, offering a path to escape the "flatland" of traditional aromatic compounds and often leading to improved potency and metabolic stability.[1][2] The 9-Oxa-1,4-diazaspiro[5.5]undecane core, in particular, has proven to be a versatile template for developing potent ligands targeting a range of clinically relevant proteins, including dual-action μ-opioid receptor (MOR) agonists and sigma-1 (σ1) receptor antagonists for pain management, antihypertensive α1-adrenoceptor antagonists, and soluble epoxide hydrolase (sEH) inhibitors for treating chronic kidney disease.[3][4]

However, the very structural complexity that makes these compounds attractive can also lead to unforeseen interactions with other biological targets, resulting in off-target effects that can compromise safety and efficacy. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a robust strategy for evaluating the off-target liabilities of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives. We will delve into the causality behind experimental choices, compare different screening methodologies, and provide actionable protocols for key assays.

The Rationale for a Tailored Off-Target Screening Strategy

A one-size-fits-all approach to off-target screening is inefficient and can be misleading. For 9-Oxa-1,4-diazaspiro[5.5]undecane compounds, a successful strategy is informed by the known pharmacology of the primary targets and the inherent properties of the spirocyclic scaffold. For instance, compounds targeting MOR and σ1 receptors are likely to have central nervous system (CNS) activity, necessitating a thorough evaluation of other CNS receptors and transporters.[4] Similarly, α1-adrenoceptor antagonists require careful assessment of cardiovascular off-targets to ensure a favorable safety margin.[5]

The three-dimensional nature of spirocycles can facilitate novel interactions with a variety of protein pockets, making broad, early-stage screening a prudent investment to de-risk a chemical series.[2] This proactive approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to enhance selectivity alongside potency.

Comparing In Vitro Screening Strategies: Broad vs. Targeted Panels

The initial step in assessing off-target effects is typically a broad in vitro screen. This can be followed by more focused, targeted investigations as a lead series is optimized.

Strategy 1: The Broad Net - Comprehensive Safety Panels

Commercial contract research organizations (CROs) offer well-established safety panels that screen compounds against a wide array of clinically relevant targets known to be associated with adverse drug reactions.[6] These panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Advantages:

  • Comprehensive Coverage: Provides a broad overview of potential off-target interactions.

  • Early Hazard Identification: Helps to flag problematic compounds early in the discovery process.

  • Efficiency: A single screen can provide a wealth of data.

Disadvantages:

  • Cost: Can be more expensive than targeted approaches.

  • Data Overload: May generate a large amount of data that requires careful interpretation to distinguish true liabilities from insignificant interactions.

A prime example of this approach is the screening of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which were evaluated against a panel including various opioid, serotonin, adrenergic, and dopamine receptors and transporters.[3] This broad screen revealed an affinity for the α1A-adrenoceptor and the 5-HT2B receptor for some compounds, highlighting potential cardiovascular liabilities that would warrant further investigation.[3]

Strategy 2: The Focused Approach - Target-Class or Pathway-Specific Panels

As a compound series progresses and a primary mechanism of action is established, a more targeted screening approach can be employed. This involves selecting off-targets based on the primary target's family or known cross-reactivity patterns. For instance, a compound targeting a specific GPCR subtype should be screened against other members of the same family.

Advantages:

  • Cost-Effective: More focused and therefore less expensive than broad panels.

  • Relevant Data: Generates data that is directly relevant to the compound's known pharmacology.

  • Deeper Mechanistic Insight: Allows for a more in-depth investigation of specific off-target interactions.

Disadvantages:

  • Potential to Miss Unexpected Interactions: May overlook off-target effects outside of the selected panel.

For a 9-Oxa-1,4-diazaspiro[5.5]undecane derivative being developed as a selective α1A-adrenoceptor antagonist, a targeted panel would include the other α1-adrenoceptor subtypes (α1B and α1D) to confirm selectivity.[7][8]

Data Presentation: On-Target vs. Off-Target Activity

A clear and concise presentation of quantitative data is essential for comparing the selectivity of different compounds. The following table provides an illustrative example based on published data for a dual MOR/σ1R antagonist with the 9-Oxa-1,4-diazaspiro[5.5]undecane core.

Compound IDPrimary TargetOn-Target Affinity (Ki, nM)Off-TargetOff-Target Interaction (% Inhibition @ 1µM)
15b MOR (agonist)15 ± 2α1A-adrenoceptor85%
σ1R (antagonist)48 ± 55-HT2B receptor69%
σ2 receptor<50%
δ-opioid receptor<50%
κ-opioid receptor<50%
15au MOR (agonist)2.1 ± 0.4α1A-adrenoceptor78%
σ1R (antagonist)3.1 ± 0.55-HT2B receptor<50%
σ2 receptor<50%
δ-opioid receptor<50%
κ-opioid receptor<50%

Data adapted from Puig de la Bellacasa, A., et al. (2019).[3]

This table clearly demonstrates that while both compounds are potent at their primary targets, they exhibit different off-target profiles. Compound 15b shows significant interaction with both the α1A-adrenoceptor and the 5-HT2B receptor, whereas compound 15au has a cleaner profile with respect to the 5-HT2B receptor. This type of data is critical for guiding structure-activity relationship (SAR) studies to improve selectivity.

Visualizing Experimental and Logical Workflows

Diagrams are invaluable for illustrating complex experimental processes and decision-making logic.

Off_Target_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Assessment Broad_Panel Broad Safety Panel (e.g., Eurofins SafetyScreen44) Data_Analysis Data Analysis & Selectivity Profiling Broad_Panel->Data_Analysis Targeted_Panel Targeted/Follow-up Panel (e.g., Adrenergic Receptors) Targeted_Panel->Data_Analysis Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Functional_Assay->Data_Analysis CNS_Safety CNS Safety Models (e.g., Irwin Test, FOB) Go_NoGo Go/No-Go Decision for Preclinical Development CNS_Safety->Go_NoGo CV_Safety Cardiovascular Safety (e.g., Telemetry in Dogs) CV_Safety->Go_NoGo Lead_Compound Lead 9-Oxa-1,4-diazaspiro [5.5]undecane Compound Lead_Compound->Broad_Panel Initial Screen Data_Analysis->Targeted_Panel Identified Liabilities Data_Analysis->Functional_Assay Confirm Mechanism Data_Analysis->CNS_Safety CNS Liabilities Data_Analysis->CV_Safety CV Liabilities

Caption: A logical workflow for evaluating the off-target effects of novel compounds.

Signaling_Pathways cluster_alpha1A α1A-Adrenoceptor Pathway cluster_5HT2B 5-HT2B Receptor Pathway alpha1A α1A-AR Gq_a Gq alpha1A->Gq_a PLC_a PLC Gq_a->PLC_a IP3_a IP3 PLC_a->IP3_a DAG_a DAG PLC_a->DAG_a Ca_a Ca²⁺ Release IP3_a->Ca_a PKC_a PKC Activation DAG_a->PKC_a Contraction_a Smooth Muscle Contraction Ca_a->Contraction_a PKC_a->Contraction_a HT2B 5-HT2B-R Gq_h Gq HT2B->Gq_h PLC_h PLC Gq_h->PLC_h IP3_h IP3 PLC_h->IP3_h DAG_h DAG PLC_h->DAG_h Ca_h Ca²⁺ Release IP3_h->Ca_h PKC_h PKC Activation DAG_h->PKC_h Proliferation_h Cell Proliferation (e.g., in Cardiac Fibroblasts) PKC_h->Proliferation_h

Caption: Simplified signaling pathways for potential off-targets.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of trustworthy scientific data. Below are step-by-step methodologies for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human α1A-adrenoceptor).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • Test compound at various concentrations (typically a 10-point dilution series).

      • A fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1-adrenoceptors) at a concentration close to its Kd.

      • Cell membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled competing ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.

  • Cell Treatment:

    • Culture cells of interest (e.g., a relevant human cell line) to near confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control for a defined period (e.g., 1 hour) under normal culture conditions.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 65°C.

  • Cell Lysis and Protein Solubilization:

    • Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Detection and Quantification:

    • Carefully collect the supernatant from each sample.

    • Analyze the amount of the target protein remaining in the soluble fraction using a suitable detection method, such as:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.

      • ELISA or AlphaScreen: Use antibody pairs to detect the native protein in a high-throughput format.

  • Data Analysis:

    • Quantify the band intensity (for Western blotting) or the signal (for other methods) for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature.

    • A compound that binds to and stabilizes the target protein will cause a rightward shift in the melting curve (i.e., a higher temperature is required to denature the protein).

Protocol 3: hERG Manual Patch-Clamp Assay for Cardiac Safety

Assessing a compound's effect on the hERG potassium channel is a critical step in cardiovascular safety assessment.

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human hERG channel.

    • Culture the cells under standard conditions until they are ready for electrophysiological recording.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record hERG currents.

    • Maintain the cells at a physiological temperature (e.g., 35-37°C).

    • Use appropriate intracellular and extracellular solutions to isolate the hERG current.

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A commonly used protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.[9]

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in the absence of the test compound.

    • Apply the test compound at increasing concentrations to the cell being recorded, allowing the effect to reach a steady state at each concentration.

    • A positive control (e.g., a known hERG blocker like E-4031) should be used to confirm the assay's sensitivity.

  • Data Acquisition and Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a suitable curve-fitting algorithm.

In Vivo Models for Confirming Off-Target Effects

While in vitro assays are essential for initial screening, in vivo studies are necessary to understand the physiological consequences of any identified off-target interactions.

  • CNS Safety: For compounds with potential CNS off-target effects, a Functional Observational Battery (FOB) or Irwin test in rodents can be employed.[10] These tests assess a range of behavioral and physiological parameters, including motor activity, coordination, reflexes, and body temperature, to identify any overt neurological or behavioral changes.[11]

  • Cardiovascular Safety: If in vitro assays indicate potential cardiovascular liabilities (e.g., interaction with adrenergic receptors or hERG channels), in vivo studies in larger animals, such as telemetry-equipped dogs, are often required. These studies allow for the continuous monitoring of electrocardiogram (ECG) parameters, blood pressure, and heart rate following compound administration.

Conclusion

The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutics. However, a thorough and well-reasoned evaluation of off-target effects is paramount to ensuring the safety and success of these compounds. By combining broad, early-stage in vitro screening with targeted, mechanism-based follow-up assays and appropriate in vivo models, researchers can build a comprehensive safety profile. This data-driven approach not only satisfies regulatory requirements but also provides crucial insights to guide medicinal chemistry efforts, ultimately leading to the development of safer and more effective medicines.

References

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

  • Niebert, M., et al. (2011). Signal transduction pathways of 5-HT2A and 5-HT2B receptors and calcium imaging. ResearchGate.

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight.

  • WuXi AppTec. CNS Disease Models and Safety Pharmacology Testing.

  • Wikipedia. Alpha-1 adrenergic receptor.

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry.

  • Bio-Rad. Activation of ERK by Alpha-1 adrenergic receptors Pathway Map.

  • QIAGEN. α-Adrenergic Signaling.

  • Wikipedia. Alpha-1A adrenergic receptor.

  • Pixorize. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE.

  • Metrion Biosciences. (2022). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.

  • Kenny, B. A., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British Journal of Pharmacology.

  • Wikipedia. 5-HT2B receptor.

  • Sahu, A., et al. (2016). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling.

  • Hieble, J. P., et al. (1995). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. Journal of Pharmacology and Experimental Therapeutics.

  • Hill, S. J., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives.

  • Michel, A. D., et al. (1989). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. Journal of Autonomic Pharmacology.

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.

  • BenchChem. The Spiro Advantage: A Technical Review of Spirocyclic Compounds in Medicinal and Materials Chemistry.

  • Puig de la Bellacasa, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.

  • Imming, P., et al. (2006). A Portrait of the Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry.

  • Puig de la Bellacasa, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.

  • Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system.

  • Reaction Biology. Safety and Off-Target Drug Screening Services.

  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels.

  • Ribeiro, C. J. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.

  • BenchChem. 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one.

  • Singh, U. P., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Journal of Biomolecular Structure and Dynamics.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Reproducibility of Synthetic Protocols for Diazaspiro[5.5]undecane Scaffolds

For Researchers, Scientists, and Drug Development Professionals Spirocyclic frameworks, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid three-dimensiona...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic frameworks, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can enhance target binding and improve pharmacokinetic properties.[1][2] The diazaspiro[5.5]undecane motif, a privileged structure, is found in numerous bioactive compounds and natural products.[3][4] However, the construction of these spirocenters can be challenging, and reproducibility often hinges on a nuanced understanding of reaction mechanisms and conditions.

This guide compares two robust and mechanistically distinct approaches for the synthesis of the core diazaspiro[5.5]undecane ring system: the base-promoted double Michael addition and the multi-step approach starting from N-protected piperidones.

Protocol Comparison: Key Methodologies and Reproducibility

Methodology 1: Base-Promoted [5+1] Double Michael Addition

This approach offers a highly convergent and efficient route to functionalized diazaspiro[5.5]undecane derivatives.[4][5] It relies on the cascade reaction between a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone) and an active methylene compound, such as N,N-dimethylbarbituric acid, promoted by a simple base like diethylamine.[5]

Causality and Reproducibility Insights:

The high efficiency and reproducibility of this method stem from its concerted nature. The reaction proceeds through a cascade of two Michael additions, rapidly assembling the complex spirocyclic core in a single pot. The use of a mild base like diethylamine at ambient temperature minimizes side reactions and simplifies the purification process. The reported yields are consistently excellent, often up to 98%, suggesting a robust and reliable transformation across various substrates.[4][5] The stereoselectivity is often high, with the cyclohexanone unit of the spirocycle preferentially adopting a chair conformation.[4]

Workflow Diagram: Double Michael Addition

G cluster_reactants Reactants Divinylketone Divinylketone Michael_Addition_1 First Michael Addition (Nucleophilic Attack) Divinylketone->Michael_Addition_1 Barbituric_Acid N,N-Dimethyl- barbituric Acid Barbituric_Acid->Michael_Addition_1 Base Diethylamine (Base Catalyst) Base->Michael_Addition_1 Intermediate Enolate Intermediate Michael_Addition_1->Intermediate Michael_Addition_2 Intramolecular Second Michael Addition Intermediate->Michael_Addition_2 Product Diazaspiro[5.5]undecane Derivative Michael_Addition_2->Product

Caption: Workflow for the base-promoted double Michael addition.

Methodology 2: Multi-Step Synthesis via Epoxide Ring-Opening

A more classical and versatile, albeit longer, approach involves the construction of the spiro-heterocyclic system through a sequence of well-established reactions starting from a cyclic ketone. This method has been successfully applied to the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1]

Causality and Reproducibility Insights:

This linear approach offers multiple points for characterization and purification, which can enhance the reproducibility of the overall sequence, provided each step is high-yielding. The key steps typically include:

  • Epoxidation: Conversion of a ketone (e.g., N-Boc-4-piperidone) to an epoxide using a reagent like the Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a base). This step is generally reliable but requires careful control of temperature and stoichiometry.

  • Ring-Opening: The epoxide is then opened by an amine (e.g., an arylamine), leading to an aminoalcohol. This step's success is dependent on the nucleophilicity of the amine and the steric hindrance around the epoxide. Thermal conditions are often employed and can be fine-tuned for optimal results.[1]

  • Cyclization: The final ring closure to form the second heterocyclic ring is often achieved through various methods, such as reductive amination or other cyclization strategies, which are not explicitly detailed in the provided search results but are standard organic synthesis techniques.

The reproducibility of this multi-step synthesis is contingent on the successful execution of each individual reaction. While potentially lower in overall yield compared to the one-pot Michael addition, it offers greater control and flexibility for introducing diverse substituents.

Experimental Workflow: Multi-Step Synthesis

G Start N-Boc-4-piperidone Epoxidation Epoxidation (Corey-Chaykovsky) Start->Epoxidation Epoxide Spiro-epoxide Intermediate Epoxidation->Epoxide Ring_Opening Epoxide Ring-Opening (with Arylamine) Epoxide->Ring_Opening Aminoalcohol Aminoalcohol Intermediate Ring_Opening->Aminoalcohol Cyclization Further Cyclization Steps Aminoalcohol->Cyclization Product 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative Cyclization->Product

Caption: General workflow for multi-step diazaspiro[5.5]undecane synthesis.

Quantitative Comparison of Synthetic Protocols

ParameterMethodology 1: Double Michael AdditionMethodology 2: Multi-Step Epoxide Opening
Number of Steps 1 (One-pot)3+
Reported Yield Excellent (up to 98%)[4][5]Good (per step)[1]
Substrate Scope Relies on accessible divinylketones[5]Highly versatile, allows for diverse substitutions[1]
Reproducibility High, due to cascade natureModerate to High, dependent on optimization of each step
Key Advantage High efficiency and convergenceHigh flexibility and modularity
Potential Challenge Limited commercial availability of some divinylketonesOverall yield can be lower due to multiple steps

Detailed Experimental Protocols

Protocol for Base-Promoted [5+1] Double Michael Addition

This protocol is adapted from the general methodology described by S. M. Ali, et al. (2015).[4]

  • To a solution of the 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 mmol) in dichloromethane (10 mL) at room temperature, add N,N-dimethylbarbituric acid (1.0 mmol).

  • Add diethylamine (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by simple recrystallization or flash column chromatography on silica gel to afford the desired diazaspiro[5.5]undecane derivative.

Protocol for Epoxide Formation and Ring-Opening

This protocol is a generalized representation based on the synthesis described by Almansa, et al. (2019).[1]

Step 1: Epoxidation

  • To a suspension of trimethylsulfoxonium iodide (1.1 equiv.) in anhydrous DMSO at room temperature, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 equiv.) in anhydrous DMSO dropwise.

  • Stir the reaction at room temperature for 2 hours, then heat to 50°C for an additional 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography to yield the spiro-epoxide.

Step 2: Thermal Ring-Opening

  • In a sealed tube, combine the spiro-epoxide (1.0 equiv.) and the desired arylamine (1.5 equiv.).

  • Heat the mixture at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Purify the crude product directly by flash column chromatography to afford the desired aminoalcohol intermediate.

Conclusion and Recommendations

For rapid and high-yield synthesis of highly functionalized diazaspiro[5.5]undecane-tetraone derivatives, the Base-Promoted Double Michael Addition is a superior and highly reproducible method. Its operational simplicity and excellent yields make it ideal for generating libraries of compounds from readily available starting materials.

For the synthesis of more diverse and specifically substituted analogs, such as the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, the Multi-Step Synthesis via Epoxide Ring-Opening offers greater flexibility. While requiring more extensive optimization and purification, its modular nature allows for the systematic exploration of structure-activity relationships, which is crucial in drug development. The reproducibility of this pathway relies heavily on careful execution and purification at each stage.

Ultimately, the choice of protocol will depend on the specific synthetic target and the desired level of structural diversity. Both methods, when properly executed, represent reliable and reproducible strategies for accessing the valuable diazaspiro[5.s5]undecane core.

References

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Available from: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • Taylor & Francis Online. A NOVEL ROUTE TO SPIRO PHOSPHORUS-HETEROCYCLE VIA LAWESSON'S REAGENT: Synthetic Communications. Available from: [Link]

  • ScienceDirect. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Available from: [Link]

  • ACS Publications. Approach to Heterospirocycles for Medicinal Chemistry. Available from: [Link]

  • synfacts.thime.de. Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. Available from: [Link]

  • National Institutes of Health. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Available from: [Link]

  • ChemTube3D. Stereoelectronic Effects The Anomeric Effect in Spiroketals. Available from: [Link]

  • National Institutes of Health. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]

  • ResearchGate. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Available from: [Link]

  • National Institutes of Health. Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. Available from: [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link]

  • ResearchGate. Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

9-Oxa-1,4-diazaspiro[5.5]undecane proper disposal procedures

Hazard Identification and Risk Assessment 9-Oxa-1,4-diazaspiro[5.5]undecane belongs to the family of spirocyclic diamines. While specific toxicity data is unavailable, compounds in this class can present various hazards.

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

9-Oxa-1,4-diazaspiro[5.5]undecane belongs to the family of spirocyclic diamines. While specific toxicity data is unavailable, compounds in this class can present various hazards. A thorough risk assessment should be conducted before handling.[1][2]

Potential Hazards:

  • Toxicity: Amines can be toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: The environmental impact is unknown, but it is prudent to prevent its release into the environment.[1]

Exposure Routes:

  • Dermal Contact: Skin contact is a common route of exposure in laboratory settings.[3]

  • Inhalation: Vapors or aerosols may be inhaled, especially if handled outside of a fume hood.

  • Ingestion: Can occur through contaminated hands.[3]

  • Injection: Accidental injection through needles or broken glassware is a possibility.[3][4]

Parameter Information Source
CAS Number 303802-17-7[5]
Molecular Formula C8H16N2O
Known Hazards Data not available. Assumed to have hazards typical of spirocyclic diamines.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper handling procedures is paramount to minimizing risk.

Personal Protective Equipment:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. A face shield may be necessary for splash hazards.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1][6]

  • Body Protection: A lab coat is mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator may be necessary. Always consult your institution's environmental health and safety (EHS) office for specific recommendations.[1]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid direct contact with the skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling.[7]

  • Use "bench paper" or trays to protect work surfaces.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Procedures

Proper disposal is critical to ensure laboratory and environmental safety. All disposal must comply with local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing 9-Oxa-1,4-diazaspiro[5.5]undecane must be classified as hazardous chemical waste.

  • Waste Segregation:

    • Neat (Unused) Compound: Keep in its original or a clearly labeled, sealed container.

    • Contaminated Labware: Collect items such as gloves, pipette tips, and paper towels in a designated, sealed hazardous waste bag or container.

    • Solutions: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "9-Oxa-1,4-diazaspiro[5.5]undecane".

  • Storage: Store waste in a designated satellite accumulation area. Containers should be kept closed except when adding waste.[7]

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Disposal Decision Workflow:

DisposalWorkflow cluster_assessment Waste Assessment cluster_procedure Disposal Procedure Waste Generate Waste (9-Oxa-1,4-diazaspiro[5.5]undecane) Assess Is it contaminated with 9-Oxa-1,4-diazaspiro[5.5]undecane? Waste->Assess Segregate Segregate Waste (Solid, Liquid, Sharps) Assess->Segregate Yes NonHazardous Dispose as Non-Hazardous Waste Assess->NonHazardous No Label Label as Hazardous Waste: '9-Oxa-1,4-diazaspiro[5.5]undecane' Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxa-1,4-diazaspiro[5.5]undecane
Reactant of Route 2
9-Oxa-1,4-diazaspiro[5.5]undecane
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